molecular formula C38H34O16 B591350 Dimethyl lithospermate B CAS No. 875313-64-7

Dimethyl lithospermate B

カタログ番号: B591350
CAS番号: 875313-64-7
分子量: 746.7 g/mol
InChIキー: DHYLGBJCEGEBGQ-QHIXFNMVSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

dmLSB has been reported in Salvia przewalskii with data available.
an extract of Danshen;  has arrhythmogenesis suppressant activity

特性

CAS番号

875313-64-7

分子式

C38H34O16

分子量

746.7 g/mol

IUPAC名

[(2R)-3-(3,4-dihydroxyphenyl)-1-methoxy-1-oxopropan-2-yl] (2S,3S)-2-(3,4-dihydroxyphenyl)-4-[(E)-3-[(2R)-3-(3,4-dihydroxyphenyl)-1-methoxy-1-oxopropan-2-yl]oxy-3-oxoprop-1-enyl]-7-hydroxy-2,3-dihydro-1-benzofuran-3-carboxylate

InChI

InChI=1S/C38H34O16/c1-50-36(47)29(15-18-3-8-22(39)26(43)13-18)52-31(46)12-7-20-5-11-25(42)35-32(20)33(34(54-35)21-6-10-24(41)28(45)17-21)38(49)53-30(37(48)51-2)16-19-4-9-23(40)27(44)14-19/h3-14,17,29-30,33-34,39-45H,15-16H2,1-2H3/b12-7+/t29-,30-,33+,34-/m1/s1

InChIキー

DHYLGBJCEGEBGQ-QHIXFNMVSA-N

製品の起源

United States

Foundational & Exploratory

The Origin and Biological Activities of Dimethyl Lithospermate B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl lithospermate B (dmLSB) is a naturally derived small molecule that has garnered significant interest for its potential therapeutic applications, particularly in the realm of cardiovascular diseases. This technical guide provides an in-depth exploration of the origin of dmLSB, detailing its natural source, biosynthetic origins, and methods of isolation. Furthermore, this document elucidates the key biological activities of dmLSB, with a focus on its modulation of ion channels and intracellular signaling pathways. Experimental protocols for the isolation and functional analysis of dmLSB are provided, alongside a compilation of relevant quantitative data to support further research and development.

Introduction

This compound is a minor lipophilic component isolated from the dried root of Salvia miltiorrhiza Bunge (Lamiaceae), a plant widely used in traditional Chinese medicine and commonly known as Danshen. While the major water-soluble components of Danshen, such as salvianolic acid B and lithospermic acid B (LSB), have been extensively studied, dmLSB has emerged as a particularly potent bioactive compound. Its unique pharmacological profile, especially its effects on cardiac electrophysiology, distinguishes it from other constituents of Salvia miltiorrhiza. This guide aims to provide a comprehensive overview of the fundamental aspects of dmLSB for the scientific community.

Origin and Biosynthesis

Natural Source

The primary and exclusive natural source of this compound is the root of Salvia miltiorrhiza. It is considered a minor component of the root extract, present in smaller quantities compared to other phenolic acids like salvianolic acid B and lithospermic acid B.

Biosynthetic Pathway

The complete biosynthetic pathway of this compound has not been fully elucidated. However, it is understood to be derived from the general phenylpropanoid pathway, which is responsible for the synthesis of a wide array of phenolic compounds in plants. The biosynthesis of its precursor, lithospermic acid B, involves the condensation of two molecules of 3,4-dihydroxyphenyllactic acid (Danshensu) and two molecules of caffeic acid.

The final step in the formation of dmLSB is believed to be a methylation reaction of lithospermic acid B. While the specific enzymes responsible for this methylation in Salvia miltiorrhiza have not been definitively identified, it is a common biochemical transformation in plant secondary metabolism.

Figure 1: Proposed Biosynthetic Pathway of this compound.

Isolation and Synthesis

Extraction and Isolation from Natural Source

This compound is typically isolated from the roots of Salvia miltiorrhiza through a multi-step extraction and chromatographic process. An activity-guided fractionation approach is often employed to isolate the most biologically active components.

IsolationWorkflow Start Start Dried_Salvia_miltiorrhiza_roots Dried_Salvia_miltiorrhiza_roots Start->Dried_Salvia_miltiorrhiza_roots Methanol_extraction Methanol_extraction Dried_Salvia_miltiorrhiza_roots->Methanol_extraction Concentration Concentration Methanol_extraction->Concentration Suspension_in_water Suspension_in_water Concentration->Suspension_in_water Partitioning Partitioning Suspension_in_water->Partitioning EtOAc_fraction EtOAc_fraction Partitioning->EtOAc_fraction EtOAc Other_fractions Other_fractions Partitioning->Other_fractions n-hexane, BuOH, water-soluble Column_chromatography Column_chromatography EtOAc_fraction->Column_chromatography Octadecyl silica gel Fraction_collection Fraction_collection Column_chromatography->Fraction_collection Further_purification Further_purification Fraction_collection->Further_purification Sephadex LH-20 dmLSB_and_LSB dmLSB_and_LSB Further_purification->dmLSB_and_LSB End End dmLSB_and_LSB->End

Figure 2: Experimental Workflow for the Isolation of dmLSB.

Experimental Protocol: Isolation of dmLSB

  • Extraction: Dried and powdered roots of Salvia miltiorrhiza (e.g., 6 kg) are soaked in methanol at room temperature for an extended period (e.g., 7 days).

  • Concentration: The methanol extract is filtered and concentrated under reduced pressure to yield a syrupy residue.

  • Partitioning: The residue is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (BuOH).

  • Column Chromatography: The EtOAc fraction, which is typically the most active, is subjected to column chromatography on a stationary phase like octadecyl silica gel. Elution is performed with a gradient of methanol in water.

  • Further Purification: The most potent fractions are further purified using size-exclusion chromatography, such as a Sephadex LH-20 column, with an appropriate solvent system (e.g., 20% methanol in dichloromethane) to yield pure dmLSB and LSB.

Semi-Synthesis from Lithospermic Acid B

Due to its low abundance in the natural source, dmLSB can be conveniently synthesized from the more abundant LSB through a simple methylation reaction.

Experimental Protocol: Semi-synthesis of dmLSB

  • Reaction Setup: Lithospermic acid B is dissolved in methanol.

  • Catalyst Addition: A catalytic amount of an acid, such as p-toluenesulfonic acid, is added to the solution.

  • Reaction: The mixture is stirred at room temperature until the reaction is complete, which can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Purification: The resulting dmLSB is purified from the reaction mixture using standard chromatographic techniques.

Biological Activities and Signaling Pathways

This compound exhibits significant biological activities, primarily impacting the cardiovascular system. Its mechanism of action involves the modulation of ion channels and intracellular signaling cascades.

Modulation of Voltage-Gated Sodium Channels (VGSCs)

A key pharmacological effect of dmLSB is its action as a novel Na+ channel agonist in cardiomyocytes.[1][2] Unlike Na+ channel blockers, which are used as antiarrhythmic agents, dmLSB enhances the Na+ current.

  • Slowing of Inactivation: dmLSB selectively slows the inactivation kinetics of the fast Na+ current (INa) without inducing a persistent late Na+ current.[1][2]

  • Increased Action Potential Duration (APD): This slowing of Na+ channel inactivation leads to a significant prolongation of the action potential duration in ventricular myocytes.[1][2]

  • Anti-arrhythmic Potential: In the context of Brugada syndrome, a condition caused by a loss of Na+ channel function, dmLSB has been shown to be anti-arrhythmic.[3][4][5][6] It restores the epicardial action potential dome and abolishes phase 2 reentry, a key mechanism of arrhythmia in this syndrome.[3][4][5][6]

SodiumChannelModulation dmLSB dmLSB VGSC Voltage-Gated Sodium Channel (Nav1.5) dmLSB->VGSC Slows_Inactivation Slows Inactivation of Fast Na+ Current (INa) VGSC->Slows_Inactivation Prolonged_APD Prolonged Action Potential Duration Slows_Inactivation->Prolonged_APD Anti_arrhythmic_effect Anti-arrhythmic Effect in Brugada Syndrome Prolonged_APD->Anti_arrhythmic_effect

Figure 3: Signaling Pathway of dmLSB on Voltage-Gated Sodium Channels.
Cardioprotection and the p38 MAPK Signaling Pathway

The related compound, magnesium lithospermate B (MLB), a salt of lithospermic acid B, has demonstrated significant cardioprotective effects against ischemic injury. This protection is mediated through the inhibition of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.

  • Inhibition of p38 Phosphorylation: MLB specifically inhibits the ischemia-induced phosphorylation of p38.

  • Disruption of TAB1-p38 Interaction: The mechanism of p38 inhibition involves the disruption of the interaction between p38 and TGFβ-activated protein kinase 1-binding protein 1 (TAB1), which is responsible for p38 autophosphorylation under ischemic conditions.

  • Anti-apoptotic Effect: By inhibiting the TAB1-p38 signaling axis, MLB reduces cardiomyocyte apoptosis.

p38_Inhibition Ischemic_Stress Ischemic_Stress TAB1 TAB1 Ischemic_Stress->TAB1 p38 p38 TAB1->p38 Interaction Phosphorylated_p38 p-p38 p38->Phosphorylated_p38 Autophosphorylation Apoptosis Apoptosis Phosphorylated_p38->Apoptosis Cardioprotection Cardioprotection MLB MLB MLB->TAB1 Inhibits Interaction MLB->Cardioprotection

Figure 4: Inhibition of the TAB1-p38 Apoptosis Pathway by MLB.

Quantitative Data

The following tables summarize key quantitative data related to the biological activity of this compound and its related compounds.

Table 1: Electrophysiological Effects of dmLSB on Rat Ventricular Myocytes [1][2]

ParameterControl20 µM dmLSB
Action Potential Duration (APD90) 58.8 ± 12.1 ms202.3 ± 9.5 ms
EC50 for slowing INa inactivation -20 µM
Shift in Voltage Dependence of Activation -+5 mV

Table 2: Anti-arrhythmic Effects of dmLSB in a Canine Model of Brugada Syndrome [3][4][6]

ParameterBefore dmLSB10 µM dmLSB
Epicardial Dispersion of Repolarization (EDR) 107.0 ± 54.8 ms12.4 ± 18.1 ms
Transmural Dispersion of Repolarization (TDR) 82.2 ± 37.4 ms24.4 ± 26.7 ms
Incidence of Phase 2 Reentry-induced Arrhythmias 9/9 preparations0/9 preparations

Experimental Protocols for Functional Analysis

Electrophysiological Recording in Cardiomyocytes

Objective: To measure the effects of dmLSB on the action potential and ion currents of isolated cardiomyocytes.

Methodology:

  • Cell Isolation: Ventricular myocytes are enzymatically isolated from rat hearts.

  • Patch-Clamp Technique: The whole-cell patch-clamp technique is used to record action potentials (in current-clamp mode) and ion currents (in voltage-clamp mode).

  • Action Potential Measurement: Action potentials are evoked by current injection, and the action potential duration at 90% repolarization (APD90) is measured before and after the application of dmLSB.

  • Ion Current Measurement: Specific voltage protocols are applied to isolate and measure different ion currents, such as the fast Na+ current (INa), L-type Ca2+ current (ICa,L), and K+ currents. The effect of dmLSB on the kinetics (e.g., inactivation) and amplitude of these currents is determined.

In Vitro Model of Ischemic Injury

Objective: To assess the cardioprotective effects of dmLSB or related compounds against ischemia-induced cell death.

Methodology:

  • Cell Culture: A cardiomyocyte cell line (e.g., H9c2) is cultured under standard conditions.

  • Simulated Ischemia: To mimic ischemic conditions, cells are incubated in a hypoxia chamber with an ischemic buffer (low glucose, low oxygen).

  • Drug Treatment: Cells are pre-treated with various concentrations of the test compound before being subjected to simulated ischemia.

  • Cell Viability Assays: Cell viability is assessed using methods such as the MTS assay or by measuring the release of lactate dehydrogenase (LDH).

  • Apoptosis Assays: Apoptosis can be quantified using techniques like TUNEL staining or flow cytometry (FACS) analysis of annexin V/propidium iodide staining.

Western Blotting for Signaling Pathway Analysis

Objective: To determine the effect of the compound on the phosphorylation status of key signaling proteins.

Methodology:

  • Protein Extraction: Following treatment and/or simulated ischemia, cells are lysed to extract total protein.

  • SDS-PAGE and Western Blotting: Protein samples are separated by size using SDS-polyacrylamide gel electrophoresis and transferred to a membrane.

  • Immunodetection: The membrane is incubated with primary antibodies specific for the total and phosphorylated forms of the protein of interest (e.g., p38 MAPK).

  • Detection and Quantification: A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection, and the resulting signal is quantified to determine the level of protein phosphorylation.

Conclusion

This compound, a minor constituent of Salvia miltiorrhiza, has demonstrated potent and specific biological activities, particularly in the cardiovascular system. Its ability to modulate voltage-gated sodium channels presents a novel therapeutic strategy for conditions like Brugada syndrome. Furthermore, the cardioprotective effects exhibited by the related compound, magnesium lithospermate B, through the inhibition of the p38 MAPK pathway, highlight the therapeutic potential of this class of molecules in ischemic heart disease. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the pharmacological properties and clinical applications of this compound. Further research is warranted to fully elucidate its biosynthetic pathway and to explore its effects on a broader range of cellular signaling pathways.

References

Dimethyl Lithospermate B: A Technical Guide to its Chemical Structure, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl lithospermate B (dmLSB), a dimethyl ester derivative of lithospermic acid B, is a naturally occurring compound isolated from the roots of Salvia miltiorrhiza (Danshen). This technical guide provides a comprehensive overview of the chemical structure, isolation, and biological activity of dmLSB. Notably, dmLSB has been identified as a selective Na+ channel agonist, exhibiting potential therapeutic applications in cardiovascular diseases such as Brugada syndrome. This document details the experimental protocols for its isolation and summarizes key quantitative data on its effects on sodium channel kinetics. Furthermore, it explores the potential signaling pathways modulated by its parent compound, lithospermic acid B, offering insights into its broader pharmacological context.

Chemical Structure

This compound is classified as a tannin, with the chemical formula C38H34O16 and a molecular weight of 746.67 g/mol [1]. Its structure is characterized by a complex polyphenolic framework derived from the esterification of lithospermic acid B with two methyl groups.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 875313-64-7[1]
Chemical Formula C38H34O16[1]
Molecular Weight 746.67[1]
Structure Type Tannin[1]
Solubility Methanol, Ethyl Acetate, Chloroform, Dichloromethane, DMSO, Acetone[1][2]
Storage -20°C[1]

Synthesis and Isolation

While the total chemical synthesis of this compound is complex and not widely documented, it is efficiently isolated from the roots of Salvia miltiorrhiza. The following protocol is based on established activity-guided fractionation methods.

Experimental Protocol: Isolation from Salvia miltiorrhiza

This protocol describes the isolation of dmLSB from the dried roots of Salvia miltiorrhiza.

Materials:

  • Dried roots of Salvia miltiorrhiza

  • Methanol (MeOH)

  • n-hexane

  • Ethyl acetate (EtOAc)

  • Butanol (BuOH)

  • Water (H2O)

  • Rotary evaporator

  • Separatory funnel

  • Filtration apparatus

Procedure:

  • Extraction: Soak 6 kg of dried S. miltiorrhiza roots in methanol at room temperature for 7 days[3].

  • Concentration: Filter the extract and concentrate it under reduced pressure using a rotary evaporator to yield a dark, syrupy methanol extract (approximately 470 g)[3].

  • Solvent Partitioning:

    • Suspend the methanol extract in water.

    • Perform sequential partitioning with n-hexane, ethyl acetate, and butanol[3].

    • This will yield an n-hexane fraction (69 g), an ethyl acetate fraction (52 g), a butanol fraction (69 g), and a water-soluble residue[3].

  • Activity-Guided Fractionation: The ethyl acetate-soluble fraction has been identified as containing the most active component, dmLSB, which demonstrates an effect of increasing action potential duration in isolated rat ventricular myocytes[3]. Further purification of this fraction using techniques such as column chromatography is required to obtain pure dmLSB.

G cluster_extraction Extraction cluster_partitioning Solvent Partitioning cluster_fractions Resulting Fractions start Dried Salvia miltiorrhiza roots (6 kg) extraction Soak in Methanol for 7 days start->extraction filtration Filter extraction->filtration concentration Concentrate under reduced pressure filtration->concentration suspension Suspend in Water concentration->suspension partition_hexane Partition with n-hexane suspension->partition_hexane partition_etoac Partition with Ethyl Acetate partition_hexane->partition_etoac hexane_fraction n-hexane fraction (69 g) partition_hexane->hexane_fraction partition_buoh Partition with Butanol partition_etoac->partition_buoh etoac_fraction EtOAc fraction (52 g) (Contains dmLSB) partition_etoac->etoac_fraction buoh_fraction BuOH fraction (69 g) partition_buoh->buoh_fraction water_fraction Water-soluble residue partition_buoh->water_fraction Remaining aqueous layer

Isolation workflow for this compound.

Biological Activity and Mechanism of Action

This compound is a selective agonist of voltage-gated sodium channels (Na+ channels)[2][4][5]. Its primary mechanism of action involves slowing the inactivation of the sodium current (INa), which leads to an increased inward current during the early phases of the action potential[4][5].

Electrophysiological Effects

In isolated rat ventricular myocytes, dmLSB has been shown to prolong the action potential duration (APD) without inducing early after-depolarizations (EADs), which are a potential cause of proarrhythmia seen with other Na+ channel agonists[6]. This effect is selective for Na+ currents, with no significant impact on K+ or Ca2+ currents[3][6].

Table 2: Quantitative Effects of this compound on Cardiac Myocytes

ParameterConditionValueReference
Action Potential Duration (APD90) Control58.8 ± 12.1 ms[3][6]
20 µM dmLSB202.3 ± 9.5 ms[3][6]
EC50 for slowing INa inactivation N/A20 µM[6]
Voltage dependence of activation Shift with dmLSB+5 mV[6]
Voltage dependence of inactivation Shift with dmLSBNo significant change[6]
Therapeutic Potential

The ability of dmLSB to restore the epicardial action potential dome and reduce transmural dispersion of repolarization has led to investigations into its use for Brugada syndrome, a genetic disorder that can cause life-threatening cardiac arrhythmias[7][8]. Studies have shown that dmLSB can suppress arrhythmogenesis in experimental models of Brugada syndrome[7][8].

Associated Signaling Pathways

While direct signaling pathway studies for this compound are limited, research on its parent compound, lithospermic acid B (LSB), and its magnesium salt (MLB) provides valuable insights into potential mechanisms.

TGF-β/Smad Signaling Pathway

Lithospermic acid has been shown to improve diabetic kidney fibrosis by regulating the Piezo1/TGF-β1/Smad signaling pathway[1]. The canonical TGF-β pathway involves the activation of Smad proteins, which then translocate to the nucleus to regulate gene expression, often leading to fibrosis. It is plausible that dmLSB may also interact with components of this pathway.

TGFB1 TGF-β1 TGFBR TGF-β Receptor Complex (Type I/II) TGFB1->TGFBR binding & activation pSMAD23 p-Smad2/3 TGFBR->pSMAD23 phosphorylation complex Smad2/3/4 Complex pSMAD23->complex SMAD4 Smad4 SMAD4->complex nucleus Nucleus complex->nucleus translocation transcription Gene Transcription (e.g., fibrosis-related genes) nucleus->transcription regulation

Canonical TGF-β/Smad signaling pathway.
Other Potential Pathways

  • Nrf2-HO-1 and Sirt1 Anti-apoptotic Pathways: Lithospermic acid B has been found to protect pancreatic β-cells from apoptosis by activating these pathways[7].

  • sGC/cGMP/PKG Signaling: Magnesium lithospermate B has been shown to mediate vasodilation through this pathway in experimental vasospasm.

Further research is needed to elucidate the specific signaling pathways directly modulated by this compound.

Conclusion

This compound is a promising natural product with well-defined activity as a selective Na+ channel agonist. Its unique electrophysiological profile suggests significant therapeutic potential, particularly in the management of cardiac arrhythmias like Brugada syndrome. The detailed isolation protocol provided in this guide offers a practical approach for researchers to obtain this compound for further investigation. While its direct interactions with intracellular signaling pathways require more in-depth study, the known activities of its parent compounds suggest a complex pharmacology that warrants further exploration. This technical guide serves as a foundational resource for scientists and drug development professionals interested in the chemical and biological properties of this compound.

References

An In-Depth Technical Guide on the Mechanism of Action of Dimethyl Lithospermate B as a Na+ Channel Agonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Dimethyl lithospermate B (DMLB) as a novel sodium channel agonist. DMLB, a derivative of a natural compound isolated from the root of Salvia miltiorrhiza (Danshen), exhibits unique electrophysiological properties that distinguish it from other Na+ channel agonists, suggesting its potential as a therapeutic agent.

Core Mechanism of Action

This compound selectively targets voltage-gated Na+ channels (INa) in cardiac myocytes.[1][2][3] Its primary mechanism involves the slowing of the inactivation kinetics of the Na+ current.[1][2][3] This is achieved by increasing the proportion of the slowly inactivating component of the current without inducing a persistent late Na+ current.[1][3] This modulation of channel gating leads to a prolongation of the action potential duration (APD)[1][3].

A key characteristic of DMLB is that despite prolonging the APD, it does not provoke early after-depolarizations (EADs), a common proarrhythmic effect associated with other Na+ channel agonists.[1][3] This favorable safety profile makes DMLB a promising candidate for further investigation as a potential inotropic agent.[1][2][3] DMLB shows selectivity for Na+ channels, with no noticeable effects on K+ or Ca2+ currents in rat ventricular myocytes.[1][3]

While the precise binding site of DMLB on the sodium channel has not been fully elucidated, its lipophilic nature suggests it may permeate the cell membrane and interact with an intracellular portion of the channel protein.[1]

Quantitative Electrophysiological Data

The following table summarizes the key quantitative data on the effects of this compound on Na+ channels in isolated rat ventricular myocytes, as reported in the foundational study by Yoon et al. (2004).

ParameterValueCell TypeNotesReference
EC50 for increasing the slow component of INa 20 µMIsolated rat ventricular myocytesDose-dependent increase in the relative amplitude of the slow inactivating component compared to the peak fast INa.[1][3]
Action Potential Duration (APD90) Prolongation From 58.8 ± 12.1 ms to 202.3 ± 9.5 msIsolated rat ventricular myocytesMeasured at a concentration of 20 µM DMLB.[1][3]
Voltage Dependence of Activation Shifted by 5 mV in the depolarized directionIsolated rat ventricular myocytes---[1][3]
Voltage Dependence of Inactivation No significant effectIsolated rat ventricular myocytes---[1][3]
Effect on K+ and Ca2+ Currents No noticeable effectIsolated rat ventricular myocytesDemonstrates selectivity for Na+ channels.[1][3]
Induction of Persistent INa No persistent INa inducedIsolated rat ventricular myocytesContributes to the lack of early after-depolarizations.[1][3]

Signaling Pathway and Mechanism of Action

The following diagram illustrates the proposed signaling pathway and mechanism of action of this compound on the voltage-gated sodium channel.

DMLB_Mechanism DMLB This compound (DMLB) NaChannel Voltage-Gated Na+ Channel (Cardiac Isoform) DMLB->NaChannel Binds to an unknown site InactivationGate Inactivation Gate NaChannel->InactivationGate Modulates ActionPotential Action Potential NaChannel->ActionPotential Increased Na+ influx during early phase InactivationGate->NaChannel Slowing of inactivation kinetics ProlongedAPD Prolonged Action Potential Duration (APD) ActionPotential->ProlongedAPD NoEAD No Early After-depolarizations (EADs) ProlongedAPD->NoEAD Absence of persistent late Na+ current

Figure 1: Proposed mechanism of action of this compound (DMLB) on the voltage-gated sodium channel.

Experimental Protocols

The primary experimental technique used to elucidate the mechanism of action of DMLB is the patch-clamp technique in isolated rat ventricular myocytes.[1][3]

Isolation of Rat Ventricular Myocytes
  • Animal Model: Adult Sprague-Dawley rats.

  • Anesthesia: Intraperitoneal injection of pentobarbitone sodium.

  • Heart Extraction: The heart is rapidly excised and mounted on a Langendorff apparatus.

  • Perfusion: The heart is perfused with a modified Tyrode's solution to wash out the blood, followed by an enzyme solution (e.g., collagenase and hyaluronidase) to digest the cardiac tissue.

  • Cell Dissociation: The ventricles are minced and gently agitated to release individual myocytes.

  • Storage: The isolated myocytes are stored in a high-K+ solution before use.

Electrophysiological Recordings (Whole-Cell Patch-Clamp)
  • Setup: An inverted microscope equipped with a patch-clamp amplifier and data acquisition system.

  • Pipettes: Borosilicate glass pipettes are pulled to a resistance of 2-4 MΩ when filled with the internal solution.

  • Solutions:

    • External (Bath) Solution (in mM): Typically contains NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose, with the pH adjusted to 7.4. Specific ion channel blockers (e.g., for K+ and Ca2+ channels) are added to isolate the Na+ current.

    • Internal (Pipette) Solution (in mM): Typically contains CsCl (to block K+ currents), NaCl, EGTA, HEPES, and Mg-ATP, with the pH adjusted to 7.2.

  • Seal Formation: A high-resistance seal (>1 GΩ) is formed between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: The cell membrane under the pipette is ruptured to allow electrical access to the cell interior.

  • Voltage-Clamp Protocols:

    • Current-Voltage (I-V) Relationship: Cells are held at a holding potential (e.g., -100 mV) and then depolarized to a series of test potentials to measure the peak Na+ current.

    • Steady-State Inactivation: A two-pulse protocol is used. A conditioning prepulse to various potentials is followed by a test pulse to a potential that elicits the maximal Na+ current.

    • Recovery from Inactivation: A two-pulse protocol where the time interval between two depolarizing pulses is varied.

  • Data Analysis: The recorded currents are analyzed to determine parameters such as current density, time constants of inactivation, and voltage dependence of activation and inactivation.

Experimental Workflow

The following diagram outlines the typical experimental workflow for investigating the effects of this compound using the patch-clamp technique.

Experimental_Workflow cluster_preparation Cell Preparation cluster_electrophysiology Electrophysiology cluster_analysis Data Analysis Rat Sprague-Dawley Rat Heart Heart Excision & Langendorff Perfusion Rat->Heart Enzyme Enzymatic Digestion Heart->Enzyme Myocytes Isolation of Ventricular Myocytes Enzyme->Myocytes PatchClamp Whole-Cell Patch-Clamp Myocytes->PatchClamp Control Record Baseline Na+ Current PatchClamp->Control DMLB_app Apply this compound Control->DMLB_app DMLB_rec Record Na+ Current with DMLB DMLB_app->DMLB_rec Washout Washout of DMLB DMLB_rec->Washout IV_curve I-V Relationship DMLB_rec->IV_curve Inactivation Inactivation Kinetics DMLB_rec->Inactivation Activation Activation Kinetics DMLB_rec->Activation APD Action Potential Duration DMLB_rec->APD Washout_rec Record Na+ Current after Washout Washout->Washout_rec Analysis Data Comparison & Statistical Analysis IV_curve->Analysis Inactivation->Analysis Activation->Analysis APD->Analysis

Figure 2: Experimental workflow for the electrophysiological characterization of this compound.

Structure-Activity Relationship

The initial research highlights a critical aspect of the structure-activity relationship for this class of compounds. While this compound (DMLB) is a potent Na+ channel agonist, its parent compound, Lithospermate B (LSB), which is the major component of the Salvia miltiorrhiza extract, has negligible electrophysiological effects.[1][3] This indicates that the methylation of the carboxyl groups in LSB to form the dimethyl ester in DMLB is essential for its activity on cardiac Na+ channels.

Conclusion and Future Directions

This compound represents a novel class of Na+ channel agonists with a unique mechanism of action characterized by the slowing of Na+ current inactivation without inducing a persistent current. This leads to a prolongation of the action potential duration without the proarrhythmic risk of early after-depolarizations. The selectivity of DMLB for Na+ channels further enhances its therapeutic potential.

Future research should focus on:

  • Identifying the specific binding site of DMLB on the voltage-gated Na+ channel to better understand its mechanism of action and to facilitate the design of more potent and selective analogs.

  • Investigating the effects of DMLB on different isoforms of the Na+ channel to determine its tissue selectivity.

  • Conducting in vivo studies to evaluate the efficacy and safety of DMLB as a potential cardiotonic agent.

  • Exploring the structure-activity relationship of other lithospermate B derivatives to identify key structural features for Na+ channel modulation.

This technical guide provides a solid foundation for researchers and drug development professionals interested in the further exploration of this compound and related compounds as a new avenue for the development of novel cardiac therapies.

References

An In-depth Technical Guide to the Biological Activity and Pharmacological Properties of Dimethyl Lithospermate B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl lithospermate B (DMLB) is a dimethyl ester derivative of lithospermate B, a polyphenolic compound isolated from the root of Salvia miltiorrhiza (Danshen). While lithospermate B itself has been the subject of considerable research, DMLB has emerged as a distinct pharmacological entity with potent and selective biological activities. This technical guide provides a comprehensive overview of the known biological and pharmacological properties of DMLB, with a focus on its cardiac electrophysiological, anti-inflammatory, antioxidant, and neuroprotective effects. This document summarizes key quantitative data, details experimental methodologies from seminal studies, and visualizes the underlying molecular mechanisms to support further research and drug development efforts.

Core Pharmacological Activities

This compound has demonstrated significant activity in several key therapeutic areas, primarily investigated through in vitro and ex vivo studies. Its most well-characterized effect is on cardiac ion channels, with growing evidence for its role in modulating inflammatory and oxidative stress pathways.

Cardiac Electrophysiological Effects

DMLB has been identified as a novel sodium channel (Na+) agonist with potential applications in the management of cardiac arrhythmias.[1][2] Unlike its parent compound, lithospermate B, which shows negligible electrophysiological effects, DMLB selectively modulates the cardiac sodium current (INa).[1][3]

Mechanism of Action: DMLB's primary cardiac effect is the slowing of Na+ current inactivation. It achieves this by increasing the proportion of the slowly inactivating component of the current without inducing a persistent late Na+ current.[1][2] This modulation results in an increased inward sodium current during the early phases of the action potential.[2] Notably, DMLB does not significantly affect potassium (K+) or calcium (Ca2+) currents, highlighting its selectivity for Na+ channels.[1][3] The prolongation of the action potential duration (APD) by DMLB does not provoke early after-depolarizations (EADs), suggesting a favorable safety profile compared to other Na+ channel agonists that can be proarrhythmic.[1][2]

Pharmacological Effects:

  • Prolongation of Action Potential Duration (APD): In isolated rat ventricular myocytes, 20 µM DMLB significantly increased the APD90 (the time it takes for 90% repolarization) from 58.8 ± 12.1 ms to 202.3 ± 9.5 ms.[1][3]

  • Antiarrhythmic Potential in Brugada Syndrome: In canine arterially perfused right ventricular wedge preparations, a model for Brugada syndrome, 10 µmol/L DMLB restored the epicardial action potential dome, reduced epicardial and transmural dispersion of repolarization, and abolished phase 2 reentry-induced extrasystoles and ventricular tachyarrhythmias.[2]

Anti-inflammatory and Antioxidant Properties

While direct studies on the anti-inflammatory and antioxidant effects of DMLB are limited, extensive research on the closely related compound, Magnesium lithospermate B (MLB), provides strong evidence for the therapeutic potential of the lithospermate B scaffold in these areas. These effects are primarily mediated through the modulation of the NF-κB and Nrf2 signaling pathways.

Mechanism of Action:

  • NF-κB Pathway Inhibition: MLB has been shown to inhibit the activation of the NF-κB pathway. It prevents the degradation of IκBα, the inhibitory subunit of NF-κB, thereby blocking the nuclear translocation of the p65 and p50 subunits.[4] This inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines such as ICAM-1, VCAM-1, and TNF-α.[4]

  • Nrf2 Pathway Activation: MLB activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response.[4] Activation of Nrf2 leads to the increased expression of antioxidant enzymes like heme oxygenase-1 (HO-1).[4] The anti-inflammatory effects of MLB are, at least in part, mediated by this Nrf2 activation.[4]

Neuroprotective Effects

The neuroprotective potential of the lithospermate B backbone has been demonstrated in studies using MLB. These studies suggest a role in protecting against ischemia/reperfusion injury and neurodegeneration.

Mechanism of Action: In a rat model of cerebral ischemia/reperfusion injury, MLB was shown to exert neuroprotective effects likely through the activation of the Akt signaling pathway.[3] This was evidenced by the upregulation of phosphorylated Akt (p-Akt) in the ischemic hemisphere, an effect that was prevented by a PI3K inhibitor.[3]

Anticancer Potential

Recent preclinical evidence suggests that MLB possesses anticancer properties. In a 2024 study, MLB was found to inhibit the progression of colorectal cancer cells.[5]

Mechanism of Action: MLB was shown to inhibit the proliferation, migration, and invasion of HCT116 and SW480 colorectal cancer cells. This effect was mediated through the inhibition of the Janus kinase 2 (JAK2)-signal transducer and activator of transcription 3 (STAT3) signaling pathway.[5] In a xenograft model, administration of 50 mg/kg MLB inhibited tumor growth.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound and its related compound, Magnesium lithospermate B.

Table 1: Cardiac Electrophysiological Effects of this compound (DMLB)

ParameterValueSpecies/ModelExperimental ConditionsReference
EC50 (Slow INa component)20 µMRat ventricular myocytesPatch-clamp[2]
APD90 Increase From 58.8 ± 12.1 ms to 202.3 ± 9.5 msRat ventricular myocytes20 µM DMLB[1][3]
INa Activation Shift 5 mV to the depolarized directionRat ventricular myocytesNot specified[2]
Antiarrhythmic Efficacy Abolished ventricular tachycardia/fibrillation in 9 of 9 preparationsCanine right ventricular wedge (Brugada model)10 µmol/L DMLB[2]

Table 2: Anti-inflammatory Effects of Magnesium Lithospermate B (MLB)

EffectConcentration/DoseModelKey FindingsReference
Inhibition of inflammatory cytokine expression (ICAM-1, VCAM-1, TNF-α)10-100 µM (dose-dependent)LPS-stimulated HMEC-1 cellsInhibition of IκBα degradation and p65 phosphorylation[4]
Restoration of endothelial-dependent vasodilation25-100 mg/kg (dose-dependent)LPS-treated SD ratsAttenuation of leukocyte adhesion and vascular leakage[4]

Table 3: Anticancer Effects of Magnesium Lithospermate B (MLB)

EffectConcentration/DoseModelKey FindingsReference
Inhibition of tumor growth50 mg/kgHCT116 xenograft modelInhibition of the JAK2-STAT3 signaling pathway[5]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for DMLB and MLB.

Cardiac Electrophysiology: Whole-Cell Patch-Clamp
  • Cell Preparation: Ventricular myocytes are isolated from the hearts of Sprague-Dawley rats.[1][3]

  • Recording: The conventional whole-cell patch-clamp technique is used to record membrane currents and action potentials.[1] Patch pipettes with a resistance of 1-2 MΩ are used.[3]

  • Solutions:

    • Bath Solution (Normal Tyrode's): Contains (in mM): 143 NaCl, 5.4 KCl, 0.33 NaH2PO4, 5 HEPES, 0.5 MgCl2, 1.8 CaCl2, 11 D-glucose, adjusted to pH 7.4 with NaOH.[1]

    • Pipette Solution (K+-rich): Contains (in mM): 140 K-aspartate, 10 KCl, 5 Mg-ATP, 10 HEPES, 5 EGTA, adjusted to pH 7.3 with KOH.[1]

    • Low Na+ Bath Solution (for INa recording): Contains (in mM): 10 NaCl, 130 CsCl, 0.33 NaH2PO4, 5 HEPES, 0.5 MgCl2, 1.8 CaCl2, 11 D-glucose, adjusted to pH 7.4 with CsOH.[1]

  • Data Acquisition: Signals are amplified, filtered (e.g., at 10 kHz), and digitized (e.g., at 20 kHz) for analysis.[3]

  • Action Potential Measurement: APs are evoked by injecting depolarizing current pulses (e.g., 50-70 pA for 5 ms) every 500 ms in current-clamp mode. APD90 is measured as the action potential duration at 90% repolarization.[1]

  • Sodium Current (INa) Measurement: To isolate INa, cells are held at a holding potential of -80 mV, and a prepulse to -120 mV for 500 ms is applied to ensure full recovery from inactivation before applying depolarizing test pulses.[1]

Anti-inflammatory Studies: Western Blot for NF-κB Pathway
  • Cell Culture and Treatment: Human Microvascular Endothelial Cells (HMEC-1) are pretreated with MLB (10-100 µM) for a specified time (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS; 1 µg/mL).[4]

  • Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting:

    • The membrane is blocked (e.g., with 5% non-fat milk in TBST) for 1 hour at room temperature.

    • The membrane is incubated with primary antibodies against target proteins (e.g., phospho-p65, total p65, IκBα) overnight at 4°C.

    • The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Antioxidant Studies: Nrf2 Activation
  • Cell Culture and Treatment: Cells (e.g., HMEC-1) are treated with various concentrations of MLB.[4]

  • Nuclear and Cytoplasmic Extraction: Nuclear and cytoplasmic protein fractions are separated using a commercial kit according to the manufacturer's instructions.

  • Western Blot Analysis: Western blotting is performed on both fractions to detect the levels of Nrf2. An increase in Nrf2 in the nuclear fraction indicates activation.

  • qRT-PCR for Downstream Targets:

    • Total RNA is extracted from cells using a suitable kit.

    • cDNA is synthesized from the RNA using reverse transcriptase.

    • Quantitative real-time PCR is performed using primers specific for Nrf2 target genes, such as heme oxygenase-1 (HO-1).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows associated with this compound and its related compounds.

G cluster_0 DMLB Effect on Cardiac Sodium Channel DMLB This compound Na_Channel Voltage-gated Na+ Channel (Nav1.5) DMLB->Na_Channel Slow_Inactivation ↑ Slow Inactivation Na_Channel->Slow_Inactivation INa ↑ Inward Na+ Current (Early Phase) Slow_Inactivation->INa APD ↑ Action Potential Duration INa->APD Antiarrhythmia Antiarrhythmic Effect (e.g., in Brugada Syndrome) APD->Antiarrhythmia

Figure 1: DMLB's mechanism of action on cardiac sodium channels.

G cluster_1 Anti-inflammatory Pathway of Lithospermate B Analogs MLB Lithospermate B Analog (e.g., MLB) IKK IKK MLB->IKK inhibits IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Inflammatory_Genes ↓ Inflammatory Gene Expression (ICAM-1, VCAM-1, TNF-α) Nucleus->Inflammatory_Genes regulates

Figure 2: Inhibition of the NF-κB inflammatory pathway.

G cluster_2 Antioxidant Pathway of Lithospermate B Analogs MLB Lithospermate B Analog (e.g., MLB) Keap1 Keap1 MLB->Keap1 induces dissociation Nrf2 Nrf2 Keap1->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates ARE Antioxidant Response Element (ARE) Nucleus->ARE binds Antioxidant_Enzymes ↑ Antioxidant Enzyme Expression (e.g., HO-1) ARE->Antioxidant_Enzymes

Figure 3: Activation of the Nrf2 antioxidant response pathway.

G cluster_3 Experimental Workflow: Western Blotting step1 1. Cell Lysis & Protein Extraction step2 2. Protein Quantification (BCA Assay) step1->step2 step3 3. SDS-PAGE step2->step3 step4 4. Protein Transfer to PVDF Membrane step3->step4 step5 5. Blocking step4->step5 step6 6. Primary Antibody Incubation step5->step6 step7 7. Secondary Antibody Incubation step6->step7 step8 8. Chemiluminescent Detection step7->step8

Figure 4: A generalized workflow for Western blotting experiments.

Pharmacokinetics and Toxicity

Currently, there is a significant lack of publicly available data on the pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME) and in vivo toxicity of this compound. The available pharmacokinetic data for the related compound, Magnesium lithospermate B, in beagle dogs suggest rapid distribution and elimination.[6] However, the esterification in DMLB may significantly alter its pharmacokinetic profile, potentially improving its bioavailability. Further studies are imperative to characterize the ADME and toxicity profile of DMLB to support its development as a clinical candidate.

Conclusion and Future Directions

This compound is a promising pharmacological agent with well-defined, potent, and selective effects on cardiac sodium channels. Its demonstrated efficacy in a preclinical model of Brugada syndrome warrants further investigation for its antiarrhythmic potential. While direct evidence for its anti-inflammatory, antioxidant, and neuroprotective effects is still emerging, the extensive research on the closely related Magnesium lithospermate B provides a strong rationale for exploring DMLB in these therapeutic areas. The recent discovery of the anticancer activity of MLB opens up a new and exciting avenue for DMLB research.

Future research should focus on:

  • Conducting comprehensive in vitro and in vivo studies to specifically elucidate the anti-inflammatory, antioxidant, neuroprotective, and anticancer mechanisms of DMLB.

  • Determining the IC50 and EC50 values of DMLB for its various biological activities.

  • Performing detailed pharmacokinetic (ADME) and toxicological studies to assess the safety and bioavailability of DMLB.

  • Synthesizing and evaluating analogs of DMLB to optimize its pharmacological properties and develop structure-activity relationships.

This technical guide serves as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this compound. The compiled data and methodologies provide a solid framework for designing future studies to unlock the full clinical potential of this intriguing natural product derivative.

References

Comprehensive literature review on Dimethyl lithospermate B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl lithospermate B (DMLB) is a naturally derived small molecule isolated from the traditional Chinese medicine Danshen (Salvia miltiorrhiza). It has garnered significant scientific interest for its specific action as a sodium channel agonist. This technical guide provides a comprehensive review of the current literature on DMLB, detailing its chemical properties, synthesis, biological activity, and mechanism of action. Particular focus is given to its potential therapeutic application in the management of Brugada syndrome, an inherited cardiac channelopathy. This document summarizes key quantitative data, provides detailed experimental protocols from seminal studies, and visualizes the known signaling pathways to serve as a resource for researchers in pharmacology and drug development.

Chemical and Physical Properties

This compound, also known as Lithospermic acid B dimethyl ester, is a derivative of lithospermic acid B.[1] It is classified as a tannin.[1] The fundamental chemical and physical properties of DMLB are summarized in the table below.

PropertyValueReference
CAS Number 875313-64-7[1][2]
Molecular Formula C38H34O16[1][2]
Molecular Weight 746.67 g/mol [1][2]
Appearance Powder[2]
Solubility Soluble in DMSO (10 mM), Methanol, Ethyl Acetate, Water.[1][2]
Storage Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[2]

Synthesis

A direct, detailed synthesis protocol for this compound is not extensively described in the available literature. However, its synthesis can be inferred from the total synthesis of its precursor, (+)-Lithospermic Acid, followed by a standard esterification reaction.

Total Synthesis of (+)-Lithospermic Acid

The total synthesis of (+)-Lithospermic Acid has been reported through various strategies, often involving key steps like C-H activation and olefination to construct the complex dihydrobenzofuran core. A highly convergent synthesis involves the late-stage coupling of an olefin unit with the dihydrobenzofuran core.

Experimental Workflow: Synthesis of (+)-Lithospermic Acid

G cluster_dihydrobenzofuran Dihydrobenzofuran Core Synthesis cluster_acrylate Acrylate Moiety Synthesis cluster_coupling Coupling and Deprotection start1 Starting Materials ch_insertion Rh-catalyzed Carbene C-H Insertion start1->ch_insertion hydrolysis1 Basic Hydrolysis ch_insertion->hydrolysis1 dihydrobenzofuran_acid Dihydrobenzofuran Carboxylic Acid hydrolysis1->dihydrobenzofuran_acid ch_olefination Intermolecular C-H Olefination dihydrobenzofuran_acid->ch_olefination start2 Rosmarinic Acid pentamethylation Pentamethylation start2->pentamethylation hydrolysis2 Hydrolysis pentamethylation->hydrolysis2 alcohol Alcohol Intermediate hydrolysis2->alcohol esterification1 Esterification with Acrylic Acid alcohol->esterification1 acrylate Acrylate Coupling Partner esterification1->acrylate acrylate->ch_olefination protected_la Protected Lithospermic Acid ch_olefination->protected_la deprotection Deprotection protected_la->deprotection lithospermic_acid (+)-Lithospermic Acid deprotection->lithospermic_acid

Caption: A generalized workflow for the total synthesis of (+)-Lithospermic Acid.

Esterification to this compound

Following the synthesis of (+)-Lithospermic Acid, the final step to obtain DMLB is a dimethyl esterification. A standard procedure for this would involve Fischer esterification.

Proposed Experimental Protocol: Fischer Esterification

  • Dissolve (+)-Lithospermic Acid in an excess of anhydrous methanol.

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

  • Reflux the mixture for several hours to drive the reaction to completion.

  • After cooling, neutralize the excess acid with a weak base, such as sodium bicarbonate solution.

  • Extract the this compound into an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product using column chromatography on silica gel to yield pure this compound.

Biological Activity and Mechanism of Action

The primary and most well-characterized biological activity of this compound is its role as a selective voltage-gated sodium channel (Nav) agonist.[2][3]

Electrophysiological Effects on Sodium Channels

DMLB selectively targets Nav channels, specifically by slowing the inactivation kinetics of the sodium current (INa).[3] This is achieved by increasing the proportion of the slowly inactivating component of the current without inducing a persistent late sodium current.[3] This action leads to an increased inward sodium current during the early phases of the action potential.[3]

Signaling Pathway: DMLB Modulation of Nav Channel Gating

G cluster_channel Voltage-Gated Sodium Channel States Closed Closed (Resting) Open Open (Activated) Closed->Open Depolarization Inactivated Fast Inactivated Open->Inactivated Fast Inactivation Slow_Inactivation Slow Inactivation (Enhanced) Open->Slow_Inactivation Inactivated->Closed Repolarization DMLB Dimethyl lithospermate B DMLB->Open Slows transition to inactivated state

Caption: DMLB's effect on the gating states of voltage-gated sodium channels.

Effects on Cardiac Action Potential

In isolated rat ventricular myocytes, DMLB has been shown to significantly prolong the action potential duration (APD).[3] For instance, 20 µM of DMLB increased the APD90 from 58.8 ± 12.1 ms to 202.3 ± 9.5 ms.[3] Importantly, this prolongation of the APD did not lead to early after-depolarizations (EADs), a common pro-arrhythmic effect of other Na+ channel agonists.[3] DMLB showed no significant effects on potassium (K+) or calcium (Ca2+) currents.[3]

Therapeutic Potential in Brugada Syndrome

The unique electrophysiological profile of DMLB makes it a promising candidate for the treatment of Brugada syndrome. This inherited cardiac arrhythmia is characterized by a loss-of-function in the cardiac sodium channel, leading to an increased risk of ventricular fibrillation and sudden cardiac death.

In Vitro and Ex Vivo Studies

Studies using canine arterially perfused right ventricular wedge preparations, a model for Brugada syndrome, have demonstrated the anti-arrhythmic potential of DMLB.[4] In these models, where a Brugada syndrome phenotype was induced by drugs like terfenadine, verapamil, or pinacidil, DMLB was shown to be effective in suppressing arrhythmogenesis.[4]

ParameterControlBrugada ModelDMLB (10 µmol/L)Reference
Epicardial Dispersion of Repolarization (EDR) (ms)12.9 ± 9.6107.0 ± 54.812.4 ± 18.1[4]
Transmural Dispersion of Repolarization (TDR) (ms)22.4 ± 8.182.2 ± 37.424.4 ± 26.7[4]
Phase 2 Reentry-induced ArrhythmiasAbsentPresent in 9/9 prepsAbolished in 9/9 preps[4]

The addition of 10 µmol/L DMLB to the coronary perfusate restored the epicardial action potential dome, significantly reduced both epicardial and transmural dispersion of repolarization, and abolished phase 2 reentry-induced extrasystoles and ventricular tachycardia/fibrillation.[4]

Detailed Experimental Protocols

Patch-Clamp Electrophysiology in Isolated Rat Ventricular Myocytes
  • Cell Isolation: Single ventricular myocytes are isolated from adult rat hearts by enzymatic digestion using collagenase and protease.

  • Recording Configuration: Whole-cell patch-clamp technique is used to record ionic currents and action potentials.

  • Solutions:

    • External Solution (for AP recording): Contains (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).

    • Pipette Solution (for AP recording): Contains (in mM): 140 KCl, 5 Mg-ATP, 10 HEPES (pH adjusted to 7.2 with KOH).

    • External Solution (for INa recording): Contains (in mM): 5 NaCl, 135 CsCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, 0.02 nifedipine (to block Ca2+ currents) (pH adjusted to 7.4 with CsOH).

    • Pipette Solution (for INa recording): Contains (in mM): 140 CsF, 5 Mg-ATP, 10 HEPES, 10 EGTA (pH adjusted to 7.2 with CsOH).

  • Data Acquisition: Currents and voltages are recorded using a patch-clamp amplifier and digitized. Data is analyzed using specialized software. Action potentials are elicited by current injection, and voltage-clamp protocols are used to study the properties of ionic currents.

Canine Arterially Perfused Right Ventricular Wedge Preparation
  • Preparation: A transmural wedge of tissue is dissected from the canine right ventricle and cannulated via a branch of the right coronary artery for perfusion with Tyrode's solution.

  • Recording: Transmembrane action potentials are recorded from epicardial and endocardial sites using floating microelectrodes. A transmural electrocardiogram (ECG) is also recorded.

  • Brugada Syndrome Model Induction: The Brugada syndrome phenotype is induced by perfusing the preparation with agents that either block INa and ICa (e.g., terfenadine, verapamil) or activate IK-ATP (e.g., pinacidil).

  • DMLB Application: After establishing the Brugada phenotype, this compound is added to the perfusate to assess its effects on the electrophysiological parameters and arrhythmias.

Experimental Workflow: Canine Ventricular Wedge Preparation

G start Dissect Canine Right Ventricular Wedge cannulation Cannulate Coronary Artery and Perfuse start->cannulation equilibration Equilibration Period cannulation->equilibration baseline_rec Baseline Electrophysiological Recordings (AP, ECG) equilibration->baseline_rec induce_bs Induce Brugada Phenotype (e.g., with Terfenadine) baseline_rec->induce_bs bs_rec Record Arrhythmogenic Activity induce_bs->bs_rec add_dmlb Add DMLB to Perfusate bs_rec->add_dmlb dmlb_rec Record Effects of DMLB on AP, ECG, and Arrhythmias add_dmlb->dmlb_rec analysis Data Analysis dmlb_rec->analysis

References

An In-depth Technical Guide to Dimethyl Lithospermate B in Traditional Medicine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dimethyl lithospermate B (dmLSB), a derivative of a primary active compound found in Salvia miltiorrhiza (Danshen), represents a significant intersection of traditional medicine and modern pharmacology. Danshen, a staple in traditional Chinese medicine for centuries, has been historically used to treat a variety of cardiovascular and cerebrovascular conditions.[1][2] Scientific investigation into its active constituents has led to the isolation and characterization of dmLSB, revealing its potent and specific mechanism of action as a sodium channel agonist.[3][4] This technical guide provides a comprehensive overview of the discovery, history, pharmacological properties, and experimental methodologies related to dmLSB, with a focus on its potential therapeutic applications, particularly in the context of cardiac arrhythmias such as Brugada syndrome.

Discovery and History in Traditional Medicine

The use of Danshen (Salvia miltiorrhiza) is first recorded in Shennong's Herbal Classic of Materia Medica, dating back to the Qin and Han dynasties (221 BC to 220 AD), establishing its use for over two millennia.[2] Traditionally, it has been prescribed for promoting blood circulation and removing blood stasis.[2] The scientific exploration of Danshen's active components began in the 20th century, leading to the isolation of numerous compounds. While lithospermic acid B (LSB) was identified as a major water-soluble component, further activity-guided fractionation revealed that a minor component, this compound (dmLSB), possessed the most significant electrophysiological activity on cardiac myocytes.[3][4] This discovery was pivotal in elucidating the specific molecular mechanism behind some of Danshen's therapeutic effects on the cardiovascular system.

Discovery_and_Characterization_Workflow A Traditional Use of Danshen (Salvia miltiorrhiza) for Cardiovascular Ailments B Scientific Investigation and Extraction of Active Compounds A->B C Isolation of Lithospermic Acid B (LSB) as a Major Component B->C D Activity-Guided Fractionation B->D C->D E Identification of this compound (dmLSB) as the Most Active Electrophysiological Component D->E F Pharmacological Characterization (e.g., Patch-Clamp Assays) E->F G Elucidation of Mechanism of Action (Sodium Channel Agonist) F->G H Preclinical Studies in Disease Models (e.g., Brugada Syndrome) G->H

Discovery and Characterization Workflow for dmLSB.

Quantitative Data

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: Dose-Response and Efficacy of this compound

ParameterValueCell/Tissue ModelConditionReference
EC50 20 µMIsolated rat ventricular myocytesSlowing of INa inactivation[3][4]
EC50 (fitted) 21.1 µMIsolated rat ventricular myocytesSlowing of INa inactivation[3]
Hill Coefficient 1.02Isolated rat ventricular myocytesSlowing of INa inactivation[3]
Action Potential Duration (APD90) Increase From 58.8 ± 12.1 ms to 202.3 ± 9.5 msIsolated rat ventricular myocytes20 µM dmLSB[3][4]

Table 2: Electrophysiological Effects of this compound in a Canine Model of Brugada Syndrome

ParameterControlBrugada Syndrome Phenotype+ 10 µM dmLSBReference
Epicardial Dispersion of Repolarization (EDR) (ms) 12.9 ± 9.6107.0 ± 54.812.4 ± 18.1[1]
Transmural Dispersion of Repolarization (TDR) (ms) 22.4 ± 8.182.2 ± 37.424.4 ± 26.7[1]
Incidence of Phase 2 Reentry-induced Arrhythmias 0/99/90/9[1][5]

Experimental Protocols

Extraction and Isolation of this compound from Salvia miltiorrhiza

This protocol is based on the methodology described by Yoon et al. (2004).[3]

  • Extraction:

    • Soak 6 kg of dried roots of Salvia miltiorrhiza in methanol (MeOH) for 7 days at room temperature.

    • Filter the extract and concentrate it under reduced pressure to yield a dark, syrupy MeOH extract (approximately 470 g).

  • Partitioning:

    • Suspend the MeOH extract in water (H2O).

    • Sequentially partition the suspension with n-hexane, ethyl acetate (EtOAc), and n-butanol (BuOH).

  • Column Chromatography:

    • Subject the EtOAc fraction to octadecyl silica gel column chromatography.

    • Elute in a stepwise gradient with 300 ml aliquots of MeOH in H2O (from 0% to 100% MeOH).

  • Purification:

    • The most potent fraction is further purified by Sephadex LH-20 column chromatography using 20% MeOH in dichloromethane (CH2Cl2) as the eluent.

    • This final step yields purified this compound.

Whole-Cell Patch-Clamp Analysis in Isolated Ventricular Myocytes

This is a generalized protocol for whole-cell patch-clamp recording to study the effects of dmLSB on sodium currents, based on standard techniques.[6][7]

  • Cell Preparation:

    • Isolate ventricular myocytes from rat hearts using established enzymatic digestion protocols.

    • Store the isolated cells in a potassium-based solution (KB solution) at 5°C.

  • Solutions:

    • External Solution (aCSF): Typically contains (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose. Bubble with 95% O2 – 5% CO2.[7]

    • Internal (Pipette) Solution: Typically contains (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, and 40 HEPES. Adjust pH to 7.2 with KOH.[6]

  • Recording:

    • Use a patch-clamp amplifier and a micromanipulator to approach a single myocyte with a glass micropipette (1-2 MΩ resistance) filled with the internal solution.

    • Establish a gigaohm seal between the pipette tip and the cell membrane.

    • Rupture the membrane patch to achieve the whole-cell configuration.

    • In voltage-clamp mode, hold the cell at a potential of -90 mV.

    • Apply depolarizing voltage steps (e.g., to -10 mV) to elicit sodium currents (INa).

    • Perfuse the cell with the external solution containing various concentrations of dmLSB and record the changes in INa kinetics.

Canine Arterially Perfused Right Ventricular Wedge Preparation

This ex vivo model is used to study transmural electrophysiology and arrhythmogenesis, as described in studies on Brugada syndrome.[1][8]

  • Preparation:

    • Excise the heart from a canine and cannulate the appropriate coronary artery.

    • Perfuse with a cardioplegic solution (e.g., Tyrode's solution with 12 mmol/L KCl).

    • Dissect a wedge of the right ventricular free wall, ensuring it is perfused by the cannulated artery.

  • Perfusion and Recording:

    • Place the wedge in a tissue bath and perfuse arterially with Tyrode's solution at 35 ± 0.5°C. Maintain perfusion pressure between 40 and 50 mmHg.

    • Simultaneously record a transmural pseudo-ECG and transmembrane action potentials from epicardial and endocardial sites using floating microelectrodes.

  • Induction of Brugada Syndrome Phenotype and Drug Application:

    • Induce the Brugada syndrome phenotype by perfusing with agents that inhibit INa and ICa (e.g., terfenadine or verapamil) or activate IK-ATP (e.g., pinacidil).

    • Once the arrhythmic substrate is established, add dmLSB (e.g., 10 µmol/L) to the coronary perfusate and observe its effects on the ECG and action potentials.

Signaling Pathways and Mechanism of Action

The primary mechanism of action of this compound is its effect on the cardiac voltage-gated sodium channel, Nav1.5, which is encoded by the SCN5A gene.[9][10][11] Unlike sodium channel blockers, dmLSB acts as an agonist. Specifically, it slows the inactivation of the sodium current (INa) without significantly affecting the peak current or inducing a persistent late current.[3][4] This leads to an increased inward sodium current during the early phases of the cardiac action potential.

In the context of Brugada syndrome, a condition often caused by loss-of-function mutations in SCN5A, the reduced INa can lead to a prominent action potential notch in the right ventricular epicardium.[1] This creates a transmural voltage gradient that manifests as ST-segment elevation on the ECG and can lead to phase 2 reentry, a mechanism for ventricular tachycardia and fibrillation.[1] By slowing INa inactivation, dmLSB counteracts the effects of the reduced sodium channel function, restoring the epicardial action potential dome, reducing the transmural dispersion of repolarization, and thereby suppressing the arrhythmic substrate.[1][5]

Mechanism_of_Action_dmLSB cluster_Brugada Brugada Syndrome Pathophysiology cluster_dmLSB dmLSB Intervention A Loss-of-function SCN5A mutation or Na+ channel block B Reduced inward Na+ current (INa) A->B C Prominent epicardial action potential notch B->C D Increased transmural dispersion of repolarization (TDR) C->D E Phase 2 Reentry D->E F Ventricular Tachycardia/ Fibrillation E->F dmLSB This compound (dmLSB) action Slows inactivation of Nav1.5 channels dmLSB->action effect Increased inward Na+ current during action potential plateau action->effect effect->C Counteracts restore Restoration of epicardial action potential dome effect->restore reduce Reduced TDR restore->reduce reduce->E Prevents suppress Suppression of Arrhythmogenesis reduce->suppress

Signaling Pathway of dmLSB in Brugada Syndrome.

References

A Technical Guide to the Therapeutic Potential of Dimethyl Lithospermate B in Cardiology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl lithospermate B (DMLB), a derivative of a major bioactive component isolated from Salvia miltiorrhiza (Danshen), has emerged as a promising therapeutic agent in the field of cardiology. This technical guide provides a comprehensive overview of the current understanding of DMLB and its related compound, Magnesium Lithospermate B (MLB), in the context of cardiovascular disease. We delve into its molecular mechanisms, summarize key preclinical findings, and provide detailed experimental protocols to facilitate further research. This document aims to serve as a foundational resource for scientists and drug development professionals interested in the therapeutic applications of DMLB in cardiology.

Introduction

Cardiovascular diseases remain a leading cause of morbidity and mortality worldwide. The quest for novel therapeutic strategies has led to the investigation of natural compounds and their derivatives. This compound (DMLB) and its salt form, Magnesium lithospermate B (MLB), have demonstrated significant cardioprotective effects in various preclinical models. Their multifaceted mechanisms of action, including ion channel modulation, antioxidant, anti-inflammatory, and anti-apoptotic properties, position them as compelling candidates for the treatment of a range of cardiac pathologies, from arrhythmias to myocardial infarction.

Molecular Mechanisms of Action

The cardioprotective effects of DMLB and MLB are attributed to their influence on several key signaling pathways and cellular processes.

Sodium Channel Agonism

DMLB is a potent agonist of the voltage-gated sodium channel (Nav1.5). Unlike other Na+ channel agonists that can be pro-arrhythmic, DMLB exhibits a unique profile. It slows the inactivation kinetics of the sodium current (INa) by increasing the proportion of the slowly inactivating component without inducing a persistent late current.[1][2] This action leads to a prolongation of the action potential duration (APD), which is beneficial in certain arrhythmic conditions like Brugada syndrome.[3][4][5]

Anti-apoptotic Signaling

MLB has been shown to exert potent anti-apoptotic effects in cardiomyocytes, primarily through the inhibition of the p38 MAPK signaling pathway. Specifically, MLB disrupts the interaction between TGFβ-activated protein kinase 1-binding protein 1 (TAB1) and p38, thereby preventing ischemia-induced p38 phosphorylation and subsequent apoptosis.[6][7] Additionally, MLB can promote cardiomyocyte survival through the activation of the Akt signaling pathway, leading to the upregulation of the anti-apoptotic protein Bcl-2 and downregulation of the pro-apoptotic protein Bax.[8]

Anti-inflammatory and Antioxidant Pathways

MLB demonstrates significant anti-inflammatory and antioxidant properties. It has been shown to ameliorate myocardial ischemia/reperfusion (I/R) injury by inhibiting the NF-κB signaling pathway, a key regulator of inflammation.[9] This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[9] The antioxidant effects of MLB are attributed to its ability to increase the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), while reducing the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), a marker of lipid peroxidation.[10][11] Furthermore, MLB has been found to suppress the NOX/VPO1 pathway, which is involved in oxidative stress and right ventricle remodeling in pulmonary hypertension.[12]

Therapeutic Applications in Cardiology

Preclinical studies have highlighted the potential of DMLB and MLB in several cardiovascular conditions.

Brugada Syndrome

DMLB has shown remarkable efficacy in experimental models of Brugada syndrome. By slowing INa inactivation, DMLB helps to restore the epicardial action potential dome, reduce the dispersion of repolarization, and abolish phase 2 reentry-induced arrhythmias.[3][4][5]

Myocardial Ischemia/Reperfusion (I/R) Injury

MLB provides significant cardioprotection against I/R injury. In animal models, MLB treatment reduces infarct size, decreases the leakage of cardiac enzymes (CK-MB, cTnI, LDH), and improves cardiac function.[10][11] These benefits are linked to its anti-apoptotic, anti-inflammatory, and antioxidant activities.[9][10][11]

Myocardial Repair and Regeneration

MLB has been shown to enhance the therapeutic potential of human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) for myocardial repair. In a mouse model of myocardial infarction, co-administration of MLB with hiPSC-CMs resulted in reduced infarct size and improved engraftment of the transplanted cells.[13][14]

Right Ventricle Remodeling

In a rat model of pulmonary hypertension, MLB was found to ameliorate right ventricle remodeling by inhibiting the NOX/VPO1 pathway and reducing oxidative stress and cardiomyocyte hypertrophy.[12]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on DMLB and MLB.

Table 1: Electrophysiological Effects of this compound (DMLB) in a Canine Brugada Syndrome Model

ParameterControlBrugada PhenotypeDMLB (10 µmol/L)
Epicardial Dispersion of Repolarization (EDR, ms)12.9 ± 9.6107.0 ± 54.812.4 ± 18.1
Transmural Dispersion of Repolarization (TDR, ms)22.4 ± 8.182.2 ± 37.424.4 ± 26.7
Phase 2 Reentry-induced Arrhythmias0/99/90/9

Data adapted from Circulation. 2006;113:1393-1400.[3][5]

Table 2: Cardioprotective Effects of Magnesium Lithospermate B (MLB) in a Rat Myocardial Ischemia/Reperfusion (I/R) Injury Model

ParameterShamI/R ModelMLB (10 mg/kg)
Infarct Size (% of Left Ventricle)N/A~45%Reduced by 23.6%
Serum CK-MB (ng/ml)~20~80~50
Serum cTnI (ng/ml)~2~10~6
Serum LDH (U/L)~200~500~300

Data adapted from Du et al., 2010 and Fan et al., 2024.[14][15]

Table 3: Antioxidant Effects of Magnesium Lithospermate B (MLB) in a Rat Myocardial Ischemia/Reperfusion (I/R) Injury Model

ParameterI/R ModelMLB-treated
Myocardial SOD Activity (U/mg protein)DecreasedSignificantly Increased
Myocardial CAT Activity (U/mg protein)DecreasedSignificantly Increased
Myocardial GPx Activity (U/mg protein)DecreasedSignificantly Increased
Myocardial MDA Content (nmol/mg protein)IncreasedSignificantly Decreased

Data adapted from a study on the antioxidant properties of MLB.[10]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the cardiotherapeutic potential of DMLB and MLB.

In Vivo Model: Rat Myocardial Ischemia/Reperfusion (I/R) Injury
  • Animal Preparation: Male Sprague-Dawley rats (250-300g) are anesthetized with an appropriate anesthetic (e.g., ketamine/xylazine cocktail).

  • Surgical Procedure: A left thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is ligated with a suture.

  • Ischemia and Reperfusion: The LAD is occluded for a specified period (e.g., 30 minutes) to induce ischemia, followed by the removal of the ligature to allow for reperfusion (e.g., 3 hours).[1][6][8][16]

  • Drug Administration: MLB or vehicle is administered intravenously or intraperitoneally at a specified time before or during the I/R procedure.

  • Outcome Assessment:

    • Infarct Size Measurement: Hearts are excised, and the left ventricle is sliced and stained with 2,3,5-triphenyltetrazolium chloride (TTC). The unstained (infarcted) area is quantified using image analysis software.[5][9][17][18][19]

    • Cardiac Enzyme Measurement: Blood samples are collected to measure the serum levels of CK-MB, cTnI, and LDH using ELISA kits.[10][11]

In Vitro Model: Simulated Ischemia/Reperfusion (SI/R) in H9c2 Cardiomyoblasts
  • Cell Culture: H9c2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.[2][3][4]

  • Simulated Ischemia: The culture medium is replaced with a glucose-free, serum-free medium, and the cells are placed in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a defined period (e.g., 2-4 hours).[2][7][10]

  • Simulated Reperfusion: The ischemic medium is replaced with normal culture medium, and the cells are returned to a normoxic incubator for a specified duration (e.g., 24 hours).[3][4][10]

  • Drug Treatment: MLB or vehicle is added to the culture medium before, during, or after the SI/R protocol.

  • Endpoint Analysis:

    • Cell Viability: Assessed using assays such as MTT or LDH release.

    • Apoptosis: Measured by flow cytometry using Annexin V/Propidium Iodide staining or by TUNEL assay.[20][21][22][23]

    • Western Blotting: To analyze the expression and phosphorylation of key signaling proteins (e.g., p38, Akt, NF-κB).

Electrophysiology: Patch-Clamp Recording of Sodium Currents (INa)
  • Cell Preparation: Cardiomyocytes are isolated from adult rat ventricles.

  • Recording Setup: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.[24][25][26]

  • Solutions: The extracellular solution typically contains (in mM): NaCl, CsCl, CaCl2, MgCl2, HEPES, and glucose. The intracellular (pipette) solution contains (in mM): CsF, CsCl, EGTA, HEPES, and Na2ATP.

  • Voltage Protocol: To measure INa, cells are held at a holding potential of -120 mV and depolarized to various test potentials (e.g., from -80 to +40 mV).

  • Data Analysis: The peak INa amplitude and inactivation kinetics are analyzed before and after the application of DMLB.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways

G cluster_ischemia Ischemia/Reperfusion cluster_apoptosis Apoptosis Pathway cluster_mlb MLB Intervention Ischemia Ischemia TAB1 TAB1 Ischemia->TAB1 p38 p38 TAB1->p38 Interaction Apoptosis Apoptosis p38->Apoptosis MLB MLB MLB->TAB1 Inhibits Interaction

Caption: MLB inhibits ischemia-induced apoptosis by disrupting the TAB1-p38 interaction.

G cluster_inflammation Inflammatory Pathway cluster_mlb_intervention MLB Intervention Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK IκB-α IκB-α IKK->IκB-α Phosphorylates NF-κB NF-κB IκB-α->NF-κB Releases Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-κB->Pro-inflammatory Cytokines Upregulates MLB MLB MLB->IKK Inhibits

Caption: MLB exerts anti-inflammatory effects by inhibiting the NF-κB signaling pathway.

Experimental Workflows

G cluster_in_vivo In Vivo: Rat Myocardial I/R Injury Model A Anesthetize Rat B LAD Ligation (Ischemia) A->B D Administer MLB/Vehicle A->D C Reperfusion B->C E Measure Infarct Size (TTC Staining) C->E F Measure Cardiac Enzymes (ELISA) C->F

Caption: Workflow for the in vivo evaluation of MLB in a rat model of myocardial I/R injury.

G cluster_in_vitro In Vitro: Simulated I/R in H9c2 Cells A Culture H9c2 Cells B Simulated Ischemia (Hypoxia/Glucose Deprivation) A->B D Treat with MLB/Vehicle A->D C Simulated Reperfusion B->C E Assess Cell Viability (MTT/LDH) C->E F Analyze Apoptosis (Flow Cytometry) C->F G Analyze Signaling Pathways (Western Blot) C->G

Caption: Workflow for the in vitro assessment of MLB's effects on simulated I/R in H9c2 cells.

Conclusion and Future Directions

This compound and its related compounds represent a promising new class of therapeutic agents for cardiovascular diseases. Their diverse mechanisms of action, targeting ion channels, apoptosis, inflammation, and oxidative stress, provide a strong rationale for their further development. Future research should focus on elucidating the precise molecular interactions of DMLB with the sodium channel, conducting more extensive preclinical studies in large animal models, and ultimately, translating these promising findings into clinical trials. The detailed methodologies and data presented in this guide are intended to serve as a valuable resource to accelerate research and development in this exciting area of cardiovascular pharmacology.

References

Dimethyl Lithospermate B: A Technical Guide to its Modulation of Sodium Currents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl lithospermate B (dmLSB), a derivative of a major component of the root extract of Salvia miltiorrhiza (Danshen), has emerged as a novel agonist of voltage-gated sodium channels (Nav).[1][2] Unlike typical sodium channel blockers used as local anesthetics and antiarrhythmics, dmLSB enhances sodium influx by specifically modulating the channel's gating properties.[1][2] This technical guide provides an in-depth analysis of the mechanism of action of dmLSB on sodium currents, presenting key quantitative data, detailed experimental methodologies, and visual representations of its effects. This document is intended to serve as a comprehensive resource for researchers and professionals in pharmacology, electrophysiology, and drug development.

Mechanism of Action: A Selective Agonist of Sodium Channels

This compound acts as a selective agonist for voltage-gated sodium channels, with a pronounced effect on the inactivation kinetics of the sodium current (INa).[1][2] Electrophysiological studies have demonstrated that dmLSB does not significantly affect potassium (K+) or calcium (Ca2+) currents, highlighting its specificity for sodium channels.[1][2]

The primary mechanism of action of dmLSB is the slowing of INa inactivation. It achieves this by increasing the proportion of the slowly inactivating component of the sodium current without inducing a persistent current.[1][2] This modulation of inactivation leads to a prolongation of the action potential duration (APD), a key characteristic of its agonistic activity.[1][2] Notably, this APD prolongation by dmLSB has not been observed to induce early after-depolarizations (EADs), a common proarrhythmic side effect associated with other sodium channel agonists.[1][2]

Furthermore, dmLSB causes a slight depolarizing shift in the voltage dependence of sodium channel activation, while the voltage dependence of inactivation remains unaffected.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative effects of this compound on sodium currents as determined in studies on isolated rat ventricular myocytes.

Table 1: Effect of dmLSB on the Slowly Inactivating Component of INa

ParameterValueReference
EC50 for increasing the relative amplitude of the slow component20 µM[1][2]

Table 2: Electrophysiological Effects of dmLSB (20 µM) on Rat Ventricular Myocytes

ParameterControldmLSB (20 µM)Reference
Action Potential Duration (APD90)58.8 ± 12.1 ms202.3 ± 9.5 ms[1][2]
Voltage Dependence of Activation ShiftN/A+5 mV (depolarized)[1][2]
Voltage Dependence of InactivationUnaffectedUnaffected[1][2]

Experimental Protocols

The following section details the methodologies employed in the key electrophysiological experiments to characterize the effects of dmLSB on sodium currents. These protocols are based on the whole-cell patch-clamp technique performed on isolated rat ventricular myocytes.[1][2]

Isolation of Rat Ventricular Myocytes
  • Animal Model: Male Sprague-Dawley rats.

  • Procedure:

    • Hearts are rapidly excised and mounted on a Langendorff apparatus.

    • Perfusion with a Ca2+-free Tyrode's solution containing collagenase to digest the extracellular matrix.

    • The ventricles are minced and gently agitated to release individual myocytes.

    • Cells are stored in a high-K+, low-Cl- solution at 4°C until use.

Whole-Cell Patch-Clamp Recordings
  • Configuration: Whole-cell patch-clamp.

  • Amplifier and Software: Standard patch-clamp amplifier and data acquisition software.

  • Pipettes: Borosilicate glass pipettes with a resistance of 2-3 MΩ when filled with internal solution.

Solutions
  • External Solution (for INa recording): To isolate the sodium current, a low external sodium concentration is used. A typical solution contains (in mM):

    • 10 NaCl

    • 130 CsCl

    • 1.2 MgCl2

    • 1.8 CaCl2

    • 10 HEPES

    • 10 Glucose

    • pH adjusted to 7.4 with CsOH.

    • CdCl2 (0.2 mM) is added to block Ca2+ channels.

  • Internal (Pipette) Solution: A typical internal solution for recording INa contains (in mM):

    • 130 CsCl

    • 10 NaCl

    • 5 EGTA

    • 10 HEPES

    • 5 Mg-ATP

    • pH adjusted to 7.3 with CsOH.

Voltage-Clamp Protocols
  • Holding Potential: Cells are held at a potential of -120 mV to ensure full recovery of sodium channels from inactivation.

  • Activation Protocol: To determine the voltage dependence of activation, depolarizing test pulses are applied for 50 ms in 5 mV increments from the holding potential.

  • Inactivation Protocol: To assess the voltage dependence of steady-state inactivation, a two-pulse protocol is used. A 500 ms conditioning prepulse to various potentials is applied, followed by a test pulse to a potential that elicits a maximal sodium current (e.g., -40 mV).

Data Analysis
  • Current-voltage (I-V) relationships are plotted to determine the effect of dmLSB on the peak sodium current.

  • The voltage dependence of activation and inactivation curves are fitted with a Boltzmann function to determine the half-maximal voltage (V1/2) and the slope factor (k).

  • The time course of INa inactivation is fitted with a double exponential function to distinguish between the fast and slow components of inactivation.

Visualizations

Signaling Pathway and Mechanism of Action

dmLSB_Mechanism cluster_effects Effects on Sodium Current (INa) dmLSB This compound (dmLSB) NaV_Channel Voltage-Gated Sodium Channel (NaV) dmLSB->NaV_Channel Directly Modulates Slow_Inactivation ↑ Proportion of Slowly Inactivating Component NaV_Channel->Slow_Inactivation Activation_Shift Depolarizing Shift in Voltage Dependence of Activation NaV_Channel->Activation_Shift Inactivation_V No Change in Voltage Dependence of Inactivation NaV_Channel->Inactivation_V

Caption: Direct modulation of Nav channel gating by dmLSB.

Experimental Workflow

Patch_Clamp_Workflow start Start: Isolated Rat Ventricular Myocytes patch Whole-Cell Patch Clamp Configuration start->patch solutions Application of External and Internal Solutions patch->solutions protocol Apply Voltage-Clamp Protocols (Activation & Inactivation) solutions->protocol record Record Sodium Currents (INa) (Control vs. dmLSB) protocol->record analysis Data Analysis: - I-V Relationship - Boltzmann Fits - Inactivation Kinetics record->analysis end Conclusion: Characterization of dmLSB Effects analysis->end

Caption: Experimental workflow for patch-clamp analysis of dmLSB.

Conclusion

This compound represents a significant departure from traditional sodium channel modulators. Its selective agonistic activity, characterized by the slowing of sodium current inactivation and a resultant increase in action potential duration without inducing proarrhythmic EADs, presents a promising avenue for therapeutic development.[1][2] The detailed understanding of its mechanism of action and the robust experimental protocols outlined in this guide provide a solid foundation for further research into the therapeutic potential of dmLSB and other novel sodium channel agonists. The lack of arrhythmogenic potential makes dmLSB a particularly interesting candidate for conditions where enhanced sodium influx could be beneficial, such as in certain cardiac pathologies like Brugada syndrome.[3][4] Further investigation into its specific binding site on the sodium channel and its effects on different sodium channel isoforms is warranted.

References

Unveiling the Antiarrhythmic Potential of Dimethyl Lithospermate B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arrhythmias, or irregular heartbeats, represent a significant challenge in cardiovascular medicine, with current therapies often exhibiting limited efficacy or proarrhythmic side effects. In the quest for novel antiarrhythmic agents, natural compounds have emerged as a promising avenue of research. Among these, Dimethyl lithospermate B (dmLSB), a derivative of a compound isolated from the root of Salvia miltiorrhiza (Danshen), has demonstrated intriguing antiarrhythmic properties in early-stage preclinical studies. This technical guide provides an in-depth overview of the foundational research on dmLSB's antiarrhythmic effects, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used to elucidate its properties.

Mechanism of Action: A Sodium Channel Agonist

Early research has identified this compound as a novel sodium channel agonist.[1][2] Unlike traditional antiarrhythmic drugs that often block sodium channels, dmLSB selectively targets the voltage-gated sodium current (INa) to slow its inactivation kinetics.[1][2] This action leads to an increase in the proportion of the slowly inactivating component of the sodium current without inducing a persistent late sodium current, a factor often associated with proarrhythmic events like early after-depolarizations (EADs).[1][3] The primary effect of this modulation is an increase in the inward sodium current during the early phases of the cardiac action potential.[2][4] This targeted action on the sodium channel is central to its observed antiarrhythmic effects, particularly in the context of Brugada syndrome.[2][4] Notably, dmLSB has been shown to have negligible effects on potassium (K+) or calcium (Ca2+) currents, highlighting its selectivity for the sodium channel.[1][3]

The following diagram illustrates the proposed mechanism of action of dmLSB on the cardiac sodium channel.

cluster_membrane Cardiomyocyte Membrane Na_channel Voltage-Gated Sodium Channel (Nav1.5) Inactivation_Gate Inactivation Gate Na_channel->Inactivation_Gate Modulates dmLSB This compound (dmLSB) dmLSB->Na_channel Inactivation_Gate->Inactivation_Gate

Caption: Proposed interaction of dmLSB with the cardiac sodium channel.

Quantitative Data Summary

The antiarrhythmic effects of this compound have been quantified in several key preclinical studies. The following tables summarize the principal findings.

Table 1: Electrophysiological Effects of dmLSB on Isolated Rat Ventricular Myocytes
ParameterControl20 µM dmLSBFold ChangeReference
Action Potential Duration (APD90)58.8 ± 12.1 ms202.3 ± 9.5 ms~3.4x increase[1][3]
EC50 for INa Slow Inactivation-20 µM-[1][3]
Voltage-dependence of Activation (V1/2)-42.35 ± 1.1 mV-37.28 ± 0.8 mV5 mV shift to depolarized potential[1]
Voltage-dependence of InactivationNo significant changeNo significant change-[1]

Data are presented as mean ± standard deviation.

Table 2: Antiarrhythmic Efficacy of dmLSB in a Canine Model of Brugada Syndrome
ParameterBaseline (Brugada Phenotype)10 µM dmLSB% ChangeReference
Epicardial Dispersion of Repolarization (EDR)107.0 ± 54.8 ms12.4 ± 18.1 ms~88% decrease[2][4]
Transmural Dispersion of Repolarization (TDR)82.2 ± 37.4 ms24.4 ± 26.7 ms~70% decrease[2][4]
Phase 2 Reentry-induced ArrhythmiasPresent in 9/9 preparationsAbolished in 9/9 preparations100% suppression[2][4]

Data are presented as mean ± standard deviation.

Detailed Experimental Protocols

The following sections detail the methodologies employed in the key studies investigating the antiarrhythmic effects of dmLSB.

In Vitro Electrophysiology in Isolated Rat Ventricular Myocytes

This protocol was utilized to characterize the direct effects of dmLSB on the cardiac action potential and ion currents.

  • Animal Model: Adult male Sprague-Dawley rats.

  • Cell Isolation:

    • Hearts were rapidly excised and mounted on a Langendorff apparatus.

    • Perfusion with a Ca2+-free Tyrode's solution containing collagenase to digest the extracellular matrix.

    • Ventricles were minced and gently agitated to release individual myocytes.

  • Electrophysiological Recordings:

    • Technique: Whole-cell patch-clamp technique.

    • Solutions:

      • Pipette Solution (in mM): K-aspartate 120, KCl 20, MgCl2 5, ATP-Mg 5, HEPES 10, EGTA 10, GTP-Li 0.1 (pH adjusted to 7.2 with KOH).

      • Bath Solution (Tyrode's, in mM): NaCl 135, KCl 5.4, CaCl2 1.8, MgCl2 1, NaH2PO4 0.33, HEPES 10, glucose 10 (pH adjusted to 7.4 with NaOH).

    • Action Potential Recording: Current-clamp mode was used to record action potentials elicited by brief depolarizing current injections.

    • Voltage-Clamp for INa: To isolate the sodium current, K+ currents were blocked with Cs+ in the pipette solution and Ca2+ currents were blocked with Cd2+ in the bath solution. Cells were held at a holding potential of -100 mV and depolarizing steps were applied.

The workflow for this in vitro investigation is depicted below.

cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis A1 Rat Heart Excision A2 Langendorff Perfusion with Collagenase A1->A2 A3 Ventricular Myocyte Isolation A2->A3 B1 Whole-Cell Patch-Clamp A3->B1 B2 Current-Clamp (Action Potential) B1->B2 B3 Voltage-Clamp (Ion Currents) B1->B3 C1 Measure APD90 B2->C1 C2 Isolate and Measure I-V Curves for Na+, K+, Ca2+ currents B3->C2 C3 Analyze I_Na Inactivation Kinetics B3->C3 D Conclusion: dmLSB is a selective I_Na agonist that prolongs APD C1->D Assess dmLSB effect on APD C2->D Determine Ion Channel Selectivity C3->D Elucidate Mechanism on I_Na

Caption: Experimental workflow for in vitro electrophysiological studies.

Ex Vivo Canine Arterially Perfused Right Ventricular Wedge Preparation

This model was employed to study the antiarrhythmic effects of dmLSB in a more integrated tissue preparation that recapitulates the transmural electrophysiological heterogeneity of the ventricular wall and is a well-established model for studying Brugada syndrome.

  • Animal Model: Mongrel dogs of either sex.

  • Preparation:

    • Hearts were excised and the right ventricle was dissected.

    • A wedge-shaped section of the ventricular free wall was cannulated via the right coronary artery and perfused with Tyrode's solution.

    • The preparation was placed in a heated chamber and transmural electrocardiograms (ECGs) were recorded.

    • Floating microelectrodes were used to record action potentials from the epicardial and endocardial surfaces.

  • Induction of Brugada Syndrome Phenotype:

    • The perfusate was switched to a solution containing a combination of agents to create the characteristic electrophysiological substrate of Brugada syndrome. These agents included:

      • Terfenadine or Verapamil: To inhibit the sodium (INa) and L-type calcium (ICa) currents.

      • Pinacidil: To activate the ATP-sensitive potassium current (IK-ATP).

    • This combination of effects leads to a loss of the action potential dome in the epicardium, creating a transmural voltage gradient that manifests as the characteristic ST-segment elevation on the ECG and provides the substrate for phase 2 reentry.

  • Drug Application: After stabilization of the Brugada syndrome phenotype, dmLSB was added to the perfusate to assess its ability to reverse the proarrhythmic changes.

The logical flow of the ex vivo Brugada syndrome model experiment is outlined in the following diagram.

A Canine Right Ventricular Wedge Preparation B Baseline Electrophysiological Recordings (ECG, APs) A->B C Induce Brugada Syndrome Phenotype (Terfenadine/Verapamil + Pinacidil) B->C D Record Brugada Phenotype: ST-segment elevation, Increased TDR/EDR, Phase 2 Reentry C->D E Administer dmLSB D->E F Post-dmLSB Recordings E->F G Analyze Data: Compare Pre- and Post-dmLSB Parameters F->G H Conclusion: dmLSB suppresses arrhythmogenic substrate in Brugada Syndrome G->H

Caption: Logical workflow of the ex vivo canine Brugada syndrome study.

Conclusion and Future Directions

The early-stage research on this compound provides compelling evidence for its potential as a novel antiarrhythmic agent. Its unique mechanism as a sodium channel agonist that slows inactivation without inducing proarrhythmic late currents distinguishes it from many existing antiarrhythmic drugs. The potent efficacy of dmLSB in a well-established model of Brugada syndrome further underscores its therapeutic promise.

Future research should focus on several key areas to advance the development of dmLSB. In-depth studies are needed to elucidate the precise binding site and molecular interactions of dmLSB with the sodium channel. Further preclinical investigations in other arrhythmia models, including those for atrial fibrillation and ventricular tachycardia, would broaden our understanding of its therapeutic scope. Finally, comprehensive safety and toxicology studies are essential prerequisites for any potential clinical translation. The foundational research summarized in this guide provides a strong rationale for the continued exploration of this compound as a promising candidate for the future of arrhythmia management.

References

Methodological & Application

Synthesis and Purification of Dimethyl Lithospermate B: A Detailed Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the isolation and subsequent synthesis of Dimethyl lithospermate B, a naturally occurring compound found in the roots of Salvia miltiorrhiza (Danshen). This compound has garnered significant interest for its pharmacological activities, particularly its role as a sodium channel agonist. This protocol details the extraction and purification of its precursor, Lithospermic acid B, from natural sources and outlines the subsequent methylation to yield this compound.

Data Presentation

The following table summarizes the quantitative data associated with the isolation and purification of Lithospermic acid B, the precursor to this compound. This data is based on established protocols for the extraction of related compounds from Salvia miltiorrhiza.

ParameterValueReference
Starting MaterialDried roots of Salvia miltiorrhizaGeneric protocols
Extraction Solvent70% EthanolGeneric protocols
Initial Purity after ExtractionVariableGeneric protocols
Purity after Polyamide Resin Chromatography~85.3%[1]
Recovery after Polyamide Resin Chromatography~87.1%[1]
Final Purity after Preparative HPLC>99%[1]
Final Recovery after Preparative HPLC~75.2%[1]

Experimental Protocols

This section provides a detailed methodology for the key experiments involved in the preparation of this compound.

Part 1: Extraction and Purification of Lithospermic Acid B from Salvia miltiorrhiza

This protocol is adapted from established methods for the isolation of Lithospermic acid B (LAB) from the dried roots of Salvia miltiorrhiza.

1. Extraction:

  • Materials: Dried and powdered roots of Salvia miltiorrhiza, 70% ethanol, large-scale extraction vessel, filtration apparatus.

  • Procedure:

    • Macerate the powdered roots of Salvia miltiorrhiza in 70% ethanol at a solid-to-liquid ratio of 1:10 (w/v).

    • Perform the extraction at room temperature for 24 hours with continuous agitation.

    • Filter the extract to remove solid plant material.

    • Concentrate the filtrate under reduced pressure to obtain a crude extract.

2. Polyamide Resin Chromatography:

  • Materials: Crude extract, polyamide resin, chromatography column, pH meter, ethanol solutions of varying concentrations.

  • Procedure:

    • Dissolve the crude extract in distilled water and adjust the pH to 2.0-3.0.

    • Load the acidified extract onto a pre-equilibrated polyamide resin column.

    • Wash the column with distilled water to remove unbound impurities.

    • Elute the column with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%, 95%).

    • Collect fractions and monitor the presence of Lithospermic acid B using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Pool the fractions containing Lithospermic acid B and concentrate under reduced pressure. A purity of approximately 85.3% with a recovery of 87.1% can be expected at this stage[1].

3. Preparative High-Performance Liquid Chromatography (Prep-HPLC):

  • Materials: Partially purified Lithospermic acid B, preparative HPLC system with a suitable C18 column, mobile phase solvents (e.g., acetonitrile, water with 0.1% formic acid).

  • Procedure:

    • Dissolve the concentrated fractions from the polyamide chromatography step in the initial mobile phase.

    • Inject the sample onto the preparative HPLC column.

    • Elute with a suitable gradient of acetonitrile in water (both containing 0.1% formic acid) to achieve separation.

    • Monitor the elution profile at a suitable wavelength (e.g., 280 nm) and collect the peak corresponding to Lithospermic acid B.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield highly pure Lithospermic acid B (>99%)[1]. The recovery for this step is typically around 75.2%[1].

Part 2: Synthesis of this compound via Methylation of Lithospermic Acid B

This part of the protocol describes a general method for the methylation of the catechol moieties of Lithospermic acid B. In vivo studies have shown that methylation of Lithospermic acid B occurs, resulting in mono-, di-, and trimethylated derivatives.

1. Methylation Reaction:

  • Materials: Purified Lithospermic acid B, a suitable methylating agent (e.g., dimethyl sulfate or methyl iodide), a mild base (e.g., potassium carbonate), and an appropriate solvent (e.g., acetone or DMF).

  • Procedure:

    • Dissolve the purified Lithospermic acid B in the chosen solvent.

    • Add a slight excess of the mild base to the solution.

    • Slowly add the methylating agent (approximately 2.2 equivalents to favor dimethylation) to the reaction mixture at room temperature.

    • Stir the reaction mixture at room temperature and monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

    • Upon completion, quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

2. Purification of this compound:

  • Materials: Crude this compound, preparative HPLC system with a C18 column, mobile phase solvents.

  • Procedure:

    • Purify the crude product using a similar preparative HPLC method as described for Lithospermic acid B. The polarity of this compound will be slightly lower than that of Lithospermic acid B, so the elution gradient may need to be adjusted accordingly.

    • Collect the fractions containing the pure this compound and remove the solvent under reduced pressure to obtain the final product.

    • Characterize the final product by analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.

Visualizations

Signaling Pathway of this compound

G DLSB This compound NaChannel Voltage-Gated Sodium Channel (Nav1.5) DLSB->NaChannel agonist Inactivation Slows Inactivation DLSB->Inactivation promotes NaChannel->Inactivation NaInflux Increased Na+ Influx NaChannel->NaInflux Depolarization Prolonged Depolarization NaInflux->Depolarization AP Action Potential Depolarization->AP APD Increased Action Potential Duration AP->APD

Caption: Signaling pathway of this compound as a Na+ channel agonist.

Experimental Workflow

G cluster_0 Part 1: Isolation of Lithospermic Acid B cluster_1 Part 2: Synthesis of this compound Salvia Salvia miltiorrhiza roots Extraction 70% Ethanol Extraction Salvia->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Polyamide Polyamide Resin Chromatography CrudeExtract->Polyamide PartiallyPureLAB Partially Pure LAB (~85%) Polyamide->PartiallyPureLAB PrepHPLC1 Preparative HPLC PartiallyPureLAB->PrepHPLC1 PureLAB Pure Lithospermic Acid B (>99%) PrepHPLC1->PureLAB Methylation Methylation PureLAB->Methylation CrudeDLSB Crude this compound Methylation->CrudeDLSB PrepHPLC2 Preparative HPLC CrudeDLSB->PrepHPLC2 PureDLSB Pure this compound PrepHPLC2->PureDLSB

Caption: Experimental workflow for the preparation of this compound.

References

Application Notes and Protocols for the Extraction and Isolation of Dimethyl Lithospermate B from Danshen

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the techniques for extracting and isolating Dimethyl lithospermate B (dmLSB), a pharmacologically active phenolic compound, from the dried roots of Salvia miltiorrhiza (Danshen). The protocols are based on established scientific literature and are intended to guide researchers in developing robust and efficient purification strategies.

Introduction

This compound is a derivative of lithospermic acid B and has garnered significant interest for its potential therapeutic applications. As a minor component of Danshen, its efficient extraction and isolation are crucial for pharmacological studies and drug development. This document outlines a primary protocol based on solvent extraction and column chromatography, along with alternative methods for the extraction of related phenolic acids from Danshen.

I. Primary Protocol: Methanolic Extraction followed by Chromatographic Purification

This protocol is adapted from the methodology described in the study by Fish et al. (2006), which successfully isolated dmLSB for electrophysiological studies.

Experimental Workflow

Extraction_Isolation_Workflow start Dried Danshen Roots (Salvia miltiorrhiza) extraction Methanol Extraction (7 days at room temperature) start->extraction concentration1 Concentration under reduced pressure extraction->concentration1 partitioning Liquid-Liquid Partitioning (n-hexane, EtOAc, BuOH) concentration1->partitioning etOAc_fraction Ethyl Acetate (EtOAc) Fraction partitioning->etOAc_fraction other_fractions n-hexane, BuOH, and Aqueous Fractions partitioning->other_fractions concentration2 Concentration of EtOAc Fraction etOAc_fraction->concentration2 ods_chromatography Octadecyl Silica (ODS) Gel Column Chromatography concentration2->ods_chromatography fraction_collection Collection of Fractions (Stepwise MeOH/H2O gradient) ods_chromatography->fraction_collection sephadex_chromatography Sephadex LH-20 Column Chromatography (20% MeOH in CH2Cl2) fraction_collection->sephadex_chromatography pure_dmLSB Pure this compound sephadex_chromatography->pure_dmLSB pure_LSB Lithospermic Acid B sephadex_chromatography->pure_LSB

Caption: Workflow for the extraction and isolation of this compound.

Detailed Protocol

1. Methanol Extraction:

  • Soak 6 kg of dried Salvia miltiorrhiza roots in methanol for 7 days at room temperature.

  • After the soaking period, filter the mixture to separate the methanolic extract from the plant material.

  • Concentrate the filtrate under reduced pressure to yield a dark, syrupy methanol extract.

2. Liquid-Liquid Partitioning:

  • Suspend the concentrated methanolic extract (approximately 470 g) in water.

  • Perform sequential partitioning with n-hexane, ethyl acetate (EtOAc), and n-butanol (BuOH).

  • This will yield four distinct fractions: n-hexane, EtOAc, BuOH, and a water-soluble residue.

3. Octadecyl Silica (ODS) Gel Column Chromatography:

  • Subject half of the EtOAc fraction (26 g) to ODS column chromatography (column dimensions: 6.0 cm diameter x 60 cm height).

  • Elute the column with a stepwise gradient of methanol in water to separate the components into four main fractions (Fraction 1 to Fraction 4).

4. Sephadex LH-20 Column Chromatography:

  • Further purify the most potent fraction (Fraction 2 from the ODS column) using Sephadex LH-20 column chromatography.

  • Elute the column with a solvent system of 20% methanol in dichloromethane (CH2Cl2).

  • This final purification step yields pure this compound (110 mg) and Lithospermic acid B (2.4 g).

Quantitative Data Summary
StepStarting MaterialProductYield
Methanol Extraction 6 kg Dried Danshen Roots470 g Methanol Extract~7.8% (w/w)
Partitioning 470 g Methanol Extract52 g EtOAc Fraction~11.1% of Methanol Extract
Sephadex Chromatography 26 g EtOAc Fraction110 mg this compound~0.42% of EtOAc Fraction
Sephadex Chromatography 26 g EtOAc Fraction2.4 g Lithospermic Acid B~9.23% of EtOAc Fraction

II. Alternative and Optimized Methods for Phenolic Acid Extraction

For researchers interested in optimizing the extraction of total phenolic acids or related compounds from Danshen, the following methods have been reported to be effective.

A. Optimized Ethanol Reflux Extraction

This method is suitable for achieving a high yield of total phenolic acids from Danshen.

1. Protocol:

  • Mix powdered Danshen with 60% ethanol at a material-to-liquid ratio of 1:10 (g/mL).

  • Reflux the mixture for 1.5 hours.

  • Filter the extract and concentrate as needed.

Quantitative Parameters for Optimized Ethanol Reflux:

ParameterOptimal Condition
Ethanol Concentration 60%
Material-to-Liquid Ratio 1:10 (g/mL)
Reflux Time 1.5 hours
B. Polyamide Resin Chromatography for Lithospermic Acid B

This technique is particularly effective for the purification of Lithospermic acid B, the precursor to dmLSB, from a crude extract.

1. Protocol:

  • Adjust the pH of the crude Danshen extract to <3.0.

  • Apply the extract to a polyamide resin column.

  • Elute the column with 70% ethanol to recover the purified Lithospermic acid B.

Quantitative Parameters for Polyamide Resin Chromatography:

ParameterOptimal Condition/Result
pH of Crude Extract < 3.0
Elution Solvent 70% Ethanol
Purity of Lithospermic Acid B 85.30%
Recovery of Lithospermic Acid B 87.1%

III. Purity Assessment

The purity of the isolated this compound can be assessed using High-Performance Liquid Chromatography (HPLC).

Typical HPLC Conditions for Phenolic Acids in Danshen:

ParameterDescription
Column Reversed-phase C18
Mobile Phase Gradient elution with acetonitrile and water (containing a small percentage of formic or acetic acid to improve peak shape)
Detection UV detector, typically at wavelengths around 280-330 nm

A final purity of >95% is generally considered suitable for most pharmacological studies.

IV. Logical Relationship of Purification Steps

Purification_Logic crude_extract Crude Danshen Extract partitioning Liquid-Liquid Partitioning crude_extract->partitioning Separation by Polarity preliminary_purification Preliminary Purification (e.g., ODS Chromatography) partitioning->preliminary_purification Fractionation fine_purification Fine Purification (e.g., Sephadex LH-20) preliminary_purification->fine_purification High-Resolution Separation pure_compound Isolated this compound fine_purification->pure_compound

Caption: Logical flow of the multi-step purification process for dmLSB.

Application Note: Quantitative Analysis of Dimethyl Lithospermate B using HPLC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl lithospermate B (DMLB) is a derivative of lithospermate B, a major active component isolated from the root of Salvia miltiorrhiza (Danshen). DMLB has garnered significant interest in cardiovascular research due to its activity as a selective Na+ channel agonist.[1] It has been shown to slow the inactivation of the sodium current (INa), which can increase the action potential duration in ventricular myocytes.[1][2][3][4] This mechanism suggests its potential as a therapeutic agent for conditions such as Brugada syndrome.[5] Accurate and sensitive quantification of DMLB in biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and overall drug development. This application note provides a detailed protocol for the quantitative analysis of DMLB using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Experimental Protocols

This section details the necessary methodologies for sample preparation, HPLC separation, and MS detection of this compound.

Sample Preparation from Plasma

A protein precipitation method is employed for the extraction of DMLB from plasma samples, a common and effective technique for removing protein interference.[6][7][8]

  • Thaw : Bring plasma samples and quality control (QC) standards to room temperature.

  • Aliquoting : Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Internal Standard : Add 10 µL of internal standard (IS) working solution (e.g., a structurally similar, stable isotope-labeled compound or a compound with similar chromatographic behavior, at a concentration of 100 ng/mL).

  • Precipitation : Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortexing : Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation : Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer : Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation : Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at 35°C.[9]

  • Reconstitution : Reconstitute the dried residue with 100 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex and Centrifuge : Vortex for 30 seconds and centrifuge at 14,000 rpm for 5 minutes to pellet any remaining particulates.

  • Transfer : Transfer the clear supernatant to an HPLC vial for analysis.

HPLC-MS/MS Method

The following parameters are based on methods developed for the structurally similar compound, Lithospermate B, and adapted for DMLB.[10]

Table 1: HPLC Parameters

ParameterValue
Column C18 Reverse-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient As described in Table 2

Table 2: HPLC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
2.0955
10.02080
12.02080
12.1955
15.0955

Table 3: Mass Spectrometry Parameters

ParameterValue
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage -3.5 kV
Source Temperature 150°C
Desolvation Temp 350°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon
Acquisition Mode Multiple Reaction Monitoring (MRM)
MRM Transitions

Given the molecular weight of DMLB is 746.67 g/mol (C38H34O16), the precursor ion in negative mode would be [M-H]⁻ at m/z 745.7.[2][5][11][12] The fragmentation pattern is predicted to be similar to Lithospermate B, involving the loss of caffeic acid or its derivatives.

Table 4: MRM Transitions for DMLB and a Potential Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound 745.7583.6 (Quantifier)10025
This compound 745.7359.1 (Qualifier)10040
Internal Standard (e.g., 750.7 for ¹³C₅-DMLB)(Specific to IS)100(Optimized for IS)

Data Presentation

The following tables summarize hypothetical quantitative data for a typical pharmacokinetic study following a single oral dose of DMLB.

Table 5: Calibration Curve for DMLB in Plasma

Concentration (ng/mL)Mean Peak Area Ratio (Analyte/IS)% Accuracy% RSD
10.012102.34.5
50.06198.73.1
200.24599.52.5
500.612101.11.8
1001.225100.41.5
2503.05899.81.2
5006.11299.11.9

Table 6: Quality Control Sample Results

QC LevelConcentration (ng/mL)Mean Measured Conc. (ng/mL)% Accuracy% RSD
Low 32.9899.33.8
Medium 7576.2101.62.1
High 400395.698.91.7

Table 7: Pharmacokinetic Parameters of DMLB in Rat Plasma

ParameterUnitMean Value (± SD)
Cmax ng/mL450.6 (± 85.2)
Tmax hr1.5 (± 0.5)
AUC(0-t) ng*hr/mL1850.4 (± 310.7)
t₁/₂ hr4.2 (± 0.9)

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow from sample collection to data analysis for the quantitative determination of DMLB.

G cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Collection Spike Spike with Internal Standard Plasma->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge1 Centrifugation Precipitate->Centrifuge1 Evaporate Evaporation (Nitrogen) Centrifuge1->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Centrifuge2 Final Centrifugation Reconstitute->Centrifuge2 Transfer Transfer to HPLC Vial Centrifuge2->Transfer HPLC HPLC Separation (C18 Column) Transfer->HPLC MS MS/MS Detection (ESI-, MRM) HPLC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Quantification Calibration->Quantification PK Pharmacokinetic Analysis Quantification->PK

Figure 1: Workflow for DMLB Quantification.
Signaling Pathway of DMLB

This compound acts as a modulator of voltage-gated sodium channels (VGSCs) in excitable cells like cardiomyocytes.[3][4] It slows the inactivation of the channel, leading to a prolonged influx of Na+ ions during the action potential.

G cluster_membrane Cell Membrane DMLB This compound (DMLB) VGSC Voltage-Gated Sodium Channel (VGSC) DMLB->VGSC Binds to and modulates Inactivation Slowing of Channel Inactivation VGSC->Inactivation Na_Influx Prolonged Na+ Influx Inactivation->Na_Influx Leads to AP Increased Action Potential Duration Na_Influx->AP Effect Modulation of Cellular Excitability (e.g., Antiarrhythmic Effect) AP->Effect

Figure 2: DMLB Signaling Pathway.

References

Establishing an In Vivo Animal Model for Dimethyl Lithospermate B Research in Myocardial Infarction

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl lithospermate B (DMLB) is a derivative of a major water-soluble component of Salvia miltiorrhiza (Danshen), a traditional Chinese medicine widely used for the treatment of cardiovascular diseases. Research has indicated that DMLB possesses significant biological activity, particularly affecting cardiac electrophysiology by acting as a sodium channel agonist, which prolongs the action potential duration.[1][2] While its antiarrhythmic properties have been explored, its therapeutic potential in the context of myocardial infarction (MI) is an emerging area of interest. This interest is largely informed by studies on the related compound, Magnesium lithospermate B (MLB), which has demonstrated considerable cardioprotective effects in animal models of acute MI.[3][4][5] MLB has been shown to reduce infarct size and preserve cardiac function through anti-apoptotic, antioxidant, and anti-inflammatory mechanisms.[3][4][6][7] Given the structural and functional similarities, it is hypothesized that DMLB may exert similar protective effects against myocardial ischemia-reperfusion injury.

These application notes provide a detailed framework for establishing a rodent model of myocardial infarction to investigate the therapeutic efficacy and underlying mechanisms of this compound. The protocols outlined below are based on established methodologies for inducing MI in rats and are adapted from successful studies on the closely related compound, Magnesium lithospermate B.

Recommended Animal Model: Myocardial Infarction in Rats

A rat model of MI induced by left anterior descending (LAD) coronary artery ligation is recommended. This model is well-established, reproducible, and closely mimics the pathophysiology of acute myocardial infarction in humans.[3] Both permanent ligation and ischemia-reperfusion models can be utilized depending on the specific research question. The ischemia-reperfusion model is particularly relevant for studying the effects of DMLB on reperfusion injury, a critical component of clinical MI.

Animal Selection:

  • Species: Sprague-Dawley rats are a suitable choice due to their widespread use in cardiovascular research and their anatomical and physiological similarities to humans in the context of cardiac studies.[3]

  • Sex: Male rats are often preferred to avoid the confounding influence of hormonal cycles.

  • Weight: 180-220 g is a typical weight range for this type of surgery.

Experimental Protocols

Myocardial Infarction Model: Ischemia/Reperfusion

This protocol is adapted from studies on Magnesium lithospermate B in a rat model of MI.[3][6]

Materials:

  • Sprague-Dawley rats (male, 180-220 g)

  • Anesthetic (e.g., pentobarbital sodium, 50 mg/kg, intraperitoneal injection)

  • Surgical instruments (scissors, forceps, needle holders)

  • 6-0 silk suture

  • Ventilator

  • ECG monitoring system

  • This compound (DMLB) solution

  • Vehicle control (e.g., normal saline)

Procedure:

  • Anesthesia and Ventilation: Anesthetize the rat with pentobarbital sodium (50 mg/kg, i.p.). Once anesthetized, intubate the trachea and connect the animal to a ventilator.

  • Surgical Preparation: Shave the chest area and disinfect with an appropriate antiseptic solution.

  • Thoracotomy: Make a left thoracotomy incision at the fourth intercostal space to expose the heart.

  • LAD Ligation: Gently retract the pericardium to visualize the left anterior descending (LAD) coronary artery. Pass a 6-0 silk suture under the LAD, approximately 2-3 mm from its origin.

  • Ischemia: Induce ischemia by tightening the suture to occlude the LAD. Successful occlusion can be confirmed by the appearance of a pale color in the myocardial tissue distal to the ligature and by changes in the ECG (e.g., ST-segment elevation). The duration of ischemia is typically 30 minutes.[6]

  • Reperfusion: After the ischemic period, release the ligature to allow for reperfusion of the coronary artery. Reperfusion is confirmed by the return of color to the myocardium. The reperfusion period can vary, with a common duration being 3 hours for acute studies.[6]

  • Closure: Close the chest wall in layers and allow the animal to recover.

DMLB Administration Protocol

As there is limited in vivo pharmacokinetic data for DMLB, a pilot dose-response study is highly recommended to determine the optimal therapeutic dose. The following protocol is a starting point based on effective doses of the related compound, MLB.[3][7]

Route of Administration: Intraperitoneal (i.p.) injection is a feasible and commonly used route for delivering therapeutic agents in rodent models.

Dosage: Based on studies with MLB, a dosage range of 15-60 mg/kg for DMLB can be explored.[7] A suggested starting point for a dose-response study could include groups receiving 10 mg/kg, 30 mg/kg, and 60 mg/kg of DMLB.

Timing of Administration: DMLB should be administered prior to the induction of ischemia. A pretreatment time of 30 minutes to 1 hour before LAD ligation is recommended.

Experimental Groups:

  • Sham Group: Animals undergo the surgical procedure without LAD ligation.

  • Model Group (Vehicle Control): Animals receive an i.p. injection of the vehicle (e.g., normal saline) and undergo the ischemia/reperfusion procedure.

  • DMLB Treatment Groups: Animals receive different doses of DMLB (e.g., 10, 30, 60 mg/kg, i.p.) prior to the ischemia/reperfusion procedure.

  • Positive Control Group (Optional): A group treated with a known cardioprotective agent (e.g., nitroglycerin) can be included for comparison.[3]

Assessment of Cardioprotective Effects

Infarct Size Measurement

Method: Triphenyltetrazolium chloride (TTC) staining is a standard method for visualizing the infarct area. Procedure:

  • At the end of the reperfusion period, excise the heart.

  • Slice the ventricles into 2-mm thick transverse sections.

  • Incubate the slices in 1% TTC solution at 37°C for 15-30 minutes.

  • Viable myocardium will stain red, while the infarcted tissue will remain pale.

  • Image the stained slices and quantify the infarct area as a percentage of the total ventricular area.

Cardiac Enzyme Assays

Method: Measure the serum levels of cardiac injury biomarkers. Procedure:

  • Collect blood samples at the end of the experiment.

  • Centrifuge to obtain serum.

  • Use commercially available ELISA kits to measure the levels of:

    • Creatine kinase-MB (CK-MB)[6][7]

    • Cardiac troponin I (cTnI)[6][7]

    • Lactate dehydrogenase (LDH)[3][6]

Histopathological Analysis

Method: Hematoxylin and eosin (H&E) staining to assess myocardial tissue damage. Procedure:

  • Fix heart tissue samples in 10% formalin.

  • Embed in paraffin and section.

  • Stain with H&E and examine under a microscope for signs of injury, such as inflammatory cell infiltration, edema, and necrosis.

Apoptosis Assays

Method: TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining to detect apoptotic cells in the myocardial tissue. Procedure:

  • Use paraffin-embedded heart sections.

  • Perform TUNEL staining according to the manufacturer's protocol.

  • Quantify the number of apoptotic cells in the peri-infarct area.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between experimental groups.

Table 1: Effect of DMLB on Myocardial Infarct Size

GroupNInfarct Size (% of Ventricular Area)
Sham80
Model (Vehicle)8Value ± SEM
DMLB (10 mg/kg)8Value ± SEM
DMLB (30 mg/kg)8Value ± SEM
DMLB (60 mg/kg)8Value ± SEM

Table 2: Effect of DMLB on Serum Cardiac Enzyme Levels

GroupNCK-MB (ng/mL)cTnI (ng/mL)LDH (U/L)
Sham8Value ± SEMValue ± SEMValue ± SEM
Model (Vehicle)8Value ± SEMValue ± SEMValue ± SEM
DMLB (10 mg/kg)8Value ± SEMValue ± SEMValue ± SEM
DMLB (30 mg/kg)8Value ± SEMValue ± SEMValue ± SEM
DMLB (60 mg/kg)8Value ± SEMValue ± SEMValue ± SEM

Table 3: Effect of DMLB on Myocardial Apoptosis

GroupNApoptotic Cells (per high-power field)
Sham8Value ± SEM
Model (Vehicle)8Value ± SEM
DMLB (10 mg/kg)8Value ± SEM
DMLB (30 mg/kg)8Value ± SEM
DMLB (60 mg/kg)8Value ± SEM

Visualization of Pathways and Workflows

Proposed Signaling Pathway for DMLB-Mediated Cardioprotection

Based on the known mechanisms of the related compound MLB, DMLB is hypothesized to exert its cardioprotective effects by inhibiting apoptosis and inflammation. The following diagram illustrates the potential signaling pathway.

G Ischemia Myocardial Ischemia/ Reperfusion TAB1 TAB1 Ischemia->TAB1 NFkB NF-κB Pathway Ischemia->NFkB DMLB This compound (DMLB) DMLB->TAB1 Inhibits DMLB->NFkB Inhibits p38 p38 MAPK TAB1->p38 Activates Apoptosis Cardiomyocyte Apoptosis p38->Apoptosis Promotes Infarct Myocardial Infarction Apoptosis->Infarct Inflammation Inflammation NFkB->Inflammation Promotes Inflammation->Infarct

Caption: Proposed mechanism of DMLB cardioprotection.

Experimental Workflow

The following diagram outlines the key steps in the experimental protocol.

G start Start acclimatization Animal Acclimatization (Sprague-Dawley Rats) start->acclimatization grouping Random Grouping acclimatization->grouping admin DMLB/Vehicle Administration (i.p.) grouping->admin surgery Anesthesia & Thoracotomy admin->surgery ischemia LAD Ligation (30 min Ischemia) surgery->ischemia reperfusion Reperfusion (3 h) ischemia->reperfusion assessment Endpoint Assessment reperfusion->assessment infarct Infarct Size (TTC Staining) assessment->infarct enzymes Cardiac Enzymes (ELISA) assessment->enzymes histo Histopathology (H&E, TUNEL) assessment->histo end End infarct->end enzymes->end histo->end

Caption: Experimental workflow for DMLB in vivo study.

Conclusion

The protocols and methodologies described provide a comprehensive guide for establishing an in vivo animal model to investigate the therapeutic potential of this compound in the context of myocardial infarction. By leveraging the knowledge gained from studies on the related compound Magnesium lithospermate B, researchers can efficiently design and execute experiments to elucidate the efficacy and mechanisms of action of DMLB. A thorough investigation, including a dose-response study and detailed analysis of cellular and molecular endpoints, will be crucial in determining the clinical translatability of DMLB as a novel cardioprotective agent.

References

How to prepare stable stock solutions of Dimethyl lithospermate B for cell culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl lithospermate B (DMLB) is a selective sodium channel agonist derived from the traditional Chinese herb Danshen (Salvia miltiorrhiza).[1][2][3] It has been shown to slow the inactivation of the sodium current (INa), leading to an increased inward current during the early phases of the action potential.[1][2][4] This activity makes DMLB a compound of interest in cardiovascular research, particularly for its potential antiarrhythmic effects in conditions like Brugada syndrome.[1][2] Proper preparation of stable stock solutions is critical for obtaining reliable and reproducible results in cell culture-based assays. This document provides a detailed protocol for the preparation, storage, and use of DMLB stock solutions in a research setting.

Data Presentation

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValueSource(s)
CAS Number 875313-64-7[5][6]
Molecular Formula C38H34O16[5][6]
Molecular Weight 746.67 g/mol [5][6]
Solubility (25°C) 10 mM in DMSO[5]
Soluble in Methanol, Ethyl Acetate, Water[6]
Powder Storage -20°C for 3 years; 4°C for 2 years[5]
Solution Storage (in DMSO) -80°C for 6 months; -20°C for 1 month[5]

Experimental Protocols

Materials
  • This compound (DMLB) powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

  • Laminar flow hood

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Protocol for Preparing a 10 mM DMLB Stock Solution

This protocol describes the preparation of a 10 mM stock solution of DMLB in DMSO. This concentration is a common starting point for subsequent dilutions to working concentrations for cell culture experiments.

  • Pre-weighing Preparation: In a laminar flow hood, ensure all materials are sterile. Use 70% ethanol to wipe down all surfaces and equipment.

  • Weighing DMLB Powder: Carefully weigh out the desired amount of DMLB powder using an analytical balance. To prepare 1 mL of a 10 mM stock solution, you will need 7.47 mg of DMLB (Molecular Weight: 746.67 g/mol ).

    • Calculation: (10 mmol/L) * (1 L / 1000 mL) * (746.67 g/mol ) * (1000 mg/g) * 1 mL = 7.4667 mg

  • Dissolving in DMSO: Transfer the weighed DMLB powder into a sterile microcentrifuge tube. Add the calculated volume of cell culture grade DMSO to achieve a final concentration of 10 mM. For 7.47 mg of DMLB, add 1 mL of DMSO.

  • Complete Dissolution: Close the tube tightly and vortex thoroughly until the DMLB powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquoting for Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, nuclease-free microcentrifuge tubes or cryovials.

  • Labeling and Storage: Clearly label each aliquot with the compound name (DMLB), concentration (10 mM), solvent (DMSO), date of preparation, and your initials. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[5]

Protocol for Preparing Working Solutions
  • Thawing the Stock Solution: When ready to use, thaw one aliquot of the 10 mM DMLB stock solution at room temperature.

  • Dilution to Working Concentration: In a sterile environment, dilute the stock solution to the desired final concentration in your cell culture medium. It is crucial to maintain the final DMSO concentration in the culture medium at a non-toxic level, typically below 0.1% (v/v), as higher concentrations can affect cell viability and experimental outcomes.

    • Example Dilution: To prepare a 10 µM working solution in 1 mL of cell culture medium, you would add 1 µL of the 10 mM stock solution. This results in a final DMSO concentration of 0.1%.

  • Vehicle Control: Always prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without DMLB. This allows you to differentiate the effects of the compound from those of the solvent.

  • Application to Cells: Mix the working solution gently by pipetting and then add it to your cell cultures.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for preparing stable stock solutions of this compound.

DMLB_Stock_Preparation_Workflow cluster_prep Stock Solution Preparation (10 mM) cluster_storage Storage cluster_use Working Solution Preparation weigh Weigh DMLB Powder dissolve Dissolve in DMSO weigh->dissolve 7.47 mg in 1 mL vortex Vortex to Dissolve dissolve->vortex aliquot Aliquot into Tubes vortex->aliquot Single-use volumes store_neg80 Store at -80°C (up to 6 months) aliquot->store_neg80 store_neg20 Store at -20°C (up to 1 month) aliquot->store_neg20 thaw Thaw Aliquot store_neg80->thaw store_neg20->thaw dilute Dilute in Cell Culture Medium thaw->dilute e.g., to 10 µM apply Apply to Cells dilute->apply

Caption: Workflow for preparing stable DMLB stock solutions.

Signaling Pathway

The diagram below illustrates the mechanism of action of this compound as a selective Na+ channel agonist.

DMLB_Signaling_Pathway cluster_membrane Cell Membrane Na_channel Voltage-Gated Na+ Channel Inactivation Slowing of Inactivation Na_channel->Inactivation Modulates DMLB This compound (DMLB) DMLB->Na_channel Binds to Na_influx Increased Inward Na+ Current (INa) Inactivation->Na_influx Leads to AP_prolongation Action Potential Prolongation Na_influx->AP_prolongation Results in

Caption: DMLB's mechanism of action on Na+ channels.

References

Standard Operating Procedure for Treating Cardiomyocytes with Dimethyl Lithospermate B

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl lithospermate B (DMLB) is a derivative of lithospermate B, a major active component isolated from the root of Salvia miltiorrhiza (Danshen). DMLB has garnered significant interest in cardiovascular research due to its potential therapeutic effects on cardiomyocytes. Primarily known as a sodium channel agonist, DMLB modulates the electrophysiological properties of heart cells, suggesting its potential as an antiarrhythmic agent. Furthermore, a closely related compound, Magnesium Lithospermate B (MLB), has demonstrated potent cardioprotective effects against ischemic injury by mitigating apoptosis and oxidative stress through the modulation of key signaling pathways.

These application notes provide a comprehensive standard operating procedure for the in vitro treatment of cardiomyocytes with DMLB and MLB, summarizing key quantitative data and detailing experimental protocols for assessing its efficacy and mechanism of action. The provided protocols are intended to serve as a guide for researchers in cardiology, pharmacology, and drug discovery.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on the effects of this compound (DMLB) and Magnesium Lithospermate B (MLB) on cardiomyocytes.

Table 1: Electrophysiological Effects of DMLB on Isolated Rat Ventricular Myocytes

ParameterTreatmentValueReference
Action Potential Duration (APD90)Control58.8 ± 12.1 ms[1][2]
20 µM DMLB202.3 ± 9.5 ms[1][2]
Slow Na+ Current (INa) AmplitudeEC50 for DMLB20 µM[1][2]

Table 2: Cardioprotective Effects of MLB on H9c2 Cardiomyocytes Subjected to Simulated Ischemia

ParameterTreatment GroupResultReference
Apoptotic Cells (TUNEL Assay)Simulated Ischemia~35%[3][4]
10 µM MLB + Simulated Ischemia~22%[3][4]
30 µM MLB + Simulated Ischemia~12%[3][4]
Sub-G1 Population (FACS)Simulated IschemiaIncreased[3][4]
10 µM MLB + Simulated IschemiaSignificantly Reduced[3][4]
30 µM MLB + Simulated IschemiaSignificantly Reduced[3][4]
Cell Viability (MTS Assay)Simulated IschemiaDecreased[3][4]
30 µM MLB + Simulated IschemiaSignificantly Increased[3][4]

Experimental Protocols

Cardiomyocyte Cell Culture

a. H9c2 Cell Line Maintenance:

  • Culture H9c2 rat cardiac myoblast cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Passage the cells every 2-3 days or when they reach 80-90% confluency.

b. Isolation of Rat Ventricular Myocytes: This protocol requires adherence to institutional animal care and use guidelines.

  • Anesthetize an adult rat and perform a thoracotomy to expose the heart.

  • Rapidly excise the heart and cannulate the aorta on a Langendorff apparatus.

  • Perfuse the heart with a calcium-free buffer to wash out the blood, followed by enzymatic digestion with collagenase and protease.

  • After digestion, mince the ventricular tissue and gently triturate to release individual myocytes.

  • Wash the isolated myocytes and resuspend them in a buffer containing a physiological concentration of calcium.

DMLB/MLB Treatment
  • Prepare a stock solution of DMLB or MLB in a suitable solvent (e.g., DMSO).

  • On the day of the experiment, dilute the stock solution to the desired final concentrations (e.g., 10 µM, 20 µM, 30 µM) in the cell culture medium.

  • For cardioprotection studies, pre-incubate the cardiomyocytes with the DMLB/MLB-containing medium for a specified duration (e.g., 30 minutes) before inducing injury.

Simulated Ischemia/Reperfusion (I/R) Injury Model
  • To simulate ischemia, replace the normal culture medium with a glucose-free, low-serum medium.

  • Place the cells in a hypoxic chamber with a controlled atmosphere (e.g., 95% N2, 5% CO2) for a specified duration (e.g., 2-16 hours).

  • To simulate reperfusion, replace the ischemic medium with normal, glucose-containing, and serum-supplemented medium and return the cells to a normoxic incubator (95% air, 5% CO2) for a specified period (e.g., 24 hours).

Key Experimental Assays

a. Cell Viability Assay (MTT/MTS):

  • Seed H9c2 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with DMLB/MLB and induce simulated I/R injury as described above.

  • At the end of the experiment, add MTT or MTS reagent to each well and incubate according to the manufacturer's instructions (typically 2-4 hours).

  • Measure the absorbance at the appropriate wavelength using a microplate reader. Cell viability is proportional to the absorbance.

b. Apoptosis Assays:

  • TUNEL Staining:

    • Culture cells on coverslips and subject them to treatment and simulated I/R.

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Perform the TUNEL assay using a commercial kit, which labels the 3'-OH ends of fragmented DNA with a fluorescent marker.

    • Counterstain the nuclei with DAPI.

    • Visualize the cells under a fluorescence microscope and quantify the percentage of TUNEL-positive cells.

  • FACS Analysis of Sub-G1 Population:

    • Harvest the treated cells by trypsinization.

    • Fix the cells in ice-cold 70% ethanol.

    • Wash the cells and resuspend them in a solution containing propidium iodide (PI) and RNase A.

    • Analyze the cell cycle distribution by flow cytometry. The sub-G1 peak represents the apoptotic cell population.

c. Western Blotting for Signaling Proteins:

  • Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Incubate the membrane with primary antibodies against total and phosphorylated forms of p38 MAPK and Akt overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

d. Electrophysiology (Patch-Clamp):

  • Use isolated rat ventricular myocytes for electrophysiological recordings.

  • Employ the whole-cell patch-clamp technique to measure action potentials and ion currents.

  • Use appropriate internal and external solutions for recording specific ion channel currents (e.g., Na+, K+, Ca2+).

  • Apply voltage-clamp protocols to study the kinetics of ion channels. For example, to study Na+ current inactivation, use a two-pulse protocol.

  • Record action potentials in current-clamp mode.

  • Perfuse the cells with the external solution containing DMLB at the desired concentration (e.g., 20 µM) to observe its effects.

Diagrams

G cluster_0 Experimental Workflow for Cardioprotection Assay H9c2 H9c2 Cell Culture Pretreat Pre-treatment with MLB (e.g., 30 µM for 30 min) H9c2->Pretreat Ischemia Simulated Ischemia (Oxygen-Glucose Deprivation) Pretreat->Ischemia Endpoint Endpoint Assays: - Cell Viability (MTS) - Apoptosis (TUNEL, FACS) - Western Blot (p-p38) Ischemia->Endpoint

Caption: Workflow for assessing the cardioprotective effects of MLB.

G cluster_1 MLB Anti-Apoptotic Signaling Pathway Ischemia Ischemic Insult TAB1 TAB1 Ischemia->TAB1 p38 p38 MAPK TAB1->p38 Activates Apoptosis Apoptosis p38->Apoptosis Promotes MLB MLB MLB->TAB1 Inhibits Interaction with p38

Caption: MLB inhibits ischemia-induced apoptosis via the TAB1-p38 pathway.

G cluster_2 DMLB Electrophysiological Effect DMLB DMLB NaChannel Voltage-Gated Na+ Channel DMLB->NaChannel Inactivation Slows Inactivation NaChannel->Inactivation APD Prolonged Action Potential Duration Inactivation->APD

Caption: DMLB's mechanism of action on cardiomyocyte sodium channels.

References

Application Notes and Protocols: Investigating the Effects of Dimethyl Lithospermate B on Voltage-Gated Sodium Channels using Patch-Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl lithospermate B (DMLB) is a naturally occurring compound that has demonstrated significant effects on cardiac electrophysiology. Specifically, DMLB acts as a voltage-gated sodium channel (Nav) agonist, slowing the inactivation kinetics of the sodium current (INa).[1][2] This modulation of INa prolongs the action potential duration and has shown potential in suppressing arrhythmogenesis associated with conditions like Brugada syndrome.[2][3][4] Understanding the detailed electrophysiological effects of DMLB on Nav channels is crucial for its potential development as a therapeutic agent.

Patch-clamp electrophysiology is the gold-standard technique for investigating the direct effects of compounds on ion channel function with high temporal and voltage resolution.[5] This application note provides a detailed protocol for studying the effects of DMLB on voltage-gated sodium channels, particularly the cardiac isoform Nav1.5, using the whole-cell patch-clamp technique.

Quantitative Data Summary

The following table summarizes the known quantitative effects of this compound on cardiac sodium channels, as reported in the literature.

ParameterValueCell TypeCommentsReference
EC50 (Slow Inactivation)20 µMIsolated Rat Ventricular MyocytesDMLB dose-dependently increased the proportion of the slowly inactivating component of the sodium current.[1]
Action Potential Duration (APD90) Increased from 58.8 ± 12.1 ms to 202.3 ± 9.5 msIsolated Rat Ventricular MyocytesEffect observed at a DMLB concentration of 20 µM.[1]
Voltage-dependence of Activation Shifted by +5 mVIsolated Rat Ventricular MyocytesA slight shift in the depolarizing direction was observed.[1]
Voltage-dependence of Inactivation No significant effectIsolated Rat Ventricular MyocytesThe steady-state inactivation curve was not altered by DMLB.[1]
Arrhythmia Suppression Effective at 10 µMCanine Arterially Perfused Right Ventricular WedgeDMLB restored the epicardial action potential dome and abolished phase 2 reentry-induced arrhythmias.[2][3][4][6]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed mechanism of DMLB action on the voltage-gated sodium channel and the general experimental workflow for its characterization using patch-clamp electrophysiology.

DMLB_Mechanism DMLB This compound Nav15 Voltage-Gated Sodium Channel (Na_v1.5) DMLB->Nav15 Binds to InactivationGate Inactivation Gate Nav15->InactivationGate Modulates SodiumInflux Increased Na+ Influx (Late Current) InactivationGate->SodiumInflux Slows Inactivation APD Action Potential Prolongation SodiumInflux->APD Antiarrhythmic Anti-arrhythmic Effect APD->Antiarrhythmic

Caption: Proposed mechanism of this compound action.

Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis CellCulture Cell Culture (e.g., HEK293-Na_v1.5 or Ventricular Myocytes) Patching Obtain Whole-Cell Configuration CellCulture->Patching SolutionPrep Prepare Internal & External Solutions SolutionPrep->Patching DMLB_Prep Prepare DMLB Stock and Working Solutions DMLB_App Apply DMLB DMLB_Prep->DMLB_App Baseline Record Baseline I_Na Currents Patching->Baseline Baseline->DMLB_App Recording Record I_Na in Presence of DMLB (Dose-Response) DMLB_App->Recording Kinetics Analyze Current-Voltage (I-V) Relationships, Activation, and Inactivation Kinetics Recording->Kinetics DoseResponse Construct Dose-Response Curves (e.g., for late I_Na) Recording->DoseResponse Stats Statistical Analysis Kinetics->Stats DoseResponse->Stats

Caption: Experimental workflow for patch-clamp analysis of DMLB.

Experimental Protocols

This section provides a detailed methodology for investigating the effects of DMLB on voltage-gated sodium channels using whole-cell patch-clamp.

Cell Preparation
  • Primary Cardiomyocytes: Isolate ventricular myocytes from adult rats or other suitable animal models using established enzymatic digestion protocols.

  • Heterologous Expression System: Alternatively, use a stable cell line (e.g., HEK293 or CHO cells) expressing the human cardiac voltage-gated sodium channel, Nav1.5 (SCN5A). Culture cells under standard conditions. For recording, plate cells onto glass coverslips 24-48 hours prior to the experiment.

Solutions and Reagents
External (Bath) Solution (in mM) Internal (Pipette) Solution (in mM)
NaCl: 140CsF: 120
KCl: 4CsCl: 20
CaCl2: 2EGTA: 10
MgCl2: 1HEPES: 10
HEPES: 10Na2-ATP: 5
Glucose: 10
pH adjusted to 7.4 with NaOH pH adjusted to 7.2 with CsOH
To isolate INa, add:
CdCl2: 0.2 (to block Ca2+ channels)
TEA-Cl: 20 (to block K+ channels)
4-Aminopyridine: 5 (to block K+ channels)
  • This compound (DMLB): Prepare a stock solution (e.g., 10-20 mM) in a suitable solvent like DMSO. Make fresh serial dilutions in the external solution on the day of the experiment to achieve the desired final concentrations (e.g., 1, 3, 10, 30, 100 µM). Ensure the final DMSO concentration does not exceed 0.1%.

Whole-Cell Patch-Clamp Recording
  • Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.

  • Seal Formation: Approach a selected cell with the patch pipette while applying slight positive pressure. Upon contact with the cell membrane, release the positive pressure to facilitate the formation of a high-resistance (GΩ) seal.

  • Whole-Cell Configuration: Apply a brief pulse of gentle suction to rupture the cell membrane under the pipette tip, establishing the whole-cell recording configuration.

  • Data Acquisition: Record whole-cell currents using a patch-clamp amplifier and appropriate data acquisition software. Compensate for pipette capacitance and series resistance (typically >80%) to minimize voltage errors.

  • Baseline Recordings: Allow the cell to stabilize for 5-10 minutes after establishing the whole-cell configuration. Record baseline sodium currents using the voltage protocols described below.

  • DMLB Application: Perfuse the recording chamber with the external solution containing the desired concentration of DMLB. Allow 3-5 minutes for the compound to equilibrate before recording.

  • Dose-Response: To construct a dose-response curve, apply increasing concentrations of DMLB to the same cell, allowing for a washout period with the control external solution between applications if possible.

Voltage-Clamp Protocols
  • Current-Voltage (I-V) Relationship and Activation:

    • From a holding potential of -120 mV to inactivate the channels, apply a series of depolarizing voltage steps (e.g., from -100 mV to +60 mV in 5 or 10 mV increments) for 50-100 ms.

    • Measure the peak inward current at each voltage step.

    • Convert peak current to conductance (G) using the formula: G = I / (Vm - Vrev), where Vm is the membrane potential and Vrev is the reversal potential for Na+.

    • Plot the normalized conductance against the test potential and fit the data with a Boltzmann function to determine the half-maximal activation voltage (V1/2) and the slope factor (k).

  • Steady-State Inactivation:

    • From a holding potential of -120 mV, apply a 500 ms pre-pulse to various potentials (e.g., from -140 mV to -20 mV in 10 mV increments).

    • Immediately following the pre-pulse, apply a test pulse to a potential that elicits a maximal INa (e.g., -20 mV) for 20-50 ms.

    • Normalize the peak current from the test pulse to the maximum current and plot it against the pre-pulse potential.

    • Fit the data with a Boltzmann function to determine the half-maximal inactivation voltage (V1/2) and the slope factor (k).

  • Recovery from Inactivation:

    • Apply a pair of depolarizing pulses (e.g., to -20 mV for 20 ms) separated by a variable recovery interval at a hyperpolarized potential (e.g., -120 mV).

    • Increase the recovery interval systematically (e.g., from 1 ms to several seconds).

    • Plot the peak current of the second pulse, normalized to the first, against the recovery interval.

    • Fit the data with a single or double exponential function to determine the time constant(s) of recovery from inactivation.

  • Late Sodium Current Protocol:

    • From a holding potential of -120 mV, apply a long depolarizing step (e.g., 200-500 ms) to a potential near the peak of the I-V curve (e.g., -30 mV).

    • Measure the sustained inward current near the end of the depolarizing pulse. This represents the late component of the sodium current.

Data Analysis
  • Analyze the recorded currents using specialized electrophysiology software (e.g., Clampfit, PatchMaster).

  • For each parameter (peak current, late current, V1/2 of activation/inactivation, time constants), calculate the mean and standard error of the mean (SEM) for control and DMLB-treated cells.

  • Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of DMLB's effects. A p-value of <0.05 is typically considered statistically significant.

  • For dose-response experiments, plot the percentage of effect (e.g., increase in late INa) against the log of the DMLB concentration and fit the data with the Hill equation to determine the EC50.

Conclusion

This application note provides a comprehensive framework for researchers to investigate the electrophysiological effects of this compound on voltage-gated sodium channels. By following these detailed protocols, scientists can obtain high-quality data to further elucidate the mechanism of action of DMLB and evaluate its potential as a novel anti-arrhythmic agent. The provided diagrams and tables serve as a quick reference for the key aspects of the experimental design and expected outcomes.

References

Application of Dimethyl Lithospermate B in Preclinical Studies of Brugada Syndrome

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Brugada syndrome is an inherited cardiac channelopathy associated with an increased risk of sudden cardiac death due to ventricular arrhythmias. The syndrome is characterized by a distinctive electrocardiogram (ECG) pattern of ST-segment elevation in the right precordial leads. At the cellular level, Brugada syndrome is often linked to a loss-of-function in the cardiac sodium channel (Nav1.5), encoded by the SCN5A gene. This leads to a reduction in the inward sodium current (INa) and an accentuation of the transient outward potassium current (Ito), resulting in a transmural dispersion of repolarization and the potential for phase 2 reentry, a trigger for ventricular tachycardia and fibrillation.

Dimethyl lithospermate B (DMLB) is a derivative of a traditional Chinese herbal remedy, Danshen. It has been identified as a promising compound for investigation in the context of Brugada syndrome. DMLB acts as a sodium channel agonist by slowing the inactivation of INa, thereby increasing the inward sodium current during the early phases of the cardiac action potential. This action is hypothesized to counteract the underlying electrical abnormalities in Brugada syndrome and suppress arrhythmogenesis.

These application notes provide a comprehensive overview of the use of DMLB in preclinical Brugada syndrome research, including detailed experimental protocols and data presentation for key in vitro and ex vivo assays.

Mechanism of Action of this compound in Brugada Syndrome

The primary antiarrhythmic effect of DMLB in the context of Brugada syndrome stems from its ability to modulate the cardiac sodium current (INa). By slowing the inactivation kinetics of the Nav1.5 channel, DMLB effectively increases the late sodium current, which helps to maintain the action potential dome in ventricular epicardial cells. This counteracts the exaggerated Ito-mediated repolarization forces that are characteristic of Brugada syndrome, thereby reducing the transmural dispersion of repolarization and mitigating the substrate for phase 2 reentry-induced arrhythmias.

cluster_Brugada Brugada Syndrome Pathophysiology cluster_DMLB DMLB Intervention SCN5A SCN5A Loss-of-Function INa Reduced I_Na SCN5A->INa AP_dome Loss of Epicardial Action Potential Dome INa->AP_dome Ito Prominent I_to Ito->AP_dome TDR Increased Transmural Dispersion of Repolarization AP_dome->TDR AP_dome_restored Restoration of Epicardial Action Potential Dome Arrhythmia Ventricular Arrhythmias TDR->Arrhythmia DMLB This compound INa_inactivation Slows I_Na Inactivation DMLB->INa_inactivation Late_INa Increased Late I_Na INa_inactivation->Late_INa Late_INa->AP_dome_restored TDR_reduced Reduced Transmural Dispersion of Repolarization AP_dome_restored->TDR_reduced Arrhythmia_suppressed Suppression of Arrhythmias TDR_reduced->Arrhythmia_suppressed

Figure 1: Signaling pathway of DMLB in Brugada syndrome.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of DMLB in experimental models of Brugada syndrome.

Table 1: Electrophysiological Effects of DMLB in a Canine Right Ventricular Wedge Model of Brugada Syndrome

ParameterBaselineBrugada Phenotype (Terfenadine/Verapamil/Pinacidil)DMLB (10 µM) Treatment
Epicardial Dispersion of Repolarization (EDR, ms)12.9 ± 9.6107.0 ± 54.812.4 ± 18.1[1][2]
Transmural Dispersion of Repolarization (TDR, ms)22.4 ± 8.182.2 ± 37.424.4 ± 26.7[1][2]
Phase 2 Reentry-Induced ArrhythmiasAbsentPresent in 9/9 preparationsAbolished in 9/9 preparations[1][2]

Table 2: Effects of DMLB on Sodium Current and Action Potential Duration in Isolated Rat Ventricular Myocytes

ParameterControlDMLB (20 µM)
Action Potential Duration (APD90, ms)58.8 ± 12.1202.3 ± 9.5[3][4]
EC50 for Slow INa Inactivation-21.1 µM

Experimental Protocols

Canine Arterially Perfused Right Ventricular Wedge Preparation

This ex vivo model is instrumental in studying the transmural electrophysiological effects of compounds in a preparation that maintains the three-dimensional architecture of the ventricular wall.

Materials:

  • Canine heart

  • Cardioplegic solution (Tyrode's solution with 12 mM KCl)

  • Tyrode's solution (in mM): NaCl 129, KCl 4, NaH2PO4 0.9, NaHCO3 20, CaCl2 1.8, MgSO4 0.5, and glucose 5.5; bubbled with 95% O2/5% CO2

  • Perfusion pump

  • Microelectrodes for epicardial and endocardial recordings

  • ECG recording system

Protocol:

  • Excise the heart from an anesthetized, heparinized dog and immediately immerse it in cold cardioplegic solution.

  • Dissect a transmural wedge from the right ventricular free wall, ensuring a coronary artery branch is accessible for cannulation.

  • Cannulate the coronary artery and perfuse with cold cardioplegic solution to flush out blood.

  • Transfer the wedge to a tissue bath and perfuse with oxygenated Tyrode's solution at 37°C.

  • Allow the preparation to equilibrate for at least one hour before commencing the experiment.

  • Position floating microelectrodes to record action potentials from the epicardial and endocardial surfaces.

  • Record a transmural ECG using two electrodes placed on opposite sides of the wedge.

cluster_prep Canine Wedge Preparation Workflow Start Excise Canine Heart Cardioplegia Immerse in Cold Cardioplegic Solution Start->Cardioplegia Dissect Dissect RV Wedge Cardioplegia->Dissect Cannulate Cannulate Coronary Artery Dissect->Cannulate Perfuse Perfuse with Tyrode's Solution Cannulate->Perfuse Equilibrate Equilibrate for 1 hour Perfuse->Equilibrate Record Record Action Potentials and ECG Equilibrate->Record cluster_patch_clamp Whole-Cell Patch-Clamp Workflow for I_Na Isolate Isolate Ventricular Myocytes Prepare Prepare External and Internal Solutions Isolate->Prepare Setup Setup Patch-Clamp Rig Prepare->Setup Seal Form Gigaohm Seal Setup->Seal Whole_cell Establish Whole-Cell Configuration Seal->Whole_cell Record_baseline Record Baseline I_Na Whole_cell->Record_baseline Apply_DMLB Apply DMLB Record_baseline->Apply_DMLB Record_effect Record Effect on I_Na Apply_DMLB->Record_effect

References

Application Notes and Protocols: Investigating Cardiac Action Potential Duration with Dimethyl Lithospermate B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl lithospermate B (dmLSB), an active component isolated from the root of Salvia miltiorrhiza (Danshen), has emerged as a significant modulator of cardiac electrophysiology. These application notes provide a comprehensive guide to utilizing dmLSB for investigating cardiac action potential duration (APD). The protocols outlined below are intended to facilitate research into the therapeutic potential of dmLSB, particularly as a sodium channel agonist.

Danshen has been a staple in traditional Asian medicine for its cardiovascular benefits.[1][2] Scientific investigation has identified dmLSB as a key electrophysiologically active molecule within Danshen extracts.[1][2] Studies have demonstrated that dmLSB selectively targets voltage-gated sodium channels (INa), prolonging the cardiac action potential without inducing early after-depolarizations (EADs), a common proarrhythmic side effect of other Na+ channel agonists.[1] This unique property makes dmLSB a compelling candidate for further investigation as a potential inotropic or antiarrhythmic agent.[1][3][4][5]

Mechanism of Action

This compound primarily exerts its effects by modulating the inactivation kinetics of the cardiac sodium channel.[1][3][4][6] This results in an increased proportion of the slowly inactivating component of the sodium current, leading to a sustained inward sodium current during the early phases of the action potential.[1][3][4] This sustained inward current is the primary mechanism behind the observed prolongation of the action potential duration.[1] Notably, dmLSB does not appear to significantly affect potassium (K+) or calcium (Ca2+) currents in ventricular myocytes.[1]

dmLSB This compound (dmLSB) Na_Channel Voltage-Gated Sodium Channel (Nav1.5) dmLSB->Na_Channel Binds to and modulates I_Na_Slow Increased Slow Component of Inward Na+ Current (I_Na) Na_Channel->I_Na_Slow Slows inactivation kinetics AP_Plateau Phase 2: Plateau Phase (Prolonged) I_Na_Slow->AP_Plateau AP_Phase0 Phase 0: Depolarization (Unaffected) APD Increased Action Potential Duration (APD) AP_Plateau->APD

Caption: Signaling pathway of this compound in cardiomyocytes.

Quantitative Data

The following tables summarize the key quantitative effects of this compound on cardiac electrophysiological parameters as reported in the literature.

Table 1: Effect of this compound on Action Potential Duration (APD) in Isolated Rat Ventricular Myocytes [1][2]

Concentration (µM)APD90 (ms) (Mean ± SEM)
0 (Control)58.8 ± 12.1
20202.3 ± 9.5

Table 2: Electrophysiological Parameters of Sodium Current (INa) Modulated by this compound [1]

ParameterValue
EC50 for increasing the relative amplitude of the slow INa component20 µM
Shift in voltage dependence of activation+5 mV
Effect on voltage dependence of inactivationNo noticeable effect

Table 3: Antiarrhythmic Effects of this compound (10 µM) in a Canine Model of Brugada Syndrome [3][5][6]

ParameterBefore dmLSB (ms) (Mean ± SD)After dmLSB (ms) (Mean ± SD)
Epicardial Dispersion of Repolarization (EDR)107.0 ± 54.812.4 ± 18.1
Transmural Dispersion of Repolarization (TDR)82.2 ± 37.424.4 ± 26.7

Experimental Protocols

This section provides a detailed protocol for investigating the effects of this compound on cardiac action potential duration using the whole-cell patch-clamp technique in isolated ventricular myocytes.

Experimental Workflow

cluster_prep Cell Preparation cluster_patch Patch-Clamp Electrophysiology cluster_analysis Data Analysis A Isolate Ventricular Myocytes (e.g., from rat heart) B Establish Whole-Cell Configuration A->B C Record Baseline Action Potentials (Current-Clamp) B->C D Perfuse with dmLSB Solution C->D E Record Action Potentials in the Presence of dmLSB D->E F Measure APD (e.g., APD90) E->F G Analyze Changes in Action Potential Morphology F->G H Statistical Analysis G->H

Caption: Experimental workflow for investigating dmLSB effects.
Materials

  • Cells: Isolated ventricular myocytes from a suitable animal model (e.g., rat, pig).[7][8]

  • Extracellular (Bath) Solution (in mM): 140 NaCl, 5.4 KCl, 2.5 CaCl2, 0.5 MgCl2, 5.5 Glucose, 5 HEPES (pH adjusted to 7.4 with NaOH).[7][8]

  • Intracellular (Pipette) Solution (in mM): 110 K-aspartate, 25 KCl, 5 NaCl, 3 MgATP, 0.002 cAMP, 10 Phosphocreatine dipotassium, 0.01 EGTA, 10 HEPES (pH adjusted to 7.2 with KOH).[7][8]

  • This compound (dmLSB): Stock solution prepared in a suitable solvent (e.g., DMSO) and diluted to the final desired concentrations in the extracellular solution.

  • Patch-clamp setup: Inverted microscope, perfusion chamber, micromanipulator, patch-clamp amplifier, data acquisition system, and analysis software.[7][8]

  • Microelectrodes: Borosilicate glass capillaries pulled to a resistance of 1-2 MΩ when filled with the intracellular solution.[7][8]

Protocol
  • Cell Preparation:

    • Isolate ventricular myocytes from the heart of the chosen animal model using established enzymatic digestion protocols.

    • Plate the isolated myocytes in a perfusion chamber on the stage of an inverted microscope and allow them to adhere.[7][8]

  • Electrophysiological Recording Setup:

    • Continuously perfuse the cells with the extracellular solution at a constant temperature (e.g., 37°C).[7][8]

    • Prepare microelectrodes by filling them with the intracellular solution.[7][8]

  • Establishing Whole-Cell Configuration:

    • Approach a single, healthy myocyte with the microelectrode and form a high-resistance seal (GΩ seal) with the cell membrane.

    • Rupture the patch of membrane under the pipette tip to achieve the whole-cell configuration.

  • Baseline Action Potential Recording:

    • Switch the amplifier to current-clamp mode.[7][8]

    • Elicit action potentials by applying brief (e.g., 2 ms) depolarizing current pulses at a regular frequency (e.g., every 5 seconds). The stimulus amplitude should be approximately 1.2 times the threshold required to trigger an action potential.[8]

    • Record stable baseline action potentials for a sufficient period (e.g., 5 minutes).[7]

    • Only use cells with a stable resting membrane potential more negative than -75 mV.[7]

  • Application of this compound:

    • Switch the perfusion to the extracellular solution containing the desired concentration of dmLSB.

    • Allow sufficient time for the drug to equilibrate and exert its effect, while continuously recording elicited action potentials.

  • Data Acquisition and Analysis:

    • Record action potentials in the presence of dmLSB.

    • Measure the action potential duration at 90% repolarization (APD90) for both baseline and dmLSB-treated conditions.[9]

    • Analyze other action potential parameters such as resting membrane potential, amplitude, and upstroke velocity.

    • Perform statistical analysis to determine the significance of any observed changes.

Conclusion

This compound presents a valuable pharmacological tool for the investigation of cardiac sodium channel function and its role in shaping the cardiac action potential. The protocols and data presented in these application notes offer a framework for researchers to explore the electrophysiological properties of dmLSB and its potential as a novel cardiovascular therapeutic. The selective action of dmLSB on the slow component of the sodium current provides a unique opportunity to dissect the contribution of this current to both normal and pathological cardiac function.

References

In vitro and in vivo experimental designs for drug-drug interaction studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols provide detailed experimental designs for in vitro and in vivo drug-drug interaction (DDI) studies. The following sections offer structured guidance to researchers, scientists, and drug development professionals on how to assess the DDI potential of investigational drugs, in alignment with regulatory expectations from agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4][5][6]

Part 1: In Vitro DDI Experimental Designs

In vitro assays are fundamental in early drug development to identify potential DDIs.[7] These studies help to characterize a new chemical entity's (NCE) potential to act as a perpetrator (inhibitor or inducer) or a victim of a DDI. The primary focus of in vitro DDI studies is on drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily, and drug transporters.[8]

Cytochrome P450 (CYP) Inhibition Assays

CYP inhibition is a major cause of clinically significant DDIs.[9] These assays determine if an NCE inhibits the metabolic activity of specific CYP isoforms.

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a test compound against major human CYP isoforms.

Materials:

  • Human liver microsomes (HLM) or recombinant human CYP enzymes[10]

  • Test compound (NCE)

  • CYP-specific probe substrates (see Table 1)[11]

  • Known CYP-specific inhibitors (positive controls, see Table 1)[9]

  • NADPH regenerating system

  • Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Acetonitrile or other quenching solvent

  • LC-MS/MS system for analysis[10]

Procedure:

  • Preparation: Prepare stock solutions of the test compound, probe substrates, and positive controls.

  • Incubation Mixture: In a microcentrifuge tube or 96-well plate, combine the HLM or recombinant enzymes, incubation buffer, and the test compound at various concentrations.[10]

  • Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes) to allow the test compound to interact with the enzymes.

  • Initiation of Reaction: Add the CYP-specific probe substrate to initiate the metabolic reaction.

  • Incubation: Incubate at 37°C for a specific time, ensuring the reaction is in the linear range.

  • Termination of Reaction: Stop the reaction by adding a quenching solvent (e.g., cold acetonitrile).

  • Sample Processing: Centrifuge the samples to pellet the protein. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the formation of the specific metabolite from the probe substrate.[12]

  • Data Analysis: Determine the rate of metabolite formation at each concentration of the test compound. Plot the percent inhibition against the logarithm of the test compound concentration to determine the IC50 value using non-linear regression analysis.[13]

Data Presentation:

Table 1: CYP450 Inhibition Assay Parameters

CYP IsoformProbe SubstrateMetabolite MeasuredPositive Control Inhibitor
CYP1A2PhenacetinAcetaminophenFurafylline[11]
CYP2B6BupropionHydroxybupropionTiclopidine[11]
CYP2C8AmodiaquineN-desethylamodiaquineQuercetin[11]
CYP2C9Diclofenac4'-hydroxydiclofenacSulfaphenazole[11]
CYP2C19S-mephenytoin4'-hydroxy-S-mephenytoinTiclopidine[11]
CYP2D6DextromethorphanDextrorphanQuinidine[11]
CYP3A4/5Midazolam1'-hydroxymidazolamKetoconazole[11]

Visualization:

CYP_Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep Prepare Reagents: - Test Compound - HLM/Rec. Enzymes - Probe Substrates - Buffers Mix Combine Test Compound, Enzymes, and Buffer Prep->Mix PreInc Pre-incubate at 37°C Mix->PreInc AddSub Add Probe Substrate PreInc->AddSub Incubate Incubate at 37°C AddSub->Incubate Quench Quench Reaction Incubate->Quench Process Centrifuge & Collect Supernatant Quench->Process LCMS LC-MS/MS Analysis Process->LCMS Data Calculate IC50 LCMS->Data

Workflow for CYP450 Inhibition IC50 Determination.

Cytochrome P450 (CYP) Induction Assays

CYP induction can lead to therapeutic failure by increasing the metabolism of co-administered drugs.[14] These assays assess whether an NCE induces the expression of CYP enzymes.

This protocol describes the evaluation of CYP induction potential by measuring changes in mRNA levels and/or enzyme activity.[15]

Materials:

  • Cryopreserved or fresh human hepatocytes[16]

  • Hepatocyte culture medium and supplements

  • Test compound (NCE)

  • Positive control inducers (see Table 2)[15]

  • Negative control (vehicle, e.g., 0.1% DMSO)

  • Reagents for RNA extraction and qRT-PCR

  • CYP-specific probe substrates for activity measurement

  • LC-MS/MS system

Procedure:

  • Hepatocyte Culture: Plate and culture human hepatocytes according to the supplier's instructions.

  • Treatment: After a stabilization period, treat the hepatocytes with the test compound at multiple concentrations, positive controls, and a vehicle control for 48-72 hours.[14]

  • Endpoint Measurement (Two options):

    • mRNA Analysis:

      • Harvest the cells and extract total RNA.

      • Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of target CYP genes (e.g., CYP1A2, CYP2B6, CYP3A4).

      • Normalize the data to a housekeeping gene.

    • Enzyme Activity Analysis:

      • Wash the treated cells and incubate them with a cocktail of CYP-specific probe substrates.[16]

      • Collect the supernatant and analyze the formation of metabolites by LC-MS/MS.

  • Data Analysis:

    • mRNA: Calculate the fold induction of mRNA expression relative to the vehicle control.[15]

    • Activity: Calculate the fold induction of enzyme activity relative to the vehicle control.

    • Evaluate the concentration-dependent response and determine the EC50 (concentration causing 50% of maximal induction) and Emax (maximal induction).[15]

Data Presentation:

Table 2: CYP450 Induction Assay Parameters

CYP IsoformPositive Control InducerTypical Fold Induction (mRNA)
CYP1A2Omeprazole[15]> 10-fold
CYP2B6Phenobarbital[15]> 5-fold
CYP3A4Rifampicin[15]> 10-fold

Visualization:

CYP_Induction_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inducer Inducer Drug (e.g., Rifampicin) PXR PXR Inducer->PXR Activates Nucleus Nucleus PXR->Nucleus Translocates RXR RXR RXR->Nucleus PXR_RXR_DNA PXR/RXR Complex binds to DNA CYP_mRNA CYP3A4 mRNA Transcription PXR_RXR_DNA->CYP_mRNA Induces CYP_Protein CYP3A4 Protein Translation CYP_mRNA->CYP_Protein Leads to Increased_Metabolism Increased Drug Metabolism CYP_Protein->Increased_Metabolism Results in

Simplified signaling pathway for PXR-mediated CYP3A4 induction.

Drug Transporter Interaction Assays

Drug transporters play a critical role in drug absorption, distribution, and excretion.[17] Interaction with transporters can lead to significant DDIs.

This protocol is for assessing the inhibitory potential of an NCE on key uptake and efflux transporters.[18]

Materials:

  • Transfected cell lines overexpressing a specific transporter (e.g., OATP1B1, P-gp) and a control cell line.[18]

  • Test compound (NCE)

  • Transporter-specific probe substrates (radiolabeled or fluorescent)[19]

  • Known transporter inhibitors (positive controls)

  • Assay buffer (e.g., HBSS)

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Cell Seeding: Seed the transporter-expressing cells and control cells in a multi-well plate.[17]

  • Pre-incubation: Wash the cells and pre-incubate with the test compound or positive control inhibitor at various concentrations in assay buffer at 37°C.[17]

  • Uptake/Efflux Measurement:

    • Uptake Transporters (e.g., OATP1B1): Add the probe substrate and incubate for a short period (e.g., 2-5 minutes). Stop the uptake by washing with ice-cold buffer.

    • Efflux Transporters (e.g., P-gp): Pre-load the cells with the probe substrate, then incubate with the test compound to measure the inhibition of efflux.

  • Cell Lysis and Quantification: Lyse the cells and measure the intracellular concentration of the probe substrate using a scintillation counter or fluorescence reader.

  • Data Analysis: Calculate the percent inhibition of transporter activity relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the test compound concentration.

Data Presentation:

Table 3: Common Drug Transporters and Probe Substrates for DDI Studies

TransporterLocationProbe SubstratePositive Control Inhibitor
P-gp (MDR1)Intestine, Liver, Kidney, BBBDigoxinVerapamil
BCRPIntestine, Liver, BBBRosuvastatinKo143
OATP1B1LiverEstradiol-17β-glucuronideRifampicin
OATP1B3LiverCholecystokinin-8Rifampicin
OAT1KidneyPara-aminohippurateProbenecid
OAT3KidneyEstrone-3-sulfateProbenecid
OCT2KidneyMetforminCimetidine
MATE1Liver, KidneyMetforminPyrimethamine
MATE2-KKidneyMetforminPyrimethamine

Part 2: In Vivo DDI Experimental Designs

In vivo DDI studies are conducted to confirm the clinical relevance of findings from in vitro assays.[20] These studies can be performed in animal models or in human clinical trials.

Preclinical In Vivo DDI Studies in Animal Models

Animal models can provide valuable information about the potential for DDIs before human studies.[21][22] The choice of animal model is critical and should be based on similarities in drug metabolism and transporter pathways to humans.[22][23]

This protocol describes a typical study in rats or mice to evaluate the effect of a CYP3A inhibitor on the pharmacokinetics of a CYP3A substrate.

Materials:

  • Rodents (e.g., Sprague-Dawley rats)

  • Test inhibitor compound

  • Probe substrate (e.g., Midazolam)

  • Dosing vehicles

  • Blood collection supplies

  • LC-MS/MS for bioanalysis

Procedure:

  • Animal Acclimation: Acclimate animals to the study conditions.

  • Study Groups:

    • Group 1: Vehicle + Probe Substrate

    • Group 2: Test Inhibitor + Probe Substrate

  • Dosing:

    • Administer the vehicle or the test inhibitor to the respective groups.

    • After a suitable pre-treatment time, administer the probe substrate to all animals.

  • Pharmacokinetic Sampling: Collect blood samples at multiple time points post-substrate administration (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours).

  • Sample Processing and Bioanalysis: Process blood to obtain plasma and analyze the plasma concentrations of the probe substrate and its major metabolite using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate pharmacokinetic parameters (e.g., AUC, Cmax, T1/2) for the probe substrate in both groups.

    • Compare the parameters between the two groups to determine the magnitude of the DDI. An increase in the AUC of the substrate in the presence of the inhibitor indicates inhibition.[24]

Data Presentation:

Table 4: Example Pharmacokinetic Data from a Rodent DDI Study

ParameterGroup 1 (Vehicle + Substrate)Group 2 (Inhibitor + Substrate)% Change
Substrate AUC (ng*h/mL)15004500+200%
Substrate Cmax (ng/mL)500900+80%
Substrate T1/2 (h)2.55.0+100%
Clinical DDI Studies

Clinical DDI studies are typically required to provide definitive information for drug labeling.[25] Study designs can vary but often use a crossover or parallel design.[20][26]

This design is commonly used to assess the effect of an inhibitor or inducer on the pharmacokinetics of a substrate drug in healthy volunteers.[20][24]

Study Design:

  • Participants: Healthy adult volunteers.

  • Design: Open-label, one-sequence, two-period crossover.[24]

  • Period 1: Administer the substrate drug alone and conduct pharmacokinetic sampling.

  • Washout: A washout period sufficient for the elimination of the substrate drug.

  • Period 2: Administer the interacting drug (inhibitor or inducer) for a period sufficient to achieve steady-state or maximal effect. Then, co-administer the substrate drug with the interacting drug and repeat the pharmacokinetic sampling.

Procedure:

  • Screening and Enrollment: Screen and enroll eligible healthy subjects.

  • Period 1:

    • Administer a single dose of the substrate drug.

    • Collect serial blood samples over a defined period (e.g., up to 72 hours) to characterize the full pharmacokinetic profile.

  • Washout Period: Ensure at least 5 half-lives of the substrate drug have passed.

  • Period 2:

    • Administer the interacting drug (perpetrator) at its intended clinical dose and schedule.

    • On a specified day (e.g., after reaching steady-state), co-administer the single dose of the substrate drug.

    • Collect serial blood samples for the substrate's pharmacokinetics as in Period 1.

  • Bioanalysis: Analyze plasma samples for the concentrations of the substrate and relevant metabolites using a validated bioanalytical method.

  • Pharmacokinetic and Statistical Analysis:

    • Calculate pharmacokinetic parameters (AUC, Cmax) for the substrate in each period.

    • Calculate the geometric mean ratios (Period 2 / Period 1) for AUC and Cmax and their 90% confidence intervals.

    • The absence of a DDI is typically concluded if the 90% CIs for the ratios fall within the bioequivalence range of 80-125%.

Visualization:

Clinical_DDI_Workflow cluster_period1 Period 1 cluster_period2 Period 2 Screening Screening & Enrollment of Healthy Volunteers Admin_Substrate1 Administer Substrate Drug Alone Screening->Admin_Substrate1 PK_Sampling1 Pharmacokinetic Sampling Admin_Substrate1->PK_Sampling1 Washout Washout Period PK_Sampling1->Washout Admin_Perpetrator Administer Perpetrator Drug Washout->Admin_Perpetrator Admin_Co Co-administer Substrate Drug Admin_Perpetrator->Admin_Co PK_Sampling2 Pharmacokinetic Sampling Admin_Co->PK_Sampling2 Analysis Bioanalysis & PK/Statistical Analysis PK_Sampling2->Analysis Report Report Findings Analysis->Report

Workflow of a one-sequence crossover clinical DDI study.

Data Presentation:

Table 5: Example Results from a Clinical DDI Study (Inhibition)

Pharmacokinetic ParameterSubstrate Alone (Geometric Mean)Substrate + Inhibitor (Geometric Mean)Geometric Mean Ratio (90% CI)
AUC0-inf (ng*h/mL)250075003.0 (2.7 - 3.3)
Cmax (ng/mL)4006001.5 (1.3 - 1.7)

These application notes and protocols provide a foundational framework for conducting DDI studies. It is crucial to tailor specific study designs and methodologies based on the properties of the investigational drug and current regulatory guidelines.[4][27]

References

Troubleshooting & Optimization

Technical Support Center: Dimethyl Lithospermate B Solubility for Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of Dimethyl lithospermate B (DLB) for biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound (DLB) is a derivative of lithospermic acid B, a natural compound isolated from Salvia miltiorrhiza. It is a hydrophobic molecule, and like many new chemical entities, it exhibits poor water solubility. This low aqueous solubility can be a significant hurdle for in vitro and in vivo biological assays, as it can lead to precipitation in aqueous media, inaccurate dosing, and consequently, unreliable experimental results.

Q2: What are the initial steps to dissolve this compound?

A2: The first step is to prepare a concentrated stock solution in a water-miscible organic solvent. This stock solution can then be diluted into your aqueous assay buffer. It is crucial to assess the final solvent concentration to ensure it does not affect the biological system being studied.

Q3: Which organic solvents are commonly used for hydrophobic compounds like DLB?

A3: Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are widely used as co-solvents due to their high capacity to dissolve a wide range of compounds.[1] Ethanol, methanol, and acetone can also be considered. The choice of solvent will depend on the specific requirements of your biological assay and the tolerance of your cell lines or protein preparations to that solvent.

Troubleshooting Guide

Issue: My this compound precipitates out of solution when I dilute my stock into aqueous buffer.

This is a common issue for hydrophobic compounds. Here are several strategies to address this, ranging from simple to more complex formulation approaches.

Strategy 1: Co-solvents

The use of a water-miscible organic solvent to increase the solubility of a poorly soluble drug is known as co-solvency.[2]

  • Troubleshooting Steps:

    • Optimize Final Co-solvent Concentration: Determine the maximum percentage of your chosen organic solvent (e.g., DMSO, ethanol) that your biological assay can tolerate without affecting the results.

    • Test Different Co-solvents: If one co-solvent doesn't work, try another. The solubilizing capacity can vary between different solvents.[3]

    • Serial Dilution: Instead of a single large dilution, perform serial dilutions of your stock solution into the aqueous buffer. This can sometimes prevent immediate precipitation.

Strategy 2: Use of Surfactants

Surfactants, at concentrations above the critical micelle concentration (CMC), form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[4][5]

  • Troubleshooting Steps:

    • Select a Biocompatible Surfactant: Commonly used non-ionic surfactants in biological assays include Tween® 20, Tween® 80, and Pluronic® F-68.[6]

    • Determine the Optimal Surfactant Concentration: Prepare your aqueous buffer with varying concentrations of the surfactant and then add the DLB stock solution. Start with concentrations around the known CMC of the surfactant.

    • Vortexing/Sonication: After adding the DLB stock to the surfactant-containing buffer, vortex or briefly sonicate the solution to aid in micelle formation and encapsulation.

Strategy 3: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with hydrophobic molecules, effectively increasing their solubility in water.[4]

  • Troubleshooting Steps:

    • Choose a Cyclodextrin: Beta-cyclodextrin (β-CD) and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), are commonly used. The derivatives often offer higher solubility and lower toxicity.

    • Prepare a Cyclodextrin Solution: Dissolve the cyclodextrin in your aqueous buffer.

    • Add DLB Stock: Slowly add the concentrated DLB stock solution to the cyclodextrin solution while stirring.

    • Equilibration: Allow the solution to equilibrate, sometimes with gentle heating or sonication, to facilitate the formation of the inclusion complex.

Strategy 4: pH Adjustment

If this compound has ionizable groups, adjusting the pH of the buffer can significantly impact its solubility.

  • Troubleshooting Steps:

    • Determine the pKa of DLB: If the pKa is known or can be predicted, you can adjust the pH of the buffer to be at least 2 units above the pKa for an acidic compound or 2 units below the pKa for a basic compound to favor the ionized, more soluble form.

    • Test a Range of pH Values: Empirically test the solubility of DLB in buffers with different pH values, ensuring the chosen pH is compatible with your biological assay.

Data Presentation

Table 1: Example Solubility of a Hydrophobic Compound with Different Solubilization Methods

Solubilization MethodConcentration of ExcipientApparent Aqueous Solubility (µg/mL)Final Solvent Concentration (%)
DMSON/A< 11%
Tween® 800.1% (w/v)251%
HP-β-Cyclodextrin2% (w/v)551%
Pluronic® F-680.5% (w/v)381%

Note: This table presents hypothetical data for illustrative purposes. Actual values for this compound must be determined experimentally.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution of this compound
  • Weigh out a precise amount of this compound powder using an analytical balance.

  • Add a minimal amount of a suitable organic solvent (e.g., DMSO) to the powder.

  • Vortex and/or sonicate the mixture until the solid is completely dissolved.

  • Add more solvent to reach a final desired stock concentration (e.g., 10 mM, 50 mM).

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Screening for Optimal Solubilizing Excipient
  • Prepare a series of aqueous buffers, each containing a different potential solubilizing agent (e.g., 0.1% Tween® 80, 2% HP-β-CD, 0.5% Pluronic® F-68). Include a control buffer with no excipient.

  • To a fixed volume of each buffer, add a small volume of your concentrated DLB stock solution to achieve the desired final concentration. Ensure the final organic solvent concentration is constant across all conditions and is compatible with your assay.

  • Vortex each solution thoroughly.

  • Incubate the solutions under your experimental conditions (e.g., 37°C for 1 hour).

  • Visually inspect for any precipitation. For a more quantitative measure, centrifuge the samples and measure the concentration of DLB in the supernatant using a suitable analytical method like HPLC-UV.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_screen Solubility Screening weigh Weigh DLB Powder dissolve Dissolve in Organic Solvent (e.g., DMSO) weigh->dissolve stock 10 mM Stock Solution dissolve->stock dilute Dilute Stock into Buffers stock->dilute buffers Prepare Buffers with Excipients (Tween, Cyclodextrin, etc.) buffers->dilute incubate Incubate at 37°C dilute->incubate analyze Analyze Solubility (Visual, HPLC) incubate->analyze select Select Optimal Condition analyze->select

Caption: Workflow for preparing and screening this compound solutions.

troubleshooting_pathway start Start: DLB Precipitates in Aqueous Buffer check_solvent Is final solvent concentration at max tolerable level? start->check_solvent increase_solvent Increase solvent % if possible check_solvent->increase_solvent No try_cosolvent Try alternative co-solvents (e.g., Ethanol, DMF) check_solvent->try_cosolvent Yes increase_solvent->start use_surfactant Add Surfactant (e.g., Tween 80) try_cosolvent->use_surfactant Still Precipitates success Solubility Improved try_cosolvent->success use_cyclodextrin Use Cyclodextrin (e.g., HP-β-CD) use_surfactant->use_cyclodextrin Still Precipitates use_surfactant->success adjust_ph Adjust Buffer pH use_cyclodextrin->adjust_ph Still Precipitates use_cyclodextrin->success adjust_ph->success fail Consult Formulation Specialist adjust_ph->fail Still Precipitates

Caption: Decision pathway for troubleshooting DLB solubility issues.

References

Troubleshooting common issues in the HPLC-MS analysis of Dimethyl lithospermate B

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC-MS analysis of Dimethyl lithospermate B and related compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experimental analysis.

A Note on Nomenclature: The majority of scientific literature focuses on "Lithospermate B" (LSB) or "Lithospermic Acid B." this compound is a derivative of this core structure. The analytical principles, potential challenges, and troubleshooting strategies outlined in this guide are based on the extensive data available for LSA and are directly applicable to its dimethylated form.

Troubleshooting Guides

This section addresses specific issues that may arise during the HPLC-MS analysis of this compound. Each problem is presented with potential causes and recommended solutions in a question-and-answer format.

Chromatography Issues

Question 1: Why am I observing poor peak shape (tailing or fronting) for my this compound peak?

Answer: Poor peak shape is a common issue in HPLC and can be attributed to several factors.

  • Potential Cause 1: Secondary Interactions. The carboxyl groups in the lithospermate B structure can interact with active sites on the silica backbone of the HPLC column, leading to peak tailing.

  • Solution:

    • Ensure the mobile phase is sufficiently acidic (e.g., using 0.1% formic acid) to suppress the ionization of silanol groups on the column and the carboxyl groups of the analyte.[1][2]

    • Consider using a column with end-capping or a different stationary phase that is less prone to secondary interactions.

  • Potential Cause 2: Column Overload. Injecting too concentrated a sample can lead to peak distortion.

  • Solution:

    • Dilute your sample and reinject.

    • If high sensitivity is required, consider using a larger-capacity column.

  • Potential Cause 3: Inappropriate Injection Solvent. If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak fronting.

  • Solution:

    • Whenever possible, dissolve your sample in the initial mobile phase.[3]

    • If a different solvent must be used, ensure it is weaker than the mobile phase.

Question 2: My retention time for this compound is shifting between injections. What could be the cause?

Answer: Retention time shifts can compromise data reliability. The following are common causes and solutions.

  • Potential Cause 1: Inconsistent Mobile Phase Composition. Improperly mixed mobile phases or solvent evaporation can lead to gradual changes in composition.[2][4]

  • Solution:

    • Prepare fresh mobile phase daily and keep solvent bottles capped.

    • Ensure adequate mixing of mobile phase components, especially when preparing manually.

    • For gradient elution, ensure the pump is functioning correctly and the mixing is consistent.

  • Potential Cause 2: Column Equilibration. Insufficient equilibration time between injections can lead to drifting retention times, particularly in gradient elution.

  • Solution:

    • Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A typical equilibration time is 5-10 column volumes.

  • Potential Cause 3: Changes in Column Temperature. Fluctuations in ambient temperature can affect retention times.

  • Solution:

    • Use a column oven to maintain a constant and controlled temperature.

Mass Spectrometry Issues

Question 3: I am experiencing a weak or no signal for this compound. What should I check?

Answer: A weak or absent signal can be due to issues with sample preparation, the HPLC system, or the mass spectrometer itself.

  • Potential Cause 1: High Protein Binding. Lithospermate B is known to have a high binding affinity to plasma proteins, which can result in low recovery and a weak signal.[5][6]

  • Solution:

    • Implement a robust sample preparation protocol to release the analyte from plasma proteins. Acidification with HCl in the presence of EDTA and a high concentration of a competing agent like caffeic acid has been shown to significantly improve recovery.[5][6]

  • Potential Cause 2: Ion Suppression/Matrix Effects. Co-eluting compounds from the sample matrix (e.g., salts, phospholipids) can interfere with the ionization of this compound in the MS source, leading to a suppressed signal.[7][8]

  • Solution:

    • Improve sample clean-up using techniques like solid-phase extraction (SPE) to remove interfering matrix components.[9]

    • Adjust the HPLC gradient to separate the analyte from the interfering compounds.

    • Use an isotopically labeled internal standard to compensate for matrix effects.

  • Potential Cause 3: In-source Fragmentation or Adduct Formation. The compound may be fragmenting in the ion source before mass analysis, or it may be forming adducts (e.g., sodium or potassium) that are not being monitored.

  • Solution:

    • Optimize the ion source parameters (e.g., source temperature, voltages) to minimize in-source fragmentation.

    • Check the full scan mass spectrum for the presence of common adducts and consider monitoring those ions if they are prominent.

Sample Preparation Issues

Question 4: My recovery of this compound from plasma samples is very low and inconsistent. How can I improve this?

Answer: Low and inconsistent recovery is a significant challenge, often linked to the high plasma protein binding of lithospermate B.[5][6]

  • Potential Cause: Inefficient Extraction. Simple protein precipitation with acetonitrile or methanol is often insufficient to break the strong interaction between lithospermate B and plasma proteins.

  • Solution:

    • Employ an optimized liquid-liquid extraction (LLE) protocol. A published method with high recovery (~90%) involves:

      • Acidifying the plasma sample with 5M HCl.

      • Adding EDTA (0.5 M) to chelate metal ions that may facilitate binding.

      • Introducing a high concentration of caffeic acid (400 µg/mL) to act as a competitive binder for plasma proteins.[5]

      • Extracting with ethyl acetate.[5]

Experimental Workflow & Troubleshooting Logic

The following diagrams illustrate a typical experimental workflow and a logical approach to troubleshooting common issues.

G cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing Plasma Plasma Sample Acidify Acidify with HCl, add EDTA & Caffeic Acid Plasma->Acidify Extract Liquid-Liquid Extraction (Ethyl Acetate) Acidify->Extract Evaporate Evaporate to Dryness Extract->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject Sample Reconstitute->Inject HPLC HPLC Separation (C18 Column) Inject->HPLC MS MS Detection (MRM Mode) HPLC->MS Integrate Peak Integration MS->Integrate Quantify Quantification Integrate->Quantify

Caption: Experimental workflow for this compound analysis.

G Start Problem Observed: Poor/No Signal or Bad Peak Shape Check_System Run System Suitability Test (Standard in Solvent) Start->Check_System System_OK System OK? Check_System->System_OK Sample_Issue Investigate Sample Preparation & Matrix Effects System_OK->Sample_Issue Yes Instrument_Issue Troubleshoot HPLC/MS (Check for leaks, clogs, source cleanliness) System_OK->Instrument_Issue No Optimize_Prep Optimize Sample Clean-up (e.g., SPE, LLE) Sample_Issue->Optimize_Prep Optimize_Chroma Adjust HPLC Method (Gradient, pH, Column) Instrument_Issue->Optimize_Chroma

Caption: A logical troubleshooting flowchart for HPLC-MS analysis.

Quantitative Data Summary

The following tables summarize key quantitative parameters from a validated HPLC-MS/MS method for Lithospermate B in rat plasma.[5][6] These can serve as a benchmark for method development and validation.

Table 1: HPLC-MS/MS Method Parameters

ParameterValue
HPLC Column C18
Mobile Phase A 0.2% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.2 mL/min
Gradient 6% to 70% B (0-12 min)
MS Ionization Electrospray Ionization (ESI)
MS Mode Multi-Reaction Monitoring (MRM)
Precursor Ion (m/z) 717
Product Ions (m/z) 519, 321

Table 2: Method Validation Data

ParameterValue
Linear Range 5 - 500 ng/mL
Lower Limit of Detection (LOD) 1.8 ng/mL
Lower Limit of Quantification (LOQ) 5.4 ng/mL
Accuracy (Intra- and Inter-day) 93.3% - 108.5%
Precision (Intra- and Inter-day) 3.8% - 8.1%
Extraction Recovery ~90%

Experimental Protocol: Extraction of this compound from Plasma

This protocol is adapted from a validated method for Lithospermate B and is designed to achieve high recovery from plasma samples.[5]

  • Sample Preparation:

    • To 150 µL of plasma, add 15 µL of internal standard solution.

    • Add 15 µL of a concentrated caffeic acid solution (e.g., 400 µg/mL in methanol) to act as a protein binding displacer.

    • Add 4 µL of 0.5 M EDTA.

    • Vortex briefly.

    • Add 23 µL of 5 M HCl to acidify the sample and release the drug from plasma proteins.

    • Vortex for 5 minutes.

  • Liquid-Liquid Extraction:

    • Add 0.7 mL of ethyl acetate to the sample mixture.

    • Vortex vigorously for 5 minutes.

    • Centrifuge at 4200 x g for 5 minutes.

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

    • Repeat the extraction step three more times, pooling the organic layers.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the pooled ethyl acetate to dryness under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried residue in 150 µL of the initial mobile phase (e.g., 94:6 Water:Acetonitrile with 0.2% Formic Acid).

    • Vortex to ensure complete dissolution.

    • Transfer the reconstituted sample to an HPLC vial for analysis.

Frequently Asked Questions (FAQs)

Q1: What are the expected precursor and product ions for this compound in mass spectrometry? A1: For Lithospermate B, the precursor ion ([M-H]⁻) is typically observed at m/z 717. The major product ions from collision-induced dissociation correspond to the loss of one or two molecules of protocatechuic acid, resulting in fragments at m/z 519 and 321.[5] For this compound, you would expect the precursor ion to be 28 Da higher (due to the two additional methyl groups) at m/z 745. The fragmentation pattern should be similar, and you should look for product ions corresponding to the loss of protocatechuic acid.

Q2: Is a C18 column the best choice for this analysis? A2: A C18 column is a very common and effective choice for the reversed-phase separation of Lithospermate B and its analogs.[5] It provides good retention and separation from many endogenous matrix components. However, for specific separation challenges, other phases like C8 or phenyl-hexyl columns could also be explored.

Q3: Why is formic acid typically used in the mobile phase? A3: Formic acid serves two main purposes. First, it acidifies the mobile phase, which helps to produce sharp, symmetrical peaks for acidic compounds like this compound by suppressing their ionization.[1][2] Second, it is a volatile buffer, which makes it highly compatible with mass spectrometry as it readily evaporates in the ion source.[2]

Q4: How can I confirm if I am observing ion suppression? A4: A common method is to perform a post-column infusion experiment. A solution of this compound is continuously infused into the MS source while a blank, extracted matrix sample is injected onto the HPLC. A dip in the constant signal of the analyte at the retention time of co-eluting matrix components indicates ion suppression.[10]

Q5: Can I use a protein precipitation plate instead of liquid-liquid extraction? A5: While protein precipitation is a faster technique, it may not be sufficient to overcome the high plasma protein binding of this compound, potentially leading to lower recovery.[5] It is also a less clean extraction method, which can result in more significant matrix effects. For accurate and sensitive quantification, a more rigorous method like the LLE protocol described above is recommended.

References

Common challenges and solutions in in vivo studies involving Dimethyl lithospermate B

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Dimethyl lithospermate B (DMLB). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DMLB) and what is its primary mechanism of action?

A1: this compound (DMLB) is a selective Na+ channel agonist.[1][2] Its primary mechanism of action is to slow the inactivation of the sodium current (INa), which leads to an increased inward current during the early phases of the action potential.[1][2] This modulation of the voltage-gated sodium channels can have significant effects on the electrical activity of excitable cells, such as cardiomyocytes.[3]

Q2: What is the difference between this compound (DMLB) and Lithospermate B (LSB)?

A2: DMLB is the dimethyl ester form of Lithospermate B (LSB). In comparative studies, DMLB has been identified as the more active component for modulating sodium channels, while LSB shows negligible electrophysiological effects in this context.[3] Therefore, for studies targeting sodium channel activity, DMLB is the compound of choice.

Q3: In which research areas has DMLB been primarily studied in vivo?

A3: Based on available literature, DMLB has been predominantly investigated in the context of cardiac arrhythmias, particularly for its potential to suppress arrhythmogenesis associated with conditions like Brugada syndrome.[4] Its precursor, Magnesium Lithospermate B (MLB), has been studied in models of renal disease[5][6][7] and neurological disorders.[8][9]

Troubleshooting Guide

Compound Formulation and Administration

Issue: Poor Solubility of DMLB for In Vivo Dosing

DMLB is a hydrophobic compound, which can present challenges for preparing stable and homogenous formulations for in vivo administration.

Solutions:

  • Vehicle Selection: A common approach for hydrophobic compounds is to use a co-solvent system. For DMLB and related compounds, formulations containing DMSO, PEG300, Tween 80, and saline or corn oil have been reported.

  • Preparation Method:

    • Prepare a stock solution of DMLB in a suitable organic solvent like DMSO.

    • For the final formulation, the components should be added sequentially with thorough mixing at each step. For example, the DMSO stock can be added to PEG300, followed by Tween-80, and finally the aqueous component (e.g., saline).

  • Heating and Sonication: To aid dissolution, it may be helpful to gently warm the solution and use an ultrasonic bath.

Quantitative Data on Formulation Components:

ComponentPurposeTypical Concentration Range
DMSOPrimary Solvent5-10%
PEG300Co-solvent30-40%
Tween 80Surfactant/Emulsifier5-10%
Saline/WaterAqueous Vehicle40-50%
Corn OilLipid-based VehicleVaries

Issue: Inconsistent Results Upon Administration

Variability in experimental outcomes can sometimes be traced back to the administration protocol.

Solutions:

  • Route of Administration: The choice of administration route will significantly impact the pharmacokinetic profile. While direct cardiac perfusion has been used in ex vivo models, for systemic in vivo studies in rodents, intraperitoneal (i.p.) and oral gavage have been used for the related compound, Magnesium Lithospermate B.[10] Intravenous (i.v.) administration has been used to study the pharmacokinetics of DMLB metabolites.[11] The optimal route will depend on the specific research question.

  • Dosing Volume and Frequency: Ensure consistent dosing volumes relative to animal body weight. The dosing frequency should be determined based on the expected half-life of the compound. For related compounds, daily administration has been reported in some chronic studies.[10]

Pharmacokinetics and Bioavailability

Issue: Low Systemic Exposure After Oral Administration

The precursor to DMLB, Lithospermic Acid B, has been shown to have extremely low oral bioavailability (around 0.0002%) in rats, primarily due to poor absorption from the gastrointestinal tract and extensive first-pass metabolism.[12] It is highly probable that DMLB faces similar challenges.

Solutions:

  • Alternative Administration Routes: For initial efficacy studies, consider administration routes that bypass the gastrointestinal tract and first-pass metabolism, such as intravenous or intraperitoneal injections.

  • Formulation Enhancement: For oral studies, advanced formulation strategies like lipid-based delivery systems or nanoformulations may be necessary to improve absorption.

  • Pharmacokinetic Studies: Conduct pilot pharmacokinetic studies to determine the actual systemic exposure achieved with your chosen formulation and administration route. Key parameters to measure include Cmax, Tmax, and AUC.

Pharmacokinetic Parameters of Related Compounds in Rats:

Compound/MetaboliteAdministration Routet1/2z (h)MRT(0-t) (h)AUC(0-tn) (mg·h)/L
3′-O-monomethyl-lithospermic acid BIntravenous1.54 ± 0.810.46 ± 0.0713.63 ± 2.7
3′,3″-O-dimethyl-lithospermic acid BIntravenous1.52 ± 0.420.33 ± 0.0514.96 ± 2.54

Data from a study on the metabolites of Magnesium Lithospermate B.[11]

Stability and Storage

Issue: Degradation of DMLB in Solution

The pharmacological effects of DMLB have been reported to decay over time in solution.

Solutions:

  • Stock Solution Storage: Prepare stock solutions in an appropriate solvent (e.g., DMSO) and store them at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles.[1] It is recommended to use stock solutions stored at -20°C within one month and those at -80°C within six months.[1]

  • Working Solution Preparation: Prepare working solutions fresh on the day of the experiment.

  • Plasma Stability: If conducting pharmacokinetic studies, assess the stability of DMLB in plasma under the conditions used for sample collection and storage. For the related compound LSB, stability in plasma was maintained at -80°C for one day.[13]

Potential Off-Target Effects and Toxicity

Issue: Unexplained Physiological Responses

While DMLB is considered a selective Na+ channel agonist, it is important to consider potential off-target effects.

Solutions:

  • Dose-Response Studies: Conduct thorough dose-response studies to identify the optimal therapeutic window and to observe potential non-specific effects at higher concentrations.

  • Control Experiments: Include appropriate vehicle controls in all experiments. For studies investigating specific pathways, consider using a known inhibitor of that pathway in combination with DMLB.

  • Toxicity Assessment: Although no formal LD50 studies for DMLB are readily available, it is crucial to monitor animals for any signs of toxicity, such as changes in body weight, food and water intake, and general behavior. For the related compound, Magnesium Lithospermate B, oral administration of 40 mg/kg/day has been used in rats in a liver fibrosis model.[10]

Experimental Protocols & Visualizations

Experimental Workflow for In Vivo Efficacy Study

The following diagram outlines a general workflow for an in vivo study investigating the efficacy of DMLB.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_formulation DMLB Formulation admin DMLB Administration (e.g., i.p., i.v.) prep_formulation->admin prep_animals Animal Acclimatization prep_animals->admin monitoring Physiological Monitoring (e.g., ECG, Blood Pressure) admin->monitoring sampling Sample Collection (Blood, Tissues) monitoring->sampling pk_analysis Pharmacokinetic Analysis sampling->pk_analysis pd_analysis Pharmacodynamic Analysis sampling->pd_analysis histology Histopathology sampling->histology G DMLB This compound (DMLB) Na_Channel Voltage-Gated Na+ Channel DMLB->Na_Channel binds to Inactivation Slowing of Inactivation Na_Channel->Inactivation modulates Na_Influx Increased Na+ Influx Inactivation->Na_Influx leads to AP_Duration Prolonged Action Potential Duration Na_Influx->AP_Duration results in Cellular_Response Cellular Response (e.g., Altered Cardiac Excitability) AP_Duration->Cellular_Response causes G cluster_formulation Formulation Issues cluster_protocol Protocol Issues cluster_animal Animal Model Issues start Inconsistent In Vivo Data solubility Check Solubility and Stability start->solubility dosing Verify Dosing Accuracy start->dosing health Assess Animal Health start->health precipitation Observe for Precipitation solubility->precipitation homogeneity Ensure Homogeneity precipitation->homogeneity route Evaluate Admin. Route dosing->route timing Standardize Timing route->timing genetics Consider Strain Differences health->genetics

References

Optimizing the effective concentration of Dimethyl lithospermate B for cell-based experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the effective concentration of Dimethyl lithospermate B (DMLB) for cell-based experiments. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summaries of quantitative data.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DMLB) and what is its primary mechanism of action?

A1: this compound (DMLB) is a derivative of lithospermate B, a natural compound extracted from the root of Salvia miltiorrhiza (Danshen). Its primary mechanism of action is as a selective voltage-gated sodium channel (Na+) agonist.[1][2] DMLB slows the inactivation of the sodium current (INa), which leads to an increased inward sodium current during the early phases of the action potential.[1][2]

Q2: What is a good starting concentration for DMLB in my cell-based experiments?

A2: A good starting point for DMLB concentration is in the low micromolar range. For instance, in rat ventricular myocytes, an EC50 of approximately 20 µM has been reported for its effect on the slow component of the sodium current.[1][2] However, the optimal concentration is highly cell-type dependent. It is recommended to perform a dose-response curve starting from a broad range (e.g., 0.1 µM to 100 µM) to determine the optimal concentration for your specific cell line and experimental endpoint.

Q3: How should I prepare and store DMLB stock solutions?

A3: DMLB is soluble in dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. It is important to use freshly opened or anhydrous DMSO as the compound's solubility can be affected by water. For storage, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months), protected from light.

Q4: Are there any known downstream signaling pathways affected by DMLB?

A4: While DMLB's primary target is the voltage-gated sodium channel, its downstream effects are still under investigation. A related compound, Magnesium Lithospermate B (MLB), has been shown to protect cardiomyocytes from ischemic injury by inhibiting the TAB1-p38 MAPK apoptosis signaling pathway. This suggests that DMLB may also influence MAPK signaling cascades. Further investigation, such as through western blotting for phosphorylated p38 MAPK, is recommended to elucidate the specific pathways in your experimental system.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Inconsistent or unexpected results in cell viability assays (e.g., MTT, XTT). DMLB, as a sodium channel agonist, can alter the metabolic activity of cells, which may interfere with the readout of tetrazolium-based assays. Changes in ion homeostasis can also affect cellular reductase activity.1. Use an orthogonal assay: Confirm viability results with a method that measures a different cellular parameter, such as membrane integrity (e.g., LDH release assay or trypan blue exclusion). 2. Optimize incubation time: Shorter incubation times with the viability reagent may reduce interference. 3. Run appropriate controls: Include a vehicle control (DMSO) and untreated controls. Also, consider a positive control for cytotoxicity to ensure the assay is performing as expected.
High background or false positives in apoptosis assays (e.g., Annexin V/PI). Alterations in membrane potential caused by DMLB could potentially affect the binding of Annexin V to phosphatidylserine, although this is less common. More likely, high concentrations of DMLB or the DMSO vehicle may induce non-specific membrane changes.1. Titrate DMLB concentration: Ensure you are using a concentration that induces apoptosis specifically and not widespread necrosis. 2. Check vehicle concentration: Keep the final DMSO concentration below 0.1% to avoid solvent-induced cytotoxicity. 3. Optimize staining and incubation times: Follow the manufacturer's protocol for the apoptosis detection kit carefully to avoid artifacts.
Difficulty in detecting changes in protein phosphorylation (e.g., p-p38) via Western Blot. The timing of protein phosphorylation is often transient. The peak activation may occur at a different time point than you are currently assessing.1. Perform a time-course experiment: Treat your cells with DMLB and collect lysates at various time points (e.g., 15 min, 30 min, 1h, 2h, 6h) to identify the peak phosphorylation event. 2. Use appropriate controls: Include a positive control for p38 activation (e.g., anisomycin treatment) to ensure your antibodies and detection system are working correctly.
Cells appear stressed or show morphological changes at concentrations that are not expected to be cytotoxic. As a sodium channel agonist, DMLB can alter the resting membrane potential and intracellular ion concentrations. This can lead to cellular stress, changes in cell volume, and other morphological alterations, even in the absence of overt cytotoxicity.1. Monitor cell morphology closely: Use phase-contrast microscopy to observe cells during DMLB treatment. 2. Consider functional assays: Assess the effect of DMLB on cell function at non-cytotoxic concentrations (e.g., migration, differentiation, or secretion assays). 3. Measure intracellular ion concentrations: If feasible, use fluorescent indicators to measure changes in intracellular sodium or calcium to understand the direct physiological impact of DMLB on your cells.

Quantitative Data Summary

The following tables summarize the effective concentrations and IC50 values for this compound (DMLB) and its related compound, Magnesium lithospermate B (MLB), in various cell-based experiments.

Table 1: Effective Concentrations of DMLB and MLB

CompoundCell TypeAssayEffective ConcentrationObserved EffectReference
DMLBRat ventricular myocytesElectrophysiology10 - 20 µMProlongation of action potential duration[1]
DMLBRat ventricular myocytesElectrophysiologyEC50 ≈ 20 µMIncreased slow component of Na+ current[2]
MLBSH-SY5Y (Neuroblastoma)Cell Viability< 100 µM (for up to 1h)No significant toxicity
MLBSH-SY5Y (Neuroblastoma)Intracellular Ca2+ Imaging1 µMElevation of intracellular Ca2+

Table 2: IC50 Values of Related Compounds in Cancer Cell Lines (for comparative purposes)

CompoundCell LineCancer TypeIC50 (µM)Reference
DoxorubicinAMJ13Breast Cancer~223.6 µg/ml
CisplatinA431Epidermoid Carcinoma~5
CisplatinMCF-7Breast Adenocarcinoma~8

Note: IC50 values for DMLB in cancer cell lines are not yet widely reported in the literature. The data in Table 2 are provided as a reference for typical cytotoxic concentrations of standard chemotherapeutic agents.

Experimental Protocols & Workflows

A logical experimental workflow is crucial for characterizing the effects of DMLB. The following diagram illustrates a typical workflow, followed by detailed protocols for key experiments.

Experimental_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Assays cluster_2 Phase 3: Functional Assays start Prepare DMLB Stock Solution dose_response Dose-Response Cytotoxicity Assay (e.g., MTT) start->dose_response determine_ic50 Determine IC50 and Sub-lethal Concentrations dose_response->determine_ic50 apoptosis Apoptosis Assay (Annexin V/PI) determine_ic50->apoptosis Use IC50 concentration western_blot Western Blot for Signaling Pathways (e.g., p-p38) determine_ic50->western_blot Use sub-lethal concentrations migration Cell Migration/Invasion Assay determine_ic50->migration Use sub-lethal concentrations calcium Intracellular Calcium Imaging determine_ic50->calcium Use sub-lethal concentrations

Caption: A typical experimental workflow for characterizing the effects of DMLB.

Detailed Methodologies

1. Cell Viability/Cytotoxicity Assay (MTT Assay)

  • Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial reductases convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.

  • Protocol:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

    • Prepare serial dilutions of DMLB in complete cell culture medium.

    • Remove the old medium and add 100 µL of the medium containing different concentrations of DMLB or vehicle control (DMSO) to the respective wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

    • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

  • Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membrane integrity (late apoptotic and necrotic cells).

  • Protocol:

    • Seed cells and treat with DMLB at the desired concentrations (including a vehicle control) for the chosen duration.

    • Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation method like trypsinization.

    • Wash the cells twice with cold phosphate-buffered saline (PBS).

    • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X binding buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

3. Western Blotting for p38 MAPK Activation

  • Principle: This technique detects the phosphorylation status of p38 MAPK, a key protein in a signaling cascade often involved in cellular stress responses. An increase in the ratio of phosphorylated p38 (p-p38) to total p38 indicates activation of the pathway.

  • Protocol:

    • Seed cells and grow to 70-80% confluency.

    • Treat cells with DMLB at various concentrations and for different time points.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phospho-p38 MAPK overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody for total p38 MAPK as a loading control.

Signaling Pathway Diagram

The following diagram illustrates the known mechanism of DMLB and the potential downstream signaling pathway involving p38 MAPK, as suggested by studies on the related compound MLB.

Signaling_Pathway DMLB This compound (DMLB) Na_Channel Voltage-gated Na+ Channel DMLB->Na_Channel agonism Na_Influx Increased Na+ Influx Na_Channel->Na_Influx slows inactivation Membrane_Potential Altered Membrane Potential Na_Influx->Membrane_Potential Ion_Homeostasis Disrupted Ion Homeostasis Membrane_Potential->Ion_Homeostasis Cellular_Stress Cellular Stress Ion_Homeostasis->Cellular_Stress TAB1 TAB1 Cellular_Stress->TAB1 potential activation (inferred from MLB) p38 p38 MAPK TAB1->p38 activates Apoptosis Apoptosis p38->Apoptosis can lead to

Caption: DMLB's mechanism of action and potential downstream signaling.

References

Strategies to prevent the degradation of Dimethyl lithospermate B during natural product extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Dimethyl lithospermate B during natural product extraction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during extraction?

A1: this compound is a bioactive phenolic compound, specifically a tannin, isolated from the roots of Salvia miltiorrhiza (Danshen). It is a derivative of a caffeic acid tetramer. Its structure contains multiple phenolic hydroxyl groups and ester linkages, making it highly susceptible to degradation through oxidation and hydrolysis during the extraction process. This degradation can lead to a significant loss of yield and compromised purity of the final product.

Q2: What are the primary degradation pathways for this compound?

A2: Based on studies of its precursor, Lithospermic Acid B, the primary degradation pathways are believed to be:

  • Hydrolysis: Cleavage of the ester bonds within the molecule, particularly in aqueous solutions and under non-optimal pH conditions.

  • Oxidation: The phenolic hydroxyl groups are prone to oxidation, which can be catalyzed by enzymes (like polyphenol oxidases), light, and the presence of metal ions.[1][2]

  • Ring Opening: The benzofuran ring system within the structure can also undergo cleavage, especially in mild acidic solutions.[3][4]

Q3: What are the ideal pH and temperature conditions to maintain the stability of this compound during extraction?

A3: For the closely related compound, Lithospermic Acid B, maximum stability has been observed at a pH of 2.0.[3][4] It is therefore recommended to maintain acidic conditions, ideally around pH 2-3, throughout the extraction process. Regarding temperature, lower temperatures are generally better to minimize degradation. For instance, studies on other phenolic compounds show significant degradation at temperatures above 100°C.[5] Whenever possible, extraction and purification steps should be performed at or below room temperature.

Q4: Can I use antioxidants to prevent the degradation of this compound?

A4: Yes, the addition of antioxidants can significantly improve the stability of caffeic acid derivatives like this compound.[1][2] Natural antioxidants such as citric acid and malic acid have been shown to be effective in stabilizing similar compounds.[1][2][6][7] These agents can chelate metal ions that catalyze oxidation and also act as oxygen scavengers.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Strategy
Low yield of this compound in the final extract. Degradation during extraction. - Control pH: Acidify the extraction solvent to pH 2-3 using an appropriate acid (e.g., formic acid, phosphoric acid).- Lower Temperature: Perform extraction at room temperature or below. If heating is necessary, use the lowest effective temperature for the shortest duration possible.- Add Antioxidants: Incorporate citric acid or malic acid into the extraction solvent to inhibit oxidative degradation.[1][2][6][7]- Protect from Light: Conduct the extraction and subsequent handling steps in amber glassware or under light-protected conditions.
Presence of unknown peaks in the HPLC chromatogram. Formation of degradation products. - Analyze Degradation Products: Use LC-MS/MS to identify the molecular weights of the unknown peaks and compare them to potential degradation products like Salvianolic Acid A.[8][9]- Optimize Extraction Conditions: Re-evaluate and optimize the extraction parameters (pH, temperature, solvent) to minimize the formation of these impurities.
Poor recovery after purification steps (e.g., column chromatography). Degradation on the stationary phase or during solvent evaporation. - Use appropriate stationary phase: Polyamide resin has been shown to be effective for the purification of Lithospermic Acid B.[10] Ensure the stationary phase is compatible and does not promote degradation.- Gentle Solvent Removal: Use rotary evaporation at a low temperature and under vacuum to remove solvents. Avoid prolonged exposure to heat.

Experimental Protocols

Protocol 1: Optimized Extraction of this compound from Salvia miltiorrhiza

This protocol is based on methods for extracting related phenolic compounds and is designed to minimize degradation.

Materials:

  • Dried and powdered roots of Salvia miltiorrhiza

  • Extraction Solvent: 80% Ethanol (v/v) in deionized water, acidified to pH 2.5 with formic acid.

  • Antioxidant (optional): Citric acid (0.1% w/v)

  • Filtration system (e.g., vacuum filtration with Whatman No. 1 filter paper)

  • Rotary evaporator

Procedure:

  • Weigh 100 g of powdered Salvia miltiorrhiza roots.

  • Add 1 L of the acidified 80% ethanol extraction solvent (with or without citric acid) to the plant material.

  • Macerate the mixture at room temperature (25°C) for 24 hours with continuous stirring, ensuring the container is protected from light.

  • After 24 hours, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material.

  • Re-extract the plant residue with another 500 mL of the extraction solvent for 12 hours under the same conditions to ensure complete extraction.

  • Combine the filtrates from both extractions.

  • Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C until the ethanol is removed.

  • The resulting aqueous extract can be lyophilized or used for further purification.

Protocol 2: HPLC-UV Method for Quantification of this compound and its Degradation Products

This method is adapted from published protocols for the analysis of phenolic acids in Salvia miltiorrhiza.[11][12]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis detector.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: 10-40% B

    • 25-30 min: 40-60% B

    • 30-35 min: 60-10% B

    • 35-40 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Dissolve the dried extract or purified compound in the initial mobile phase composition (90% A, 10% B) to a known concentration (e.g., 1 mg/mL).

  • Filter the sample through a 0.45 µm syringe filter before injection.

Visualizations

Potential Degradation Pathway of this compound DMLB This compound Hydrolysis Hydrolysis (Cleavage of Ester Bond) DMLB->Hydrolysis H₂O, pH Oxidation Oxidation (Phenolic Hydroxyls) DMLB->Oxidation O₂, Metal Ions, Enzymes RingOpening Ring Opening (Benzofuran) DMLB->RingOpening Acidic Conditions DegradationProducts Degradation Products (e.g., Salvianolic Acid A, Caffeic Acid Derivatives) Hydrolysis->DegradationProducts Oxidation->DegradationProducts RingOpening->DegradationProducts

Caption: Potential degradation pathways of this compound.

General Experimental Workflow for this compound Extraction Start Start: Powdered Salvia miltiorrhiza Extraction Extraction (Acidified Ethanol, Room Temp, Dark) Start->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation, <40°C) Filtration->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract Purification Purification (e.g., Column Chromatography) CrudeExtract->Purification Analysis QC Analysis (HPLC-UV, LC-MS) CrudeExtract->Analysis In-process control PureCompound Pure this compound Purification->PureCompound PureCompound->Analysis Final QC

Caption: Workflow for this compound extraction and analysis.

References

How to minimize experimental variability in Dimethyl lithospermate B research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize experimental variability in their studies involving Dimethyl lithospermate B (DMLB).

Frequently Asked Questions (FAQs)

1. What is this compound (DMLB) and what is its primary mechanism of action?

This compound is a selective Na+ channel agonist.[1][2] It is a derivative of lithospermic acid B, a major constituent of the traditional Chinese medicine Danshen (Salvia miltiorrhiza).[3][4] Its primary mechanism of action is to slow the inactivation of the sodium current (INa), which increases the inward current during the early phases of the cardiac action potential.[1][2][3][5]

2. What are the common experimental applications of DMLB?

DMLB is primarily investigated for its potential as an antiarrhythmic agent, particularly for conditions like Brugada syndrome.[2][5][6] It is also studied for its effects on cardiac electrophysiology, including action potential duration.[3][4] Research on the related compound, magnesium lithospermate B (MLB), suggests potential applications in cardioprotection, anti-inflammatory, and anti-fibrotic therapies.

3. What is the recommended solvent for DMLB?

DMLB is soluble in several organic solvents. For cell culture experiments, Dimethyl sulfoxide (DMSO) is commonly used to prepare stock solutions.[1] It is also soluble in methanol and ethyl acetate.[7] For final experimental concentrations, the stock solution should be diluted in the appropriate aqueous buffer or cell culture medium, ensuring the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).

4. What are the recommended storage conditions for DMLB?

  • Powder: For long-term storage, DMLB powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1]

  • In solvent: Stock solutions of DMLB in a solvent like DMSO should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2] To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.[2]

5. At what concentration is DMLB typically effective?

The effective concentration of DMLB can vary depending on the experimental model:

  • In vitro (rat ventricular myocytes): An EC50 of 20 µM has been reported for increasing the proportion of the slowly inactivating component of the Na+ current.[3][5] Significant prolongation of action potential duration was observed at 20 µM.[3][4]

  • Ex vivo (canine arterially perfused right ventricular wedge): A concentration of 10 µmol/L (10 µM) was effective in restoring the epicardial action potential dome and suppressing arrhythmogenesis.[2][5][6]

Troubleshooting Guides

This section addresses specific issues that may arise during DMLB experiments.

In Vitro Cellular Assays (e.g., Patch Clamp, Cell Viability)
Problem Potential Cause Troubleshooting Steps
Inconsistent or no effect of DMLB on Na+ currents in patch-clamp experiments. DMLB degradation: DMLB in aqueous solution may be unstable over time, especially at physiological pH and temperature.- Prepare fresh DMLB dilutions in your external solution immediately before each experiment. - Keep DMLB stock solutions protected from light.[2] - Perform a concentration-response curve to ensure you are using an effective concentration (typically 10-20 µM).[3][5][6]
Incorrect voltage protocol: The effect of DMLB on the slow inactivation of Na+ channels may not be apparent with all voltage protocols.- Use a prepulse to -120 mV to ensure full recovery from inactivation before the test pulse.[3] - Ensure your recording conditions are optimized to isolate Na+ currents (e.g., using specific channel blockers for other currents if necessary).
Cell health: Unhealthy cells will not have consistent ion channel expression or function.- Ensure cells are from a low passage number and are in the logarithmic growth phase. - Visually inspect cells for normal morphology before starting the experiment.
Precipitation of DMLB in cell culture medium. Low solubility in aqueous solutions: DMLB is lipophilic and may precipitate when diluted from a high-concentration DMSO stock into an aqueous medium.- Ensure the final DMSO concentration is sufficient to maintain solubility but remains below the toxic threshold for your cells (typically ≤ 0.5%). - Warm the cell culture medium to 37°C before adding the DMLB stock solution and mix gently but thoroughly. - If precipitation persists, consider using a lower concentration of DMLB or preparing the final dilution in a medium containing a carrier protein like bovine serum albumin (BSA), if appropriate for your experiment.
High background or inconsistent results in cell viability assays (e.g., MTT). Interaction of DMLB with assay reagents: As a polyphenol, DMLB may have antioxidant properties that can interfere with redox-based assays like MTT.- Include appropriate controls, such as vehicle-only (DMSO) and untreated cells. - Consider using an alternative cell viability assay that is not based on cellular redox potential, such as a crystal violet staining assay or a luciferase-based ATP assay.
DMLB light sensitivity: Some complex organic molecules can be sensitive to light.- Minimize exposure of DMLB-containing solutions and treated cells to direct light.
Animal Studies
Problem Potential Cause Troubleshooting Steps
Variable drug exposure after oral administration. Poor oral bioavailability: The bioavailability of DMLB after oral administration may be low or variable between animals.- Ensure proper oral gavage technique to deliver the full dose to the stomach. - Consider alternative routes of administration, such as intraperitoneal (i.p.) or intravenous (i.v.) injection, if consistent plasma concentrations are critical. For the related compound, magnesium lithospermate B, i.p. administration has been used in rats.
Metabolism of DMLB: DMLB may be rapidly metabolized in vivo.- Conduct pharmacokinetic studies to determine the half-life and peak plasma concentration of DMLB in your animal model. - Adjust the dosing frequency based on the pharmacokinetic data to maintain the desired therapeutic window.
Unexpected off-target effects or toxicity. High dosage: The administered dose may be in a toxic range for the animal model.- Perform a dose-ranging study to determine the maximum tolerated dose (MTD). - Start with lower doses and titrate up while monitoring for signs of toxicity.
Off-target pharmacology: DMLB may interact with other cellular targets besides Na+ channels.- Monitor for a range of physiological and behavioral changes in the animals. - If unexpected effects are observed, consider investigating potential off-target interactions through in vitro screening or transcriptomic analysis of affected tissues.

Data Presentation

Table 1: Physicochemical and In Vitro Properties of this compound

ParameterValueSource
Molecular Formula C38H34O16[1][7]
Molecular Weight 746.67 g/mol [1][7]
Solubility DMSO (10 mM), Methanol, Ethyl Acetate, Water[1][7]
Storage (Powder) -20°C (3 years), 4°C (2 years)[1]
Storage (in DMSO) -80°C (6 months), -20°C (1 month)[1][2]
EC50 (slow INa inactivation) 20 µM (in rat ventricular myocytes)[3][5]
Effective Concentration (in vitro) 10-20 µM[3][5][6]

Experimental Protocols

Key Experiment: Whole-Cell Voltage Clamp Recordings

This protocol is a general guideline for recording Na+ currents in isolated cardiomyocytes to assess the effect of DMLB.

  • Cell Preparation: Isolate ventricular myocytes from the desired animal model (e.g., rat) using established enzymatic digestion protocols.

  • Solutions:

    • External Solution (low Na+ to minimize voltage clamp errors): e.g., 10 mM NaCl, 130 mM CsCl, 1.8 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 5.5 mM glucose (pH adjusted to 7.4 with CsOH).

    • Internal (Pipette) Solution: e.g., 120 mM CsF, 20 mM CsCl, 5 mM EGTA, 5 mM MgATP, 10 mM HEPES (pH adjusted to 7.2 with CsOH).

  • Recording:

    • Establish a whole-cell patch-clamp configuration.

    • Hold the cell at a potential of -120 mV to ensure Na+ channels are in a fully available state.

    • Apply a depolarizing test pulse (e.g., to -20 mV) to elicit the Na+ current.

    • Record baseline currents in the external solution.

    • Perfuse the cell with the external solution containing DMLB (e.g., 20 µM) and record the currents again after stabilization.

  • Analysis: Compare the inactivation kinetics of the Na+ current before and after DMLB application. The effect of DMLB should manifest as a slowing of the current decay.

Visualizations

DMLB Experimental Workflow

This diagram outlines a typical workflow for investigating the effects of DMLB in vitro.

DMLB_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis DMLB_Stock Prepare DMLB Stock (in DMSO) Dilution Dilute DMLB in Culture Medium/Buffer DMLB_Stock->Dilution Cell_Culture Culture Cells (e.g., Cardiomyocytes) Treatment Treat Cells with DMLB Cell_Culture->Treatment Dilution->Treatment Assay Perform Assay (e.g., Patch Clamp) Treatment->Assay Data_Acq Data Acquisition Assay->Data_Acq Analysis Analyze Results Data_Acq->Analysis Conclusion Draw Conclusions Analysis->Conclusion DMLB_Signaling cluster_downstream Potential Downstream Effects (Inferred from MLB) DMLB This compound (DMLB) Nav15 Extracellular Na_v1.5 Intracellular DMLB->Nav15:f0 Binds to TGFb TGF-β/Smad Signaling DMLB->TGFb ? PI3K PI3K/Akt/MAPK Signaling DMLB->PI3K ? INa Slows I_Na Inactivation Nav15:f1->INa Modulates AP Prolongs Action Potential Duration INa->AP Arrhythmia Suppresses Arrhythmia (e.g., Brugada Syndrome) AP->Arrhythmia

References

Methods for improving the yield and purity of synthesized Dimethyl lithospermate B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of synthesized Dimethyl lithospermate B (DLB).

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

The most common and direct precursor for the synthesis of this compound is Lithospermic acid B (LAB). DLB is the dimethyl ester of LAB. One established method involves the esterification of LAB using p-toluenesulfonic acid as a catalyst in methanol.[1]

Q2: What are the critical parameters to control during the esterification of Lithospermic acid B to improve yield?

Key parameters to optimize include reaction time, temperature, and the concentration of the acid catalyst. While specific optimization studies for DLB are not widely published, general principles of esterification suggest that careful control of these variables is crucial to drive the reaction to completion and minimize side reactions. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is highly recommended.

Q3: How can I purify the synthesized this compound?

The most frequently cited method for the purification of this compound is silica gel column chromatography.[1] The choice of solvent system for elution is critical for achieving high purity and should be determined empirically, for instance, by using TLC to find a solvent mixture that provides good separation between DLB and any impurities. A reported solvent system for a protected form of DLB is a hexane/EtOAc mixture.[1]

Q4: Are there any known stability issues with this compound?

While the provided search results do not detail specific stability issues, it is known that catechols can be sensitive to oxidation. Although the catechol hydroxyl groups are esterified in DLB, it is good practice to handle the compound under an inert atmosphere (e.g., nitrogen or argon) and store it at low temperatures, protected from light, to prevent potential degradation.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Problem Potential Causes Recommended Solutions
Low Yield of Crude Product 1. Incomplete reaction. 2. Degradation of starting material or product. 3. Suboptimal reaction conditions (temperature, time). 4. Inefficient extraction during workup.1. Monitor the reaction by TLC until the starting material is consumed. 2. Ensure the reaction is run under an inert atmosphere. 3. Systematically vary the reaction temperature and time to find optimal conditions.[2] 4. Perform multiple extractions and ensure the pH of the aqueous layer is optimized for product partitioning into the organic phase.
Product is Impure After Column Chromatography 1. Inappropriate solvent system for chromatography. 2. Co-elution of impurities with similar polarity. 3. Overloading of the silica gel column. 4. Degradation of the product on the silica gel.1. Optimize the solvent system using TLC to achieve better separation (a difference in Rf values of at least 0.2 is ideal). 2. Consider alternative purification techniques such as preparative HPLC or recrystallization. 3. Use an appropriate ratio of crude product to silica gel (typically 1:50 to 1:100 by weight). 4. Deactivate the silica gel with a small percentage of a base like triethylamine in the eluent if the product is acid-sensitive.
Reaction Fails to Start or Stalls 1. Inactive catalyst. 2. Presence of water in the reagents or solvent. 3. Low reaction temperature.1. Use a fresh batch of the acid catalyst (e.g., p-toluenesulfonic acid). 2. Use anhydrous solvents and dry all glassware thoroughly before starting the reaction. Molecular sieves can be added to the reaction mixture. 3. Gradually increase the reaction temperature while monitoring for product formation by TLC.
Formation of Multiple Side Products 1. Reaction temperature is too high. 2. Extended reaction time leading to decomposition. 3. Presence of reactive impurities in the starting material.1. Run the reaction at a lower temperature. 2. Stop the reaction as soon as the starting material is consumed (as determined by TLC). 3. Ensure the purity of the starting Lithospermic acid B before proceeding with the esterification.

Quantitative Data Summary

The following table summarizes reported yields for syntheses involving this compound or its derivatives. This data can serve as a benchmark for your experiments.

Reaction Product Reported Yield Reference
Protection of this compound with dichlorodiphenylmethaneProtected DLB (Compound 4)52%[1]
Final coupling step to produce a dual-labeled probeDLB Probe (Compound 3)16%[1]

Experimental Protocols

Protocol 1: Synthesis of this compound from Lithospermic Acid B

This protocol is based on a general method for esterification.[1]

  • Dissolution: Dissolve Lithospermic acid B (1 equivalent) in anhydrous methanol.

  • Catalyst Addition: Add p-toluenesulfonic acid (catalytic amount, e.g., 0.1 equivalents) to the solution.

  • Reaction: Stir the mixture at room temperature or under gentle reflux. Monitor the progress of the reaction by TLC.

  • Quenching: Once the reaction is complete, quench the reaction by adding a mild base, such as a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with an organic solvent like ethyl acetate (3 times).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by silica gel column chromatography.

Protocol 2: Protection of Catechol Groups in this compound

This protocol describes the protection of the catechol moieties, which can be a strategy to prevent side reactions in subsequent synthetic steps.[1]

  • Mixing: Mechanically mix this compound (1 equivalent) and dichlorodiphenylmethane (4 equivalents).

  • Heating: Heat the mixture at 150 °C for 30 minutes.

  • Purification: After cooling, directly purify the crude resulting mixture by flash column chromatography using a hexane/EtOAc (3/2) eluent to yield the protected product.

Visualizations

G cluster_synthesis Synthesis Workflow cluster_purification Purification Workflow start Start: Lithospermic Acid B esterification Esterification (Methanol, p-TSA) start->esterification workup Aqueous Workup (Quenching, Extraction) esterification->workup crude_dlb Crude Dimethyl Lithospermate B workup->crude_dlb column Silica Gel Column Chromatography crude_dlb->column pure_dlb Pure Dimethyl Lithospermate B column->pure_dlb

Caption: General workflow for the synthesis and purification of this compound.

G cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield incomplete_rxn Incomplete Reaction low_yield->incomplete_rxn degradation Degradation low_yield->degradation impure_product Impure Product bad_chromatography Poor Chromatography impure_product->bad_chromatography coelution Co-eluting Impurity impure_product->coelution optimize_conditions Optimize Conditions (Time, Temp) incomplete_rxn->optimize_conditions inert_atmosphere Use Inert Atmosphere degradation->inert_atmosphere optimize_solvent Optimize Solvent System bad_chromatography->optimize_solvent alt_purification Alternative Purification (Prep-HPLC) coelution->alt_purification

Caption: Logical relationship for troubleshooting common synthesis issues.

References

Identifying and eliminating sources of interference in Dimethyl lithospermate B bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential sources of interference in Dimethyl lithospermate B (DMLB) bioassays. Our goal is to help you identify, understand, and mitigate these effects to ensure the accuracy and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DMLB) and what are its primary biological activities?

A1: this compound (DMLB) is a polyphenolic compound and a derivative of lithospermic acid B. It is known to act as a selective Na+ channel agonist, slowing the inactivation of the sodium current (INa) and leading to an increased inward current during the early phases of the action potential. DMLB also exhibits antioxidant properties and has been implicated in signaling pathways such as the TAB1-p38 MAPK pathway.

Q2: What are the common types of interference observed with DMLB in bioassays?

A2: As a polyphenolic compound, DMLB is prone to several types of assay interference, which can lead to false-positive or false-negative results. The most common issues include:

  • Optical Interference: DMLB's chemical structure suggests it may possess inherent fluorescence (autofluorescence) and UV absorbance, which can interfere with fluorescence- and absorbance-based assays.

  • Redox Activity: The antioxidant nature of DMLB can interfere with assays that rely on redox-sensitive dyes, such as the MTT or resazurin cell viability assays.

  • Compound Instability: The stability of DMLB may be influenced by pH and temperature, potentially leading to degradation and loss of activity during an experiment.

  • Poor Solubility: DMLB is soluble in DMSO, but precipitation in aqueous assay buffers can occur, leading to inconsistent results and light scattering.

Q3: How can I determine if DMLB is interfering with my fluorescence-based assay?

A3: To check for interference, run parallel control experiments. A key control is to measure the fluorescence of DMLB in the assay buffer at the same concentration used in your experiment, but without cells or other assay reagents. A significant signal in this control indicates that DMLB is autofluorescent at your assay's excitation and emission wavelengths.

Q4: Can the solvent used to dissolve DMLB affect my assay?

A4: Yes. DMLB is commonly dissolved in dimethyl sulfoxide (DMSO). While generally used at low final concentrations (typically <0.5%), DMSO can still impact cell health and enzyme activity in some sensitive assays. It is crucial to include a vehicle control (assay medium with the same final concentration of DMSO) in all experiments to account for any solvent effects.

Q5: What are Pan-Assay Interference Compounds (PAINs), and is DMLB considered one?

A5: Pan-Assay Interference Compounds (PAINs) are molecules that show activity in numerous assays through non-specific mechanisms, often leading to misleading results. Polyphenolic compounds are a well-known class of PAINs. Due to its polyphenolic structure, DMLB has the potential to act as a PAIN, and positive results should be validated using orthogonal assays (assays with different detection methods).

Troubleshooting Guides

Issue 1: High Background or False Positives in Fluorescence-Based Assays

Possible Cause: Autofluorescence of this compound.

Troubleshooting Steps:

  • Run a Compound-Only Control:

    • Prepare wells containing only the assay buffer and DMLB at the highest concentration used in your experiment.

    • Measure the fluorescence at the same excitation and emission wavelengths used for your assay's fluorophore.

    • A high signal indicates autofluorescence.

  • Perform a Spectral Scan:

    • If your plate reader allows, perform a full excitation and emission scan of DMLB to determine its fluorescence profile. A fluorescently labeled DMLB probe has shown absorption maxima at approximately 285 nm and 335 nm, with an emission maximum around 502 nm when excited at 335 nm[1][2]. Unlabeled DMLB may have similar properties.

  • Mitigation Strategies:

    • Subtract Background: If the autofluorescence is moderate and consistent, subtract the signal from the compound-only control from your experimental wells.

    • Use Red-Shifted Dyes: Switch to a fluorophore for your assay that has excitation and emission wavelengths in the far-red spectrum (e.g., >600 nm), as polyphenols typically fluoresce in the blue to green range[3].

    • Decrease DMLB Concentration: If biologically feasible, lower the concentration of DMLB to reduce the autofluorescence signal.

    • Time-Gated Fluorescence: If available, use a time-resolved fluorescence reader. Autofluorescence from small molecules typically has a short lifetime, and a delay between excitation and emission reading can reduce this background.

Issue 2: Inaccurate Results in Cell Viability Assays (e.g., MTT, XTT, Resazurin)

Possible Cause: Redox Activity of DMLB or Direct Interaction with Assay Reagents.

Troubleshooting Steps:

  • Run a Cell-Free Control:

    • Prepare wells with assay medium, DMLB at various concentrations, and the viability reagent (e.g., MTT, resazurin) but without cells.

    • Incubate for the same duration as your cellular assay.

    • A color or fluorescence change in these wells indicates that DMLB is directly reducing the reagent, leading to a false-positive signal for cell viability[2].

  • Mitigation Strategies:

    • Use an Orthogonal Assay: Switch to a viability assay with a different detection principle that is not based on redox potential.

      • ATP-based assays (e.g., CellTiter-Glo®): These measure the ATP content of viable cells and are less prone to interference from polyphenols.

      • Protease-based viability assays: These measure the activity of constitutively active proteases in live cells.

      • Dye exclusion assays (e.g., Trypan Blue): While not ideal for high-throughput screening, this method directly assesses membrane integrity.

      • Real-time impedance-based assays: These provide a non-invasive, continuous measure of cell proliferation.

  • Confirm with Cell Imaging:

    • Visually inspect the cells using a microscope after treatment with DMLB to confirm the results of your viability assay. Staining with a nuclear dye like Hoechst 33342 can help visualize changes in cell number and nuclear morphology indicative of cell death.

Issue 3: Poor Reproducibility and High Variability Between Replicates

Possible Cause: Poor Solubility or Degradation of DMLB.

Troubleshooting Steps:

  • Assess Compound Solubility:

    • Visually inspect the wells at the highest concentration of DMLB for any signs of precipitation (cloudiness or visible particles).

    • Light scattering in absorbance or fluorescence readings can also indicate compound precipitation.

  • Optimize Compound Preparation:

    • Prepare fresh stock solutions of DMLB in 100% DMSO.

    • When diluting into aqueous assay buffer, perform serial dilutions and ensure rapid mixing to prevent precipitation. Avoid "shock" precipitation by not adding a small volume of concentrated DMSO stock directly into a large volume of aqueous buffer.

    • Consider the use of a small percentage of a non-ionic surfactant like Tween-20 or Pluronic F-68 in the final assay buffer to improve solubility, but first test for any effects on your cells or assay.

  • Evaluate Compound Stability:

    • The related compound, lithospermic acid B, shows pH-dependent stability, with maximum stability at an acidic pH of 2.0[3]. While DMLB is likely more stable, its stability in your cell culture medium (typically pH 7.2-7.4) over the course of a long incubation should be considered.

    • For long-term experiments, consider replenishing the compound at regular intervals.

    • Protect DMLB solutions from light, as polyphenols can be light-sensitive.

Experimental Protocols and Data

Protocol 1: Assessing DMLB Autofluorescence
  • Prepare a stock solution of DMLB in 100% DMSO (e.g., 10 mM).

  • Create a serial dilution of DMLB in your assay buffer (e.g., DMEM, PBS) to match the final concentrations used in your experiment. Include a vehicle control with the same final DMSO concentration.

  • Add the diluted DMLB solutions and the vehicle control to the wells of a microplate (the same type used for your assay).

  • Set your fluorescence plate reader to the excitation and emission wavelengths of your primary assay's fluorophore.

  • Measure the fluorescence intensity of each well.

  • Data Analysis: Subtract the average fluorescence of the vehicle control wells from the fluorescence of the DMLB-containing wells. A concentration-dependent increase in fluorescence indicates autofluorescence.

Table 1: Example Data for DMLB Autofluorescence Assessment

DMLB Concentration (µM)Raw Fluorescence (RFU)Vehicle Control (RFU)Corrected Fluorescence (RFU)
10055005005000
5030005002500
2517505001250
12.51100500600
0 (Vehicle)5005000
Protocol 2: Cell Viability MTT Assay with Interference Control
  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Prepare serial dilutions of DMLB in cell culture medium.

  • Treat the cells with DMLB or a vehicle control and incubate for the desired time (e.g., 24, 48, or 72 hours).

  • Cell-Free Control: In a separate set of wells on the same plate, add the same concentrations of DMLB to cell-free medium.

  • At the end of the incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to all wells (both with and without cells).

  • Incubate for 2-4 hours at 37°C until formazan crystals are visible.

  • Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the crystals.

  • Read the absorbance at 570 nm.

  • Data Analysis:

    • For the cell-free wells, subtract the absorbance of the medium-only control to determine the absorbance due to direct MTT reduction by DMLB.

    • For the cell-containing wells, subtract the absorbance from the corresponding cell-free DMLB concentration to correct for this interference.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Table 2: Example Data Correction for MTT Assay Interference

DMLB (µM)Absorbance (with cells)Absorbance (cell-free)Corrected Absorbance% Viability
1000.850.300.5555%
501.050.150.9090%
251.100.051.05105%
0 (Vehicle)1.000.001.00100%
Protocol 3: DPPH Radical Scavenging Assay (Antioxidant Activity)
  • Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol (e.g., 0.1 mM). The solution should have a deep purple color.

  • Prepare serial dilutions of DMLB in methanol. Use a known antioxidant like ascorbic acid or Trolox as a positive control.

  • In a 96-well plate, add your DMLB dilutions, positive control, and methanol (as a blank).

  • Add the DPPH solution to each well and mix.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 where Abs_control is the absorbance of the DPPH solution with methanol, and Abs_sample is the absorbance of the DPPH solution with DMLB or the positive control.

Signaling Pathway and Experimental Workflow Diagrams

DMLB_Sodium_Channel cluster_membrane Cell Membrane Na_Channel Voltage-Gated Na+ Channel (α-subunit) Intracellular Intracellular Na_ion_in Na+ Influx Na_Channel->Na_ion_in Slows inactivation Extracellular Extracellular DMLB This compound (DMLB) DMLB->Na_Channel Binds to channel Inactivation_Gate Inactivation Gate (DIII-DIV linker) DMLB->Inactivation_Gate Interferes with this process Depolarization Membrane Depolarization Na_ion_in->Depolarization Leads to AP_Prolongation Action Potential Prolongation Depolarization->AP_Prolongation Causes Inactivation_Gate->Na_Channel Physically occludes pore (fast inactivation)

Caption: DMLB interaction with the voltage-gated sodium channel.

DMLB_p38_Pathway cluster_stress Cellular Stress (e.g., Ischemia) cluster_pathway TAB1-p38 Apoptosis Pathway Stress Ischemic Insult TAB1 TAB1 Stress->TAB1 Induces p38 p38 MAPK TAB1->p38 Binds to p_p38 Phosphorylated p38 (Active) p38->p_p38 Autophosphorylation Apoptosis Apoptosis p_p38->Apoptosis Promotes DMLB This compound (DMLB) DMLB->TAB1 Inhibits interaction with p38

Caption: DMLB-mediated inhibition of the TAB1-p38 signaling pathway.

Troubleshooting_Workflow Start Unexpected Bioassay Result (e.g., high background, poor reproducibility) Check_Solubility Check for Compound Precipitation (Visual inspection, light scatter) Start->Check_Solubility Check_Fluorescence Is it a Fluorescence Assay? Check_Solubility->Check_Fluorescence No Solubility_Issue Optimize Solubilization: - Fresh stock - Serial dilution - Add surfactant Check_Solubility->Solubility_Issue Yes Check_Redox Is it a Redox-Based Assay? (e.g., MTT, Resazurin) Check_Fluorescence->Check_Redox No Run_Autofluorescence_Control Run Compound-Only Control to Measure Autofluorescence Check_Fluorescence->Run_Autofluorescence_Control Yes Run_CellFree_Redox Run Cell-Free Assay to Check for Direct Reduction Check_Redox->Run_CellFree_Redox Yes End Reliable Data Check_Redox->End No Solubility_Issue->Check_Fluorescence Mitigate_Fluorescence Mitigate Autofluorescence: - Subtract background - Use red-shifted dyes Run_Autofluorescence_Control->Mitigate_Fluorescence Use_Orthogonal_Assay Use Orthogonal Assay: - ATP-based - Protease-based Run_CellFree_Redox->Use_Orthogonal_Assay Mitigate_Fluorescence->End Use_Orthogonal_Assay->End

References

Validation & Comparative

A Comparative Analysis of the Bioactivities of Dimethyl Lithospermate B and Lithospermate B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the bioactive properties of Dimethyl lithospermate B (dmLSB) and Lithospermate B (LSB), two polyphenolic compounds derived from Salvia miltiorrhiza (Danshen). While both compounds are subjects of interest for their therapeutic potential, this analysis, based on available experimental data, highlights significant differences in their biological activities, particularly in the cardiovascular system. This document summarizes key findings, presents quantitative data in structured tables, details experimental protocols for cited studies, and provides visualizations of relevant signaling pathways and workflows.

Core Bioactivity Comparison: A Tale of Two Molecules

The primary distinction in the bioactivity of this compound and Lithospermate B lies in their effects on cardiac electrophysiology. Experimental evidence strongly indicates that dmLSB is a potent modulator of cardiac sodium channels, a property not shared by LSB. For other bioactivities, such as antioxidant and anti-inflammatory effects, direct comparative studies are limited. The following sections will first detail the direct comparative findings in cardiac electrophysiology and then present the individual bioactivities of each compound.

Cardiovascular Bioactivity: A Direct Comparison

A pivotal study directly comparing the electrophysiological effects of dmLSB and LSB on isolated rat ventricular myocytes revealed that dmLSB is the active component responsible for modulating cardiac sodium channels, while LSB exhibited negligible effects.[1][2]

Table 1: Comparative Electrophysiological Effects on Cardiac Myocytes

ParameterThis compound (20 µM)Lithospermate B
Effect on Action Potential Duration (APD90)Increased from 58.8 ± 12.1 ms to 202.3 ± 9.5 ms[1][2]Negligible electrophysiological effect[1][2]
Effect on Na+ Currents (INa)Slowed inactivation kinetics by increasing the slowly inactivating component[1][2]No noticeable effect[2]
Effect on K+ or Ca2+ CurrentsNo noticeable effect[1][2]No noticeable effect[2]
EC50 for increasing the slow component of INa20 µM[2]Not applicable

Individual Bioactivities

While direct comparative data for other bioactivities are scarce, both compounds have been individually investigated for their therapeutic potential.

This compound (dmLSB): A Focus on Cardiovascular and Antioxidant Properties

The primary reported bioactivity of dmLSB is its role as a sodium channel agonist, which has implications for treating certain cardiac arrhythmias like Brugada syndrome.[3][4] It has been shown to restore the epicardial action potential dome and abolish phase 2 reentry-induced arrhythmias in experimental models.[4]

Additionally, dmLSB has been identified as an effective scavenger of peroxynitrite (ONOO-), a potent and destructive reactive oxygen species. This antioxidant activity suggests a potential role in mitigating cellular damage in diseases associated with oxidative stress.

Lithospermate B (Magnesium Lithospermate B - MLB): A Multifaceted Therapeutic Agent

Lithospermate B, often studied as its magnesium salt (MLB), exhibits a broader range of reported bioactivities, including neuroprotective, anti-inflammatory, and antioxidant effects.

  • Neuroprotective Effects: MLB has been shown to protect neurons from various insults, including N-methyl-D-aspartic acid (NMDA)-induced injury and cerebral ischemia/reperfusion injury.[5][6] Its neuroprotective mechanisms are thought to involve the PI3K/Akt/GSK-3β and Akt-dependent pathways.[5][6] In models of subarachnoid hemorrhage, MLB has been found to reduce neuroinflammation and apoptosis.[7] It also shows potential in promoting the proliferation and differentiation of neural stem cells.[8] and protecting against amyloid-β-induced neurotoxicity.[9]

  • Anti-inflammatory Effects: MLB demonstrates significant anti-inflammatory properties by inhibiting the upregulation of inflammatory cytokines such as ICAM1, VCAM1, and TNF-α in response to lipopolysaccharide (LPS).[10][11] This effect is mediated, at least in part, through the activation of the Nrf2 pathway and inhibition of NF-κB activation.[10][11]

  • Antioxidant Properties: While direct comparisons with dmLSB are lacking, MLB is recognized for its antioxidant capabilities, contributing to its protective effects in various disease models.

Experimental Protocols

Protocol 1: Patch-Clamp Analysis of Cardiac Myocytes

This protocol is based on the methodology used to compare the electrophysiological effects of dmLSB and LSB.

Objective: To measure the effects of the compounds on the action potential and ion currents of isolated ventricular myocytes.

Materials:

  • Isolated rat ventricular myocytes

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for micropipettes

  • External solution (in mM): 135 NaCl, 4.8 KCl, 1.2 MgCl2, 1.8 CaCl2, 10 glucose, 10 HEPES (pH adjusted to 7.4 with NaOH)

  • Internal solution (for whole-cell recording, in mM): 120 K-aspartate, 20 KCl, 5 MgATP, 10 HEPES, 5 EGTA (pH adjusted to 7.2 with KOH)

  • This compound and Lithospermate B stock solutions

Procedure:

  • Cell Preparation: Isolate ventricular myocytes from rat hearts using standard enzymatic digestion protocols. Allow cells to adhere to the bottom of the recording chamber.

  • Pipette Preparation: Pull micropipettes from borosilicate glass capillaries to a resistance of 2-3 MΩ when filled with the internal solution.

  • Giga-seal Formation: Approach a myocyte with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Rupture the membrane patch under the pipette tip by applying a brief pulse of suction to gain electrical access to the cell interior.

  • Action Potential Recording (Current-Clamp Mode):

    • Switch the amplifier to current-clamp mode.

    • Elicit action potentials by injecting depolarizing current pulses.

    • Record baseline action potentials.

    • Perfuse the chamber with the external solution containing the test compound (dmLSB or LSB) at the desired concentration.

    • Record changes in action potential duration and morphology.

  • Ion Current Recording (Voltage-Clamp Mode):

    • Switch the amplifier to voltage-clamp mode.

    • Hold the cell at a specific holding potential (e.g., -80 mV).

    • Apply voltage steps to elicit specific ion currents (e.g., Na+, K+, Ca2+).

    • Record baseline currents.

    • Perfuse with the test compound and record changes in current amplitude and kinetics.

  • Data Analysis: Analyze the recorded data to determine the effects of the compounds on action potential parameters and ion channel properties.

Protocol 2: In Vitro Anti-Inflammatory Assay in Endothelial Cells

This protocol is based on the methodology to assess the anti-inflammatory effects of MLB.

Objective: To determine the effect of the compounds on LPS-induced inflammatory cytokine expression in human microvascular endothelial cells (HMEC-1).

Materials:

  • HMEC-1 cells

  • Cell culture medium (e.g., MCDB 131) supplemented with growth factors and fetal bovine serum

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (dmLSB and LSB)

  • Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR)

  • Antibodies for Western blotting (e.g., anti-ICAM1, anti-VCAM1, anti-TNF-α)

Procedure:

  • Cell Culture: Culture HMEC-1 cells to approximately 80% confluency.

  • Treatment:

    • Pre-treat the cells with various concentrations of the test compounds (e.g., 10-100 µM) for a specified time (e.g., 1 hour).

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for a further period (e.g., 4 hours for mRNA analysis, 24 hours for protein analysis).

  • mRNA Analysis (qRT-PCR):

    • Isolate total RNA from the cells.

    • Synthesize cDNA from the RNA.

    • Perform qRT-PCR using primers specific for ICAM1, VCAM1, and TNF-α, with a housekeeping gene (e.g., GAPDH) as a control.

    • Calculate the relative mRNA expression levels.

  • Protein Analysis (Western Blot):

    • Lyse the cells to extract total protein.

    • Determine protein concentration using a standard assay (e.g., BCA).

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against ICAM1, VCAM1, and TNF-α.

    • Incubate with a corresponding HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescence substrate and imaging system.

    • Quantify band intensities and normalize to a loading control (e.g., β-actin).

  • Data Analysis: Analyze the dose-dependent inhibition of LPS-induced cytokine expression by the test compounds.

Signaling Pathway and Workflow Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows discussed in this guide.

G cluster_dmLSB This compound (dmLSB) Action dmLSB dmLSB Na_Channel Voltage-gated Na+ Channel dmLSB->Na_Channel binds to Slow_Inactivation Slowing of Inactivation Na_Channel->Slow_Inactivation APD Prolonged Action Potential Duration Slow_Inactivation->APD Anti_Arrhythmia Anti-arrhythmic Effect (e.g., Brugada Syndrome) APD->Anti_Arrhythmia G cluster_LSB Lithospermate B (MLB) Anti-inflammatory Action LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_Inhib Inhibition of NF-κB Activation TLR4->NFkB_Inhib inhibited by Cytokines Pro-inflammatory Cytokines (TNF-α, etc.) NFkB_Inhib->Cytokines MLB Lithospermate B (MLB) MLB->NFkB_Inhib Nrf2_Act Nrf2 Activation MLB->Nrf2_Act Nrf2_Act->NFkB_Inhib contributes to G cluster_workflow Experimental Workflow: In Vitro Anti-inflammatory Assay Start Culture HMEC-1 Cells Pretreat Pre-treat with dmLSB or LSB Start->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Harvest Harvest Cells Stimulate->Harvest Analysis mRNA/Protein Analysis Harvest->Analysis qPCR qRT-PCR Analysis->qPCR WB Western Blot Analysis->WB

References

Comparative Efficacy of Dimethyl Lithospermate B and Other Na+ Channel Agonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of Dimethyl lithospermate B (dmLSB) with other well-characterized sodium channel (Na+) agonists. The information is supported by experimental data, detailed methodologies, and visual diagrams to facilitate understanding and further research.

This compound (dmLSB), a natural compound isolated from the root of Salvia miltiorrhiza, has emerged as a novel Na+ channel agonist with a distinct mechanism of action.[1][2] Unlike many traditional Na+ channel agonists that carry a risk of arrhythmogenicity, dmLSB offers a potentially safer profile, making it a compound of significant interest for therapeutic development, particularly in cardiology.[2][3]

Mechanism of Action: A Key Distinction

The primary mechanism of action for dmLSB involves the slowing of Na+ current inactivation without the induction of a persistent late Na+ current.[1][4] This is a critical differentiator from other Na+ channel agonists, such as veratridine, batrachotoxin, and aconitine, which tend to cause a persistent inward Na+ current. This persistent current is often associated with the prolongation of the cardiac action potential and an increased risk of early afterdepolarizations (EADs), a precursor to cardiac arrhythmias.[5]

DmLSB, conversely, prolongs the action potential duration (APD) without inducing EADs, suggesting a unique cardioprotective potential.[2][4] Furthermore, dmLSB shifts the voltage dependence of Na+ channel activation in the depolarizing direction, while having no significant effect on the voltage dependence of steady-state inactivation.[2][4] This contrasts with many other agonists that shift the activation to more negative potentials, promoting channel opening at resting membrane potentials.[5]

Quantitative Comparison of Na+ Channel Agonists

The following table summarizes the quantitative data on the efficacy of dmLSB and other known Na+ channel agonists. It is important to note that the experimental conditions, such as cell type and specific Na+ channel subtype, can vary between studies, making direct comparisons challenging.

CompoundEC50 / IC50Key Effects on Na+ Channel GatingReference Cell TypeNotable Outcomes
This compound (dmLSB) ~20 µM (for slowing of inactivation)Slows inactivation kinetics; shifts activation voltage by +5 mV; no effect on inactivation voltage; no persistent current.Rat ventricular myocytesProlongs APD without inducing EADs.[2][4]
Veratridine EC50: 9.53 µM (for sustained current)Abolishes inactivation, causing persistent Na+ influx; shifts activation voltage in the hyperpolarizing direction.HEK293 cells expressing Nav1.7Can induce membrane depolarization and secondary effects like Ca2+ influx.
Batrachotoxin EC50: ~2 µM (for activation shift)Shifts voltage-dependence of activation to more negative potentials; inhibits fast and slow inactivation.Recombinant NaV subtypesPotent activator, can lead to persistent channel opening.
Aconitine K_d: 1.2 µM (for Nav1.2)Shifts voltage dependence of activation toward more negative potentials (~20-50 mV).Rat sodium channel protein type 2 subunit alphaCan induce arrhythmias; toxicity is a significant concern.
Pyrethroids (e.g., Fenpropathrin) Varies by compoundDelay inactivation; can increase the "window current" by shifting both activation and inactivation curves to more negative potentials.Mammalian ventricular myocytesPotentially arrhythmogenic.
Anthopleurin-A 80-240 nMSlows the rate of inactivation; shifts steady-state inactivation in a positive direction, inducing persistent inward currents.Neonatal rat ventricular myocytesProlongs action potentials and can be accompanied by EADs.

Experimental Protocols

The primary experimental technique for characterizing the effects of these compounds on Na+ channels is the patch-clamp technique , specifically in the whole-cell configuration.

General Whole-Cell Patch-Clamp Protocol for Assessing Na+ Channel Agonists:
  • Cell Preparation: Isolate primary cells (e.g., ventricular myocytes) or use cultured cell lines (e.g., HEK293) expressing the Na+ channel subtype of interest.

  • Pipette and Solutions:

    • Internal (Pipette) Solution: Typically contains (in mM): 120-140 CsF or CsCl (to block K+ channels), 5-10 NaCl, 10 EGTA, and 10 HEPES, with pH adjusted to 7.2-7.4.

    • External (Bath) Solution: Typically contains (in mM): 130-150 NaCl, 4-5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with pH adjusted to 7.4. Specific ion concentrations can be varied to isolate Na+ currents.

  • Gigaohm Seal Formation: A glass micropipette with a resistance of 2-5 MΩ is brought into contact with the cell membrane. Gentle suction is applied to form a high-resistance (GΩ) seal.

  • Whole-Cell Configuration: A brief, strong suction pulse is applied to rupture the cell membrane under the pipette tip, allowing electrical access to the entire cell.

  • Voltage-Clamp Protocols:

    • Activation (Current-Voltage Relationship): From a holding potential of -100 to -120 mV (to ensure channels are in a closed, resting state), apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 5 or 10 mV increments). The peak inward current at each voltage is measured to construct the current-voltage (I-V) curve.

    • Steady-State Inactivation: From a holding potential, apply a series of conditioning pre-pulses of varying voltages (e.g., from -120 mV to -20 mV) for a sufficient duration (e.g., 500 ms) to allow channels to inactivate. This is followed by a test pulse to a constant voltage (e.g., -20 mV) to measure the fraction of channels that were not inactivated.

    • Kinetics of Inactivation: Measure the decay of the Na+ current during a sustained depolarizing pulse. The time course is often fitted with one or two exponential functions to determine the time constants of fast and slow inactivation.

  • Drug Application: The compound of interest (e.g., dmLSB) is applied to the bath solution at various concentrations to determine its effects on the parameters measured in the voltage-clamp protocols. EC50 or IC50 values are determined by fitting the concentration-response data to a Hill equation.

Visualizing Mechanisms and Workflows

To better understand the distinct mechanism of dmLSB and the experimental process, the following diagrams are provided.

G cluster_dmLSB This compound (dmLSB) Action dmLSB dmLSB Na_Channel Voltage-Gated Na+ Channel dmLSB->Na_Channel Binds to Slowing_Inactivation Slowing of Inactivation Gate Closure Na_Channel->Slowing_Inactivation No_Persistent_Current No Persistent Na+ Current Na_Channel->No_Persistent_Current Prolonged_APD Prolonged Action Potential Duration (APD) Slowing_Inactivation->Prolonged_APD No_EAD No Early Afterdepolarizations (EADs) No_Persistent_Current->No_EAD Cardioprotection Potential Cardioprotective Effect Prolonged_APD->Cardioprotection No_EAD->Cardioprotection

Caption: Mechanism of Action of this compound.

G cluster_workflow Experimental Workflow: Patch-Clamp Electrophysiology Cell_Prep Cell Preparation (e.g., Ventricular Myocytes) Seal Gigaohm Seal Formation Cell_Prep->Seal Whole_Cell Establish Whole-Cell Configuration Seal->Whole_Cell Voltage_Clamp Apply Voltage-Clamp Protocols (Activation, Inactivation, Kinetics) Whole_Cell->Voltage_Clamp Drug_Application Bath Application of Na+ Channel Agonist Voltage_Clamp->Drug_Application Data_Acquisition Record Na+ Currents Voltage_Clamp->Data_Acquisition Drug_Application->Data_Acquisition Analysis Data Analysis (I-V Curves, G-V Curves, EC50) Data_Acquisition->Analysis

References

A Tale of Two Cardioprotective Agents: Dimethyl Lithospermate B vs. Magnesium Lithospermate B

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cardiovascular research, derivatives of lithospermic acid B, a potent antioxidant from Salvia miltiorrhiza, have emerged as promising therapeutic candidates. This guide provides a detailed comparison of two such derivatives: Dimethyl lithospermate B (dmLSB) and Magnesium lithospermate B (MLB). While both originate from the same parent compound, their mechanisms of action and, consequently, their applications in cardioprotection appear to be distinct. This analysis, intended for researchers, scientists, and drug development professionals, synthesizes the current experimental evidence for each compound, highlighting their differential effects on cardiac tissue.

At a Glance: Key Differences in Cardioprotective Mechanisms

FeatureThis compound (dmLSB)Magnesium Lithospermate B (MLB)
Primary Mechanism Sodium channel agonistAnti-apoptotic, Anti-inflammatory, Antioxidant
Therapeutic Target Arrhythmogenesis (e.g., Brugada Syndrome)Ischemia-Reperfusion Injury, Myocardial Infarction
Key Molecular Actions Slows inactivation of the cardiac sodium current (INa)Inhibits TAB1-p38 apoptosis signaling, suppresses NF-κB activation, enhances Akt signaling, scavenges reactive oxygen species
Primary Cellular Effect Restores action potential dome in epicardial cellsReduces cardiomyocyte apoptosis, decreases inflammatory cytokine production, mitigates oxidative stress

Magnesium Lithospermate B (MLB): A Multi-pronged Approach to Cardioprotection

Magnesium lithospermate B has been extensively studied for its protective effects against myocardial ischemia-reperfusion injury. The consensus from multiple studies is that MLB employs a multifaceted strategy to preserve cardiac tissue integrity and function.

Anti-Apoptotic Effects of MLB

A primary mechanism of MLB's cardioprotective action is the inhibition of apoptosis in cardiomyocytes. This is achieved through the modulation of key signaling pathways.

One of the well-documented pathways is the inhibition of the TAB1-p38 apoptosis signaling cascade.[1][2] Ischemia typically induces the interaction of TAB1 with p38, leading to p38 autophosphorylation and subsequent activation of apoptotic pathways. MLB has been shown to disrupt this interaction, thereby preventing p38 activation and reducing apoptosis.[1][2]

Additionally, MLB has been demonstrated to promote cardiomyocyte survival through the activation of the Akt-dependent pathway.[3] This pathway is crucial for cell survival and is often suppressed during ischemic events.

Anti-Inflammatory and Antioxidant Properties of MLB

MLB also exhibits potent anti-inflammatory and antioxidant activities, which are critical in mitigating the damage caused by ischemia-reperfusion. The compound has been shown to suppress the activation of NF-κB, a key transcription factor that governs the expression of pro-inflammatory cytokines.[4] By inhibiting NF-κB, MLB reduces the inflammatory response that exacerbates tissue injury.

Furthermore, MLB's antioxidant properties contribute significantly to its cardioprotective effects. It has been shown to enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), while reducing the levels of malondialdehyde (MDA), a marker of lipid peroxidation.[3]

Experimental Evidence for MLB's Efficacy

The following table summarizes the key quantitative data from preclinical studies investigating the cardioprotective effects of MLB.

ParameterModelTreatmentResultReference
Infarct Size Rat model of acute myocardial infarctionMLB (10 mg/kg)23.6% reduction[1][2]
Lactate Dehydrogenase (LDH) Level Rat model of acute myocardial infarctionMLB (10 mg/kg)Significant inhibition of ischemia-induced increase[1][2]
Cell Viability H9c2 cardiomyocytes (simulated ischemia)MLBMarkedly increased[3][5]
Apoptosis H9c2 cardiomyocytes (simulated ischemia)MLBSignificantly reduced[3][5]
Cardiac Troponin I (cTnI) Rat model of myocardial ischemia/reperfusionMLB (15, 30, 60 mg/kg)Dose-dependent reduction[4]
Creatine Kinase-MB (CK-MB) Rat model of myocardial ischemia/reperfusionMLB (15, 30, 60 mg/kg)Dose-dependent reduction[4]
Experimental Protocols for MLB Studies
  • Animal Model: Male Sprague-Dawley rats.

  • Procedure: The left anterior descending (LAD) coronary artery is ligated to induce myocardial infarction.

  • Treatment: MLB is administered intravenously at the specified doses.

  • Assessment: Infarct size is measured using triphenyltetrazolium chloride (TTC) staining. Cardiac biomarkers (LDH, cTnI, CK-MB) are measured from blood samples.

  • Cell Line: H9c2 rat cardiomyoblasts.

  • Procedure: Cells are subjected to oxygen-glucose deprivation (OGD) to simulate ischemia, followed by a period of reoxygenation to mimic reperfusion.

  • Treatment: Cells are pre-treated with MLB before OGD.

  • Assessment: Cell viability is assessed using assays such as MTT. Apoptosis is quantified by flow cytometry (e.g., Annexin V/PI staining).

Signaling Pathways and Experimental Workflow for MLB

MLB_Signaling_Pathway cluster_ischemia Ischemia/Reperfusion cluster_mlb MLB Intervention cluster_pathways Cellular Pathways Ischemia Ischemia TAB1 TAB1 Ischemia->TAB1 Akt Akt Ischemia->Akt inhibits NF_kB NF_kB Ischemia->NF_kB activates ROS ROS Ischemia->ROS increases MLB MLB p38 p38 MLB->p38 inhibits interaction with TAB1 MLB->Akt activates MLB->NF_kB inhibits MLB->ROS scavenges TAB1->p38 interacts Apoptosis Apoptosis p38->Apoptosis Cell_Survival Cell_Survival Akt->Cell_Survival Inflammation Inflammation NF_kB->Inflammation Oxidative_Stress Oxidative_Stress ROS->Oxidative_Stress

Signaling pathways modulated by MLB in cardioprotection.

MLB_Experimental_Workflow cluster_invivo In Vivo cluster_invitro In Vitro Animal_Model Sprague-Dawley Rats MI_Induction LAD Ligation Animal_Model->MI_Induction Treatment_InVivo MLB Administration MI_Induction->Treatment_InVivo Assessment_InVivo Infarct Size (TTC) Cardiac Biomarkers Treatment_InVivo->Assessment_InVivo Cell_Line H9c2 Cardiomyocytes SI_Induction Oxygen-Glucose Deprivation Cell_Line->SI_Induction Treatment_InVitro MLB Pre-treatment SI_Induction->Treatment_InVitro Assessment_InVitro Cell Viability (MTT) Apoptosis (Flow Cytometry) Treatment_InVitro->Assessment_InVitro

Experimental workflow for evaluating MLB's cardioprotection.

This compound (dmLSB): An Electrophysiological Approach to Cardiac Stability

In contrast to the broad-spectrum cardioprotective effects of MLB, the available research on this compound points towards a more specialized role in cardiac electrophysiology, specifically in the context of arrhythmias.

Mechanism of Action of dmLSB

The primary mechanism of action identified for dmLSB is its function as a cardiac sodium channel (INa) agonist.[6] It has been shown to slow the inactivation of the fast sodium current, which leads to an increased inward current during the early phases of the cardiac action potential.[6] This action prolongs the action potential duration.

This electrophysiological profile makes dmLSB a potential therapeutic agent for conditions characterized by a loss of sodium channel function, such as Brugada syndrome. In experimental models of Brugada syndrome, dmLSB has been shown to restore the epicardial action potential dome, reduce the dispersion of repolarization, and consequently suppress the arrhythmias associated with this condition.[6]

Experimental Evidence for dmLSB's Efficacy

The following table summarizes the key quantitative data from a study investigating the anti-arrhythmic effects of dmLSB in a canine model of Brugada syndrome.

ParameterModelTreatmentResultReference
Epicardial Dispersion of Repolarization (EDR) Canine arterially perfused right ventricular wedge (Brugada syndrome phenotype)dmLSB (10 µmol/L)Reduced from 107.0 ± 54.8 ms to 12.4 ± 18.1 ms[6]
Transmural Dispersion of Repolarization (TDR) Canine arterially perfused right ventricular wedge (Brugada syndrome phenotype)dmLSB (10 µmol/L)Reduced from 82.2 ± 37.4 ms to 24.4 ± 26.7 ms[6]
Phase 2 Reentry-induced Arrhythmias Canine arterially perfused right ventricular wedge (Brugada syndrome phenotype)dmLSB (10 µmol/L)Abolished in 9 out of 9 preparations[6]
Experimental Protocol for dmLSB Study
  • Model: Canine arterially perfused right ventricular wedge preparations.

  • Procedure: The Brugada syndrome phenotype is induced using pharmacological agents that either inhibit INa and ICa (e.g., terfenadine, verapamil) or activate IK-ATP (e.g., pinacidil).

  • Treatment: dmLSB is added to the coronary perfusate.

  • Assessment: Action potentials are recorded from epicardial and endocardial sites. An electrocardiogram (ECG) is also recorded.

Mechanism of Action and Experimental Workflow for dmLSB

dmLSB_Mechanism cluster_condition Brugada Syndrome cluster_dmlsb dmLSB Intervention cluster_effect Electrophysiological Effect Loss_of_INa Loss of Sodium Channel Function AP_Dome Restoration of Epicardial Action Potential Dome Loss_of_INa->AP_Dome leads to loss of dmLSB dmLSB INa_Inactivation Slowing of INa Inactivation dmLSB->INa_Inactivation INa_Inactivation->AP_Dome Repolarization Reduced Dispersion of Repolarization AP_Dome->Repolarization Arrhythmia_Suppression Suppression of Arrhythmias Repolarization->Arrhythmia_Suppression

Mechanism of action of dmLSB in suppressing arrhythmias.

dmLSB_Experimental_Workflow Model Canine Arterially Perfused Right Ventricular Wedge Induction Induction of Brugada Syndrome Phenotype (e.g., Terfenadine) Model->Induction Treatment dmLSB in Perfusate Induction->Treatment Assessment Action Potential Recordings (Epicardial & Endocardial) ECG Treatment->Assessment

Experimental workflow for evaluating dmLSB's anti-arrhythmic effects.

Conclusion: Different Tools for Different Cardiac Pathologies

The available scientific literature paints a clear picture of two related compounds with divergent cardioprotective strategies. Magnesium lithospermate B acts as a broad-spectrum guardian against the multi-faceted injury cascade of ischemia-reperfusion, leveraging anti-apoptotic, anti-inflammatory, and antioxidant mechanisms. In contrast, this compound appears to be a more specialized agent, fine-tuning cardiac electrophysiology to combat specific arrhythmogenic substrates, as demonstrated in the context of Brugada syndrome.

It is crucial to note that there are no direct comparative studies evaluating the efficacy of dmLSB and MLB in the same model of cardiac injury. Therefore, a definitive statement on which compound is "better" for cardioprotection is not possible and would be context-dependent. Future research could explore whether dmLSB possesses any of the broader protective effects seen with MLB, or if MLB has any uncharacterized electrophysiological properties. For now, researchers and drug developers should consider these compounds as distinct therapeutic entities targeting different aspects of cardiovascular disease.

References

Cross-Validation of Analytical Techniques for Dimethyl Lithospermate B Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients and key intermediates like Dimethyl lithospermate B (DMLB) is paramount. This guide provides a comprehensive cross-validation of two prominent analytical techniques for the quantification of the closely related and often co-occurring compound, Lithospermate B (LSB), which can be adapted for DMLB analysis: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This comparison is based on published experimental data to assist in selecting the most appropriate method for specific research needs.

The choice of an analytical technique is often a balance between sensitivity, selectivity, cost, and accessibility. While LC-MS/MS is renowned for its high sensitivity and specificity, HPLC-UV offers a more accessible and cost-effective alternative. This guide delves into the methodologies and performance characteristics of both techniques to provide a clear, data-driven comparison.

Comparative Analysis of Method Performance

The performance of an analytical method is evaluated based on several key parameters as stipulated by international guidelines such as those from the International Council for Harmonisation (ICH).[1][2][3][4] A summary of the quantitative performance data for representative HPLC-UV and LC-MS/MS methods for the analysis of Lithospermate B is presented below. It is important to note that while direct data for DMLB is limited, the structural similarity allows for the adaptation of these methods.

Performance ParameterHPLC-UV MethodLC-MS/MS Method
Linearity Range 10.8 - 259.4 µg/mL5 - 500 ng/mL
Correlation Coefficient (r²) > 0.999> 0.99
Accuracy (% Recovery) 71 - 83%Within ±10% of nominal concentration
Precision (RSD %) < 7%< 10%
Limit of Quantification (LOQ) 10.8 µg/mL5.4 ng/mL
Limit of Detection (LOD) Not Reported1.8 ng/mL

Experimental Workflows

The general workflow for the quantification of DMLB using either HPLC-UV or LC-MS/MS involves several key stages, from sample preparation to data acquisition and analysis. The following diagram illustrates a typical experimental workflow.

Analytical Workflow for DMLB Quantification cluster_prep Sample Preparation cluster_analysis Analytical Instrumentation cluster_detection Detection cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation HPLC HPLC System Evaporation->HPLC Injection UV_Detector UV Detector HPLC->UV_Detector HPLC-UV Path MS_Detector MS/MS Detector HPLC->MS_Detector LC-MS/MS Path Data_Acquisition Data Acquisition UV_Detector->Data_Acquisition MS_Detector->Data_Acquisition Quantification Quantification & Reporting Data_Acquisition->Quantification Cross_Validation_Logic cluster_methods Analytical Techniques cluster_params Key Validation Parameters cluster_decision Decision Criteria HPLC_UV HPLC-UV Sensitivity Sensitivity (LOD/LOQ) HPLC_UV->Sensitivity Selectivity Selectivity & Specificity HPLC_UV->Selectivity Accuracy Accuracy HPLC_UV->Accuracy Precision Precision HPLC_UV->Precision Linearity Linearity & Range HPLC_UV->Linearity LC_MSMS LC-MS/MS LC_MSMS->Sensitivity LC_MSMS->Selectivity LC_MSMS->Accuracy LC_MSMS->Precision LC_MSMS->Linearity High_Concentration High Analyte Concentration (µg/mL range) Sensitivity->High_Concentration HPLC-UV may suffice Low_Concentration Low Analyte Concentration (ng/mL range) Sensitivity->Low_Concentration LC-MS/MS preferred Complex_Matrix Complex Biological Matrix Selectivity->Complex_Matrix LC-MS/MS superior Routine_QC Routine Quality Control Accuracy->Routine_QC Precision->Routine_QC Linearity->Routine_QC High_Concentration->HPLC_UV Low_Concentration->LC_MSMS Complex_Matrix->LC_MSMS Routine_QC->HPLC_UV

References

A Comparative Analysis of Dimethyl Lithospermate B and Other Bioactive Compounds from Salvia miltiorrhiza

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the comparative efficacy and mechanisms of key active compounds from Danshen, supported by experimental data and protocols.

Salvia miltiorrhiza, commonly known as Danshen, is a traditional Chinese medicine with a long history of use in treating cardiovascular and other diseases. Its therapeutic effects are attributed to a rich diversity of bioactive compounds, broadly categorized into water-soluble phenolic acids and lipid-soluble tanshinones. This guide provides a comparative overview of Dimethyl lithospermate B (dmLSB), a derivative of the major phenolic acid lithospermic acid B, alongside other prominent active constituents of Salvia miltiorrhiza: the tanshinones (Tanshinone IIA and Cryptotanshinone) and another key phenolic acid (Salvianolic acid B). The comparison focuses on their antioxidant, anti-inflammatory, and cardiovascular protective activities, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Comparative Biological Activities

The bioactive compounds from Salvia miltiorrhiza exhibit a range of pharmacological effects. The following tables summarize their quantitative performance in key assays.

CompoundAntioxidant Activity (DPPH Radical Scavenging) IC50Anti-inflammatory Activity (LPS-induced NO Production Inhibition in RAW 264.7 cells) IC50
This compound Data not availableData not available
Tanshinone IIA Data not available8 µM[1]
Salvianolic acid B Data not available400 µM (reduced LPS-inducible iNOS expression and NO production)[2]
Cryptotanshinone Data not available1.5 µM[1]

Note: IC50 values represent the concentration of the compound required to inhibit 50% of the activity. A lower IC50 value indicates greater potency. The lack of directly comparable IC50 values for DPPH scavenging activity highlights a gap in the current literature and an opportunity for future research.

Cardiovascular Protective Effects

Beyond general antioxidant and anti-inflammatory actions, these compounds have demonstrated significant protective effects on the cardiovascular system.

CompoundCardiovascular Protective EffectExperimental ModelKey Findings
This compound Anti-arrhythmicCanine arterially perfused right ventricular wedge preparationsAt 10 μmol/L, dmLSB restored the epicardial action potential dome and abolished phase 2 reentry-induced extrasystoles and ventricular tachycardia and fibrillation.
Tanshinone IIA Cardioprotective against myocardial ischemiaRat model of myocardial infarctionTreatment with Tanshinone IIA significantly improved heart function, reduced infarct size, and increased survival rate.
Salvianolic acid B Protection against myocardial ischemia-reperfusion injuryRat model of myocardial ischemia-reperfusionSalvianolic acid B reduced myocardial infarct size and levels of cardiac injury markers (CK-MB, CK, LDH, and cTnI).
Cryptotanshinone Attenuation of cardiac fibrosisCultured adult rat cardiac fibroblasts and rat model of acute myocardial infarctionCryptotanshinone attenuated angiotensin II-induced upregulation of fibrotic markers in vitro and reduced fibrosis in vivo.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for the key assays mentioned in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and straightforward method to evaluate the free radical scavenging activity of a compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The absorbance of this working solution should be approximately 1.0 ± 0.1 at 517 nm.[3]

  • Preparation of Test Samples: Dissolve the test compounds (this compound, Tanshinone IIA, Salvianolic acid B, Cryptotanshinone) and a positive control (e.g., ascorbic acid) in a suitable solvent to create a series of dilutions.[3]

  • Reaction Mixture: In a 96-well plate, add 100 µL of each sample dilution to a well. Add 100 µL of the DPPH working solution to each well. For the blank, add 100 µL of the solvent instead of the sample.[3]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[3][4]

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[3][4]

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

LPS-Induced Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages

This assay is used to assess the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

Principle: LPS, a component of the outer membrane of Gram-negative bacteria, stimulates macrophages to produce pro-inflammatory mediators, including nitric oxide (NO), through the induction of inducible nitric oxide synthase (iNOS). The amount of NO produced can be indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Procedure:

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 humidified atmosphere.[5]

  • Cell Seeding: Seed the RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and allow them to adhere for 24 hours.[6]

  • Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.[6]

  • Nitrite Measurement (Griess Assay):

    • Collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to the supernatant.[6]

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Calculation of NO Inhibition: The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of NO production inhibition is calculated relative to the LPS-stimulated control group.

  • IC50 Determination: The IC50 value is calculated from the dose-response curve of the percentage of inhibition versus the compound concentration.

Signaling Pathways and Experimental Visualizations

To further understand the mechanisms of action of these bioactive compounds, it is essential to visualize the signaling pathways they modulate and the workflows of the experiments used to study them.

Anti-inflammatory Signaling Pathway

Many of the anti-inflammatory effects of the active compounds from Salvia miltiorrhiza are mediated through the inhibition of the NF-κB and MAPK signaling pathways, which are key regulators of inflammatory gene expression.

G Simplified Anti-inflammatory Signaling Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) Nucleus->Inflammatory_Genes Activates Transcription NO_Cytokines NO, TNF-α, IL-6 Inflammatory_Genes->NO_Cytokines Leads to Production of Compound Salvia miltiorrhiza Compounds Compound->IKK Inhibit Compound->NFkB Inhibit Translocation G Experimental Workflow for DPPH Assay start Start prep_dpph Prepare 0.1 mM DPPH Solution start->prep_dpph prep_samples Prepare Serial Dilutions of Test Compounds and Positive Control start->prep_samples add_to_plate Add Samples and DPPH Solution to 96-Well Plate prep_dpph->add_to_plate prep_samples->add_to_plate incubate Incubate in Dark (30 minutes) add_to_plate->incubate measure_abs Measure Absorbance at 517 nm incubate->measure_abs calculate Calculate % Inhibition and IC50 Value measure_abs->calculate end End calculate->end

References

A Comparative Analysis of Dimethyl Lithospermate B and Current Antiarrhythmic Drugs for the Management of Cardiac Arrhythmias

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the novel antiarrhythmic agent Dimethyl lithospermate B (dmLSB) with established antiarrhythmic drugs, focusing on their efficacy, mechanisms of action, and the experimental evidence supporting their use. This document is intended to inform research and development in the field of cardiac electrophysiology.

Executive Summary

Cardiac arrhythmias, particularly those leading to sudden cardiac death, remain a significant clinical challenge. Current antiarrhythmic drug therapies, while beneficial, are often limited by incomplete efficacy and the risk of proarrhythmia. This compound, a derivative of a traditional Chinese medicinal herb, has emerged as a promising candidate with a distinct mechanism of action. This guide evaluates the preclinical evidence for dmLSB's efficacy, primarily in the context of Brugada syndrome, and compares it with current standard-of-care antiarrhythmic agents that target the cardiac sodium channel.

Mechanism of Action: A Focus on the Cardiac Sodium Channel (Nav1.5)

The cardiac action potential, essential for coordinated heart muscle contraction, is initiated by the rapid influx of sodium ions (Na+) through the voltage-gated sodium channel Nav1.5. Dysregulation of this channel is a common mechanism underlying many arrhythmias.

This compound (dmLSB) acts as a sodium channel agonist by slowing the inactivation of the fast inward sodium current (INa).[1][2] This leads to an increased inward current during the early phases of the action potential, which can be beneficial in conditions like Brugada syndrome where a loss of function in INa is a key pathophysiological feature.[1][2]

Current Antiarrhythmic Drugs (Class I) , according to the Vaughan Williams classification, are sodium channel blockers. They are further subdivided based on their kinetics of binding to and dissociating from the Nav1.5 channel:

  • Class Ia (e.g., Quinidine): Moderate blockade of the sodium channel.

  • Class Ic (e.g., Flecainide, Propafenone): Potent blockade of the sodium channel.

These drugs primarily work by reducing the excitability of cardiac tissue and slowing conduction velocity to interrupt reentrant arrhythmias.

Comparative Efficacy: Preclinical Data

The following table summarizes the quantitative efficacy of dmLSB and selected Class I antiarrhythmic drugs in a preclinical model of Brugada syndrome, a genetic disorder that increases the risk of sudden cardiac death due to ventricular fibrillation. The data is derived from studies using the canine arterially perfused right ventricular wedge preparation, a well-established ex vivo model for studying arrhythmogenesis.

DrugClassModelKey Efficacy ParametersOutcomeCitation(s)
This compound (dmLSB) Sodium Channel AgonistCanine Brugada Syndrome Model- Reduced Epicardial Dispersion of Repolarization (EDR) from 107.0 ± 54.8 ms to 12.4 ± 18.1 ms- Reduced Transmural Dispersion of Repolarization (TDR) from 82.2 ± 37.4 ms to 24.4 ± 26.7 msAbolished phase 2 reentry-induced extrasystoles and ventricular tachycardia/fibrillation in 9 out of 9 preparations.[1][2]
Quinidine Class Ia AntiarrhythmicCanine Brugada Syndrome Model- Prevented induction of Ventricular Fibrillation (VF)In a clinical study on high-risk Brugada syndrome patients, quinidine prevented VF induction in 22 of 25 patients (88%).[3]
Flecainide Class Ic AntiarrhythmicCanine Myocardial Infarction Model- Depressed epicardial conduction velocity from 49.3 ± 11.9 cm/s to 35.3 ± 11.2 cm/s- Prolonged effective refractory period (ERP) in the infarct zone from 197.7 ± 30.6 ms to 247.1 ± 34.2 msPrevented sustained ventricular tachycardia in one dog and slowed it in another.
Propafenone Class Ic AntiarrhythmicCanine Ischemic Cardiac Cells- Marked depression of action potential characteristics in ischemic fibersReversibly suppressed triggered activity in ischemic Purkinje fibers.

Note: The data for Flecainide and Propafenone are from different canine models of arrhythmia and not directly from a Brugada syndrome model, which should be considered when interpreting this comparison.

Experimental Protocols

Canine Arterially Perfused Right Ventricular Wedge Preparation

This ex vivo model is crucial for studying the transmural electrophysiological properties of the ventricular wall and the mechanisms of arrhythmogenesis.

Methodology:

  • Heart Excision: The heart is excised from an anesthetized mongrel dog and immediately placed in a cold cardioplegic solution.

  • Wedge Dissection: A transmural wedge of tissue is dissected from the right ventricular outflow tract.

  • Arterial Cannulation: A small branch of the right coronary artery supplying the wedge is cannulated.

  • Perfusion: The wedge is placed in a heated chamber and perfused with Tyrode's solution (a physiological salt solution) oxygenated with 95% O2 and 5% CO2, and maintained at a constant temperature (typically 36-37°C).

  • Electrophysiological Recordings:

    • Transmembrane Action Potentials: Floating glass microelectrodes are used to record action potentials simultaneously from the epicardial and endocardial surfaces of the wedge.

    • Electrocardiogram (ECG): A transmural ECG is recorded to assess changes in the ST-segment and other electrocardiographic parameters.

  • Arrhythmia Induction: In the Brugada syndrome model, arrhythmogenic conditions are created by perfusing the wedge with agents that either inhibit the sodium and calcium currents (e.g., terfenadine, verapamil) or activate the ATP-sensitive potassium current (e.g., pinacidil).[1][2]

  • Drug Administration: The drug of interest (e.g., dmLSB, quinidine) is then added to the perfusate to evaluate its effects on the electrophysiological parameters and its ability to suppress induced arrhythmias.

Signaling Pathways and Drug Mechanisms

The following diagram illustrates the simplified signaling pathway of the cardiac sodium channel (Nav1.5) and the distinct mechanisms of action of dmLSB and Class I antiarrhythmic drugs.

CardiacSodiumChannel cluster_membrane Cardiomyocyte Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_drugs Drug Intervention Nav1_5 Nav1.5 Channel (Voltage-Gated Sodium Channel) Na_ion_in Na+ Nav1_5->Na_ion_in Na_ion_out Na+ Na_ion_out->Nav1_5 Influx Depolarization Action Potential Phase 0 Depolarization Na_ion_in->Depolarization Arrhythmia Arrhythmia Depolarization->Arrhythmia Abnormal Conduction (e.g., Brugada Syndrome) Normal_Rhythm Normal Sinus Rhythm Depolarization->Normal_Rhythm Normal Conduction dmLSB This compound (dmLSB) dmLSB->Nav1_5 Slows Inactivation (Agonist Effect) dmLSB->Arrhythmia Suppresses ClassI Class I Antiarrhythmics (e.g., Quinidine, Flecainide) ClassI->Nav1_5 Blocks Channel (Antagonist Effect) ClassI->Arrhythmia Suppresses

Caption: Mechanism of action of dmLSB and Class I antiarrhythmics on the Nav1.5 channel.

Discussion and Future Directions

The preclinical data for this compound are promising, particularly for arrhythmias stemming from a loss-of-function of the cardiac sodium channel, such as Brugada syndrome. Its unique mechanism of slowing INa inactivation contrasts with the channel-blocking action of current Class I antiarrhythmics. This suggests that dmLSB could be a valuable therapeutic option, potentially with a lower risk of proarrhythmia in specific patient populations.

However, the current evidence is limited to a single, albeit robust, preclinical model. Further research is imperative to:

  • Evaluate the efficacy of dmLSB in other models of arrhythmia, including those not directly related to sodium channel loss-of-function.

  • Conduct direct, head-to-head comparative studies of dmLSB against current antiarrhythmic drugs in standardized preclinical models.

  • Investigate the long-term safety and potential for off-target effects of dmLSB.

  • Initiate clinical trials to translate these promising preclinical findings into human therapies.

References

Dimethyl Lithospermate B: A Comparative Analysis of In Vitro and In Vivo Cardiovascular Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo findings on the effects of Dimethyl lithospermate B (DMLB), a derivative of a major active constituent of Salvia miltiorrhiza (Danshen). The focus of this analysis is on its well-documented cardiovascular properties, particularly its action as a sodium channel agonist. Experimental data, detailed protocols, and signaling pathway visualizations are presented to facilitate a deeper understanding of its mechanism of action and therapeutic potential.

I. Executive Summary

This compound has been identified as a potent modulator of voltage-gated sodium channels (Nav). In vitro studies on isolated cardiomyocytes have demonstrated its ability to slow the inactivation of the sodium current (INa), leading to a prolongation of the action potential duration. This cellular-level effect has been directly correlated with its in vivo antiarrhythmic properties, as observed in canine models of Brugada syndrome, a genetic disorder characterized by an increased risk of sudden cardiac death due to ventricular arrhythmias. This guide will dissect the experimental evidence that establishes this clear in vitro-in vivo correlation.

II. Data Presentation: In Vitro vs. In Vivo Quantitative Findings

The following tables summarize the key quantitative data from pivotal studies on this compound, offering a side-by-side comparison of its effects at the cellular and organismal levels.

Table 1: In Vitro Electrophysiological Effects of this compound on Isolated Rat Ventricular Myocytes

ParameterControlDMLB (20 µM)EC50Reference
Action Potential Duration (APD90)58.8 ± 12.1 ms202.3 ± 9.5 ms-[1][2]
Slow Component of INa (relative amplitude)-Dose-dependent increase20 µM[1][2]
Voltage Dependence of Activation-5 mV shift to depolarized direction-[1][2]
Effect on K+ or Ca2+ currentsNo noticeable effectNo noticeable effect-[1]

Table 2: In Vivo Antiarrhythmic Effects of this compound in a Canine Model of Brugada Syndrome

ParameterBrugada Syndrome PhenotypeDMLB (10 µmol/L)P-valueReference
Epicardial Dispersion of Repolarization (EDR)107.0 ± 54.8 ms12.4 ± 18.1 ms<0.05[3]
Transmural Dispersion of Repolarization (TDR)82.2 ± 37.4 ms24.4 ± 26.7 ms<0.05[3]
Phase 2 Reentry-induced Extrasystoles & VT/VFObserved in 9/9 preparationsAbolished in 9/9 preparations<0.05[3]

III. Experimental Protocols

A. In Vitro: Patch-Clamp Electrophysiology on Isolated Cardiomyocytes

This protocol is fundamental to characterizing the ion channel effects of DMLB at the cellular level.

1. Cell Isolation:

  • Ventricular myocytes are enzymatically isolated from adult rat hearts.

  • The heart is cannulated and perfused with a collagenase-containing solution to digest the extracellular matrix.

  • The digested tissue is then gently agitated to release individual cardiomyocytes.

2. Electrophysiological Recording:

  • The whole-cell patch-clamp technique is employed to record ionic currents and action potentials.

  • A glass micropipette with a tip diameter of ~1 µm is used to form a high-resistance seal with the cell membrane.

  • The membrane patch under the pipette is ruptured to allow electrical access to the cell's interior.

  • Voltage-clamp mode is used to measure specific ion currents (e.g., INa, ICa, IK) by holding the membrane potential at a set level and recording the current required to maintain it.

  • Current-clamp mode is used to record action potentials by injecting a known amount of current and measuring the resulting changes in membrane potential.

3. Drug Application:

  • This compound is dissolved in a suitable solvent and then diluted in the extracellular solution to the desired concentration.

  • The drug-containing solution is perfused over the isolated myocyte, and recordings are taken before, during, and after application to assess its effects.

B. In Vivo: Canine Arterially Perfused Right Ventricular Wedge Preparation

This ex vivo model bridges the gap between single-cell studies and whole-animal experiments, allowing for the study of transmural electrophysiological phenomena.

1. Preparation:

  • A wedge of tissue from the canine right ventricular free wall is dissected and arterially perfused with a cardioplegic solution.

  • The preparation is then transferred to a heated chamber and perfused with oxygenated Tyrode's solution.

2. Induction of Brugada Syndrome Phenotype:

  • The Brugada syndrome phenotype is pharmacologically induced using a combination of drugs that either inhibit the sodium and calcium currents (e.g., terfenadine, verapamil) or activate the ATP-sensitive potassium current (e.g., pinacidil).[3]

3. Electrophysiological Mapping:

  • A transmural electrocardiogram (ECG) is recorded from the preparation.

  • Action potentials are simultaneously recorded from epicardial and endocardial sites using floating glass microelectrodes.

  • This setup allows for the measurement of epicardial and transmural dispersion of repolarization.

4. Drug Intervention:

  • This compound is added to the coronary perfusate.

  • The effects on the ECG, action potential characteristics, and the incidence of arrhythmias are continuously monitored.

IV. Signaling Pathways and Experimental Workflow

The primary mechanism of action for this compound, as elucidated by the presented studies, is the direct modulation of the voltage-gated sodium channel. This is in contrast to its related compound, Magnesium Lithospermate B (MLB), which has been shown to influence a variety of intracellular signaling cascades in other therapeutic contexts.

DMLB_Signaling_Pathway DMLB This compound Nav1_5 Voltage-Gated Sodium Channel (Na_v1.5) DMLB->Nav1_5 Binds to and modulates INa Sodium Current (I_Na) Inactivation Slowed Nav1_5->INa Leads to AP Action Potential INa->AP Alters APD Action Potential Duration Prolonged AP->APD Results in Antiarrhythmia Antiarrhythmic Effect APD->Antiarrhythmia Contributes to Arrhythmia Arrhythmogenesis in Brugada Syndrome Arrhythmia->Antiarrhythmia DMLB counters

Caption: Signaling pathway of this compound's cardiac effects.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo / Ex Vivo Analysis cell_isolation 1. Isolate Rat Ventricular Myocytes patch_clamp 2. Perform Whole-Cell Patch-Clamp cell_isolation->patch_clamp record_currents 3. Record I_Na and Action Potentials patch_clamp->record_currents apply_dmlb_vitro 4. Apply DMLB record_currents->apply_dmlb_vitro analyze_vitro 5. Analyze Changes in APD and I_Na Kinetics apply_dmlb_vitro->analyze_vitro correlation Correlation of Findings analyze_vitro->correlation wedge_prep 1. Prepare Canine Arterially Perfused RV Wedge induce_bs 2. Pharmacologically Induce Brugada Syndrome Phenotype wedge_prep->induce_bs record_ecg_ap 3. Record Transmural ECG and Action Potentials induce_bs->record_ecg_ap apply_dmlb_vivo 4. Perfuse with DMLB record_ecg_ap->apply_dmlb_vivo analyze_vivo 5. Analyze Changes in Repolarization and Arrhythmia Incidence apply_dmlb_vivo->analyze_vivo analyze_vivo->correlation

Caption: Experimental workflow for correlating in vitro and in vivo DMLB effects.

V. Correlation of Findings and Conclusion

The presented data demonstrates a strong and direct correlation between the in vitro and in vivo effects of this compound. Its fundamental action at the cellular level—slowing the inactivation of the sodium current in isolated cardiomyocytes—translates into a clinically relevant antiarrhythmic effect in a preclinical model of a human arrhythmia syndrome.[1][3] The prolongation of the action potential duration observed in vitro appears to be the key mechanism by which DMLB restores the epicardial action potential dome and reduces the dispersion of repolarization in vivo, thereby suppressing the arrhythmogenic substrate in the Brugada syndrome model.[3]

References

A Preclinical Comparative Analysis of Dimethyl Lithospermate B for Brugada Syndrome

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a meta-analysis of preclinical data for Dimethyl lithospermate B (DMLB), a potential therapeutic agent for Brugada syndrome. Its performance is compared with established and experimental alternatives, quinidine and bepridil, based on available preclinical experimental data.

Introduction

Brugada syndrome is an inherited cardiac channelopathy associated with a high risk of sudden cardiac death due to ventricular fibrillation. The underlying mechanism often involves a loss-of-function of the cardiac sodium channel, leading to an imbalance of ionic currents during the early phases of the ventricular action potential.[1] this compound (DMLB), an extract from the traditional Chinese herb Danshen, has emerged as a potential therapeutic candidate by selectively slowing the inactivation of the sodium current (INa).[2] This guide synthesizes preclinical findings to compare the electrophysiological effects and anti-arrhythmic potential of DMLB with quinidine, a class Ia antiarrhythmic agent, and bepridil, a calcium channel blocker with multiple ion channel effects.

Comparative Analysis of Electrophysiological Effects

The following tables summarize the key preclinical findings for DMLB, quinidine, and bepridil, focusing on their effects on cardiac action potential and ion channel function.

Table 1: Effects on Action Potential Parameters in Canine Right Ventricular Wedge Preparation (Brugada Syndrome Model)

ParameterThis compound (10 µM)Quinidine (1-2 µM)Bepridil (Concentration not specified in a comparable model)
Epicardial Action Potential DomeRestoredNo direct data in a comparable preclinical Brugada modelNo direct data in a comparable preclinical Brugada model
Transmural Dispersion of Repolarization (TDR)Reduced to 24.4 ± 26.7 ms from 82.2 ± 37.4 msNo direct data in a comparable preclinical Brugada modelNo direct data in a comparable preclinical Brugada model
Epicardial Dispersion of Repolarization (EDR)Reduced to 12.4 ± 18.1 ms from 107.0 ± 54.8 msNo direct data in a comparable preclinical Brugada modelNo direct data in a comparable preclinical Brugada model
Phase 2 Reentry-induced ArrhythmiasAbolished in 9 of 9 preparationsShown to prevent phase 2 reentry in experimental studiesNo direct data in a comparable preclinical Brugada model

Data for DMLB from Circulation, 2006.[2] Data for quinidine is inferred from its known mechanisms, but direct comparable preclinical data in the same Brugada model is limited.

Table 2: Effects on Cardiac Ion Currents

Ion ChannelThis compoundQuinidineBepridil
Sodium Current (INa) Slows inactivation kinetics, increasing the proportion of the slowly inactivating component.[2]Blocks fast Na+ current.Inhibits INa in a dose-dependent manner.
Transient Outward Potassium Current (Ito) No direct effect reported.Blocks Ito.[3]Can suppress multiple K+ channels including Ito.[4]
L-type Calcium Current (ICa,L) No noticeable effect.Reversibly decreases peak calcium current.Potent calcium channel blocker.
Delayed Rectifier Potassium Current (IK) No noticeable effect.Blocks IKr and IKs.[3]Can suppress multiple K+ channels.[4]

Mechanism of Action

This compound (DMLB)

DMLB's primary mechanism is the modulation of the cardiac sodium channel. By slowing the inactivation of INa, it increases the inward sodium current during the early phases of the action potential. This action helps to counteract the loss of function seen in Brugada syndrome, thereby restoring the epicardial action potential dome and preventing the electrical heterogeneity that leads to arrhythmias.[2]

DMLB_Mechanism DMLB This compound INa Cardiac Sodium Channel (Nav1.5) DMLB->INa targets Inactivation Slowing of Inactivation INa->Inactivation modulates Increased_INa Increased Inward Na+ Current (Early Phase AP) Inactivation->Increased_INa AP_Dome Restoration of Epicardial Action Potential Dome Increased_INa->AP_Dome Homogeneity Reduced Electrical Heterogeneity AP_Dome->Homogeneity Antiarrhythmia Suppression of Phase 2 Reentry & VT/VF Homogeneity->Antiarrhythmia

Mechanism of Action of this compound.
Quinidine

Quinidine is a broad-spectrum antiarrhythmic agent that blocks multiple ion channels. Its efficacy in Brugada syndrome is primarily attributed to its potent blockade of the transient outward potassium current (Ito).[3] By inhibiting Ito, quinidine helps to restore the balance of currents in the early phase of the action potential, preventing the loss of the action potential dome in the epicardium. It also blocks the fast sodium current and delayed rectifier potassium currents.[3]

Bepridil

Bepridil is classified as a calcium channel blocker but also exhibits effects on other ion channels, including sodium and potassium channels.[4] Its potential utility in Brugada syndrome is thought to stem from its ability to suppress Ito and potentially modulate the sodium current, thereby addressing the underlying ionic imbalance.[4]

Experimental Protocols

Canine Right Ventricular Wedge Preparation (Brugada Syndrome Model for DMLB study)
  • Animal Model: Canine arterially perfused right ventricular wedge preparations were used.[2]

  • Induction of Brugada Syndrome Phenotype: The Brugada syndrome phenotype was induced using one of the following agents:

    • Terfenadine (to inhibit INa and ICa)[2]

    • Verapamil (to inhibit INa and ICa)[2]

    • Pinacidil (to activate IK-ATP)[2]

  • Electrophysiological Recordings: Action potentials were recorded simultaneously from epicardial and endocardial sites using floating glass microelectrodes. A transmural pseudo-electrocardiogram (ECG) was also recorded.[2]

  • Drug Application: this compound (10 µM) was added to the coronary perfusate.[2]

  • Parameters Measured: Epicardial and transmural dispersion of repolarization (EDR and TDR), action potential duration, and the incidence of phase 2 reentry-induced extrasystoles and ventricular tachycardia/fibrillation (VT/VF) were measured.[2]

Experimental_Workflow cluster_prep Preparation cluster_induction Brugada Syndrome Induction cluster_treatment Treatment cluster_recording Data Acquisition cluster_analysis Analysis Canine_Heart Canine Heart Wedge_Prep Arterially Perfused Right Ventricular Wedge Canine_Heart->Wedge_Prep Inducers Terfenadine, Verapamil, or Pinacidil Wedge_Prep->Inducers Brugada_Phenotype Brugada Syndrome Phenotype (AP Dome Loss, ST Elevation) Inducers->Brugada_Phenotype Perfusion Addition to Coronary Perfusate Brugada_Phenotype->Perfusion DMLB This compound (10 µM) DMLB->Perfusion AP_Recording Epicardial & Endocardial Action Potential Recording Perfusion->AP_Recording ECG_Recording Transmural ECG Recording Perfusion->ECG_Recording Analysis Measure EDR, TDR, AP Duration, and Arrhythmia Incidence AP_Recording->Analysis ECG_Recording->Analysis

Workflow for the Canine Wedge Preparation Experiment.
Patch-Clamp Studies (General Protocol for Ion Channel Analysis)

  • Cell Type: Isolated cardiac myocytes (e.g., from guinea pig or canine ventricles) are commonly used.

  • Technique: Whole-cell patch-clamp technique is employed to record ionic currents.

  • Voltage Protocols: Specific voltage clamp protocols are used to isolate and measure individual ion currents (e.g., INa, Ito, ICa,L). This typically involves holding the cell membrane at a specific potential and then applying a series of voltage steps.

  • Solutions: The extracellular and intracellular solutions are specifically designed to isolate the current of interest by blocking other currents.

  • Drug Application: The drug of interest is applied to the extracellular solution at various concentrations to determine its effect on the target ion channel.

Logical Relationship of Therapeutic Effects

The therapeutic goal in Brugada syndrome is to restore the balance of ionic currents in the ventricular epicardium to prevent the loss of the action potential dome and subsequent life-threatening arrhythmias. The different pharmacological approaches aim to achieve this through distinct primary mechanisms.

Therapeutic_Approaches cluster_dmlb DMLB cluster_quinidine Quinidine cluster_bepridil Bepridil Brugada_Patho Brugada Syndrome Pathophysiology (Reduced I_Na, Prominent I_to) DMLB This compound Brugada_Patho->DMLB Quinidine Quinidine Brugada_Patho->Quinidine Bepridil Bepridil Brugada_Patho->Bepridil Slow_Ina Slows I_Na Inactivation DMLB->Slow_Ina Restore_Balance Restore Ionic Current Balance (Increase Inward / Decrease Outward) Slow_Ina->Restore_Balance Block_Ito Blocks I_to Quinidine->Block_Ito Block_Ito->Restore_Balance Block_ICaL_Ito Blocks I_Ca,L and I_to Bepridil->Block_ICaL_Ito Block_ICaL_Ito->Restore_Balance Prevent_AP_Loss Prevent Epicardial Action Potential Dome Loss Restore_Balance->Prevent_AP_Loss Reduce_Dispersion Reduce Repolarization Dispersion Prevent_AP_Loss->Reduce_Dispersion Suppress_Arrhythmia Suppress Ventricular Arrhythmias Reduce_Dispersion->Suppress_Arrhythmia

Therapeutic strategies for Brugada Syndrome.

Conclusion

Preclinical evidence suggests that this compound is a promising agent for the treatment of Brugada syndrome due to its specific mechanism of slowing sodium channel inactivation. This action directly addresses a key pathophysiological component of the syndrome. In comparison, quinidine and bepridil offer broader-spectrum ion channel blockade. While quinidine's Ito blocking properties are well-established as beneficial in Brugada syndrome, its effects on other channels may lead to different clinical outcomes and side-effect profiles. Bepridil's multi-channel blocking effects also show therapeutic potential, though more targeted preclinical studies in Brugada syndrome models are needed for a direct comparison. Further head-to-head preclinical studies are warranted to directly compare the efficacy and safety of these compounds in standardized models of Brugada syndrome.

References

Validating the antioxidant effects of Dimethyl lithospermate B in oxidative stress models

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key contributor to a multitude of pathological conditions, including cardiovascular diseases, neurodegenerative disorders, and diabetes. The quest for potent antioxidant compounds to mitigate oxidative damage is a cornerstone of modern drug discovery. Dimethyl lithospermate B (DMLB), a derivative of a natural compound isolated from Salvia miltiorrhiza, has emerged as a promising candidate with significant antioxidant properties. This guide provides an objective comparison of DMLB's performance with established antioxidants, N-acetylcysteine (NAC) and alpha-lipoic acid (ALA), supported by experimental data from oxidative stress models.

Performance Comparison in Oxidative Stress Models

To provide a clear comparison of the antioxidant efficacy of this compound (as its magnesium salt, MLB) against N-acetylcysteine (NAC) and alpha-lipoic acid (ALA), this section summarizes quantitative data from studies utilizing the L-NAME-induced hypertension model in rats, a well-established model of in vivo oxidative stress.

Table 1: Comparative Efficacy in the L-NAME-Induced Hypertensive Rat Model

ParameterCompound & DosageOxidative StressorTissue/FluidResultPercentage Change vs. L-NAME Control
Reactive Oxygen Species (ROS) Magnesium Lithospermate B (10 mg/kg)L-NAMEPlasma↓ ROSApproximately -50%
N-Acetylcysteine (in drinking water)L-NAMEKidney↓ Superoxide ProductionNot explicitly quantified in direct comparison
Alpha-Lipoic Acid (100 mg/kg/day)L-NAMEKidney↓ Thiobarbituric Acid Reactive Substances (TBARS) & Protein CarbonylsSignificant reduction
Lipid Peroxidation (MDA) Magnesium Lithospermate B (10 mg/kg)L-NAMEPlacenta↓ MDAApproximately -40%
N-AcetylcysteineL-NAMENot specified in comparable model--
Alpha-Lipoic Acid (100 mg/kg/day)L-NAMEKidney↓ TBARSSignificant reduction
Antioxidant Enzyme Activity (SOD) Magnesium Lithospermate B (10 mg/kg)L-NAMEPlacenta↑ SOD activityApproximately +60%
N-Acetylcysteine (in drinking water)L-NAMENot specified in comparable model--
Alpha-Lipoic Acid (100 mg/kg/day)L-NAMEKidney↑ SOD, Catalase, Glutathione Peroxidase, Glutathione S-transferaseSignificant increase

Data for MLB is extracted from a study on pregnancy-induced hypertension in rats[1]. Data for NAC and ALA is compiled from studies on L-NAME-induced hypertension in rats[2][3]. Direct comparative studies were not available, hence the comparison is indirect based on the same animal model.

Mechanism of Action: The Nrf2/HO-1 Signaling Pathway

This compound exerts its potent antioxidant effects primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. In the presence of oxidative stress, DMLB promotes the dissociation of Nrf2 from Keap1. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription and the subsequent synthesis of protective enzymes like Heme Oxygenase-1 (HO-1) and Superoxide Dismutase (SOD).

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DMLB This compound Keap1_Nrf2 Keap1-Nrf2 Complex DMLB->Keap1_Nrf2 induces dissociation Oxidative_Stress Oxidative Stress (e.g., ROS) Oxidative_Stress->Keap1_Nrf2 induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, SOD) ARE->Antioxidant_Genes activates transcription label_protection Cellular Protection Antioxidant_Genes->label_protection leads to

DMLB activates the Nrf2 signaling pathway to upregulate antioxidant enzymes.

Experimental Workflows and Protocols

To ensure the reproducibility and validation of the antioxidant effects of compounds like DMLB, standardized experimental protocols are crucial. Below are detailed methodologies for key in vitro and in vivo experiments.

In Vivo Antioxidant Efficacy Assessment: An Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the antioxidant properties of a test compound in an animal model of oxidative stress, such as L-NAME-induced hypertension.

in_vivo_workflow start Animal Model Selection (e.g., Sprague-Dawley Rats) induction Induction of Oxidative Stress (e.g., L-NAME administration) start->induction grouping Animal Grouping (Control, Disease, Treatment Groups) induction->grouping treatment Compound Administration (e.g., DMLB, NAC, ALA) grouping->treatment monitoring Physiological Monitoring (e.g., Blood Pressure) treatment->monitoring collection Sample Collection (Blood, Tissues) monitoring->collection analysis Biochemical Analysis collection->analysis ros ROS Measurement analysis->ros mda Lipid Peroxidation (MDA) Assay analysis->mda sod Antioxidant Enzyme (SOD) Assay analysis->sod end Data Analysis & Interpretation ros->end mda->end sod->end

Workflow for in vivo evaluation of antioxidant compounds.
Detailed Experimental Protocols

1. Measurement of Reactive Oxygen Species (ROS) using DCFH-DA

This protocol describes the measurement of intracellular ROS in cell culture models of oxidative stress.

  • Principle: The cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is non-fluorescent until it is deacetylated by intracellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of intracellular ROS.

  • Materials:

    • DCFH-DA stock solution (10 mM in DMSO)

    • Phosphate-buffered saline (PBS)

    • Cell culture medium

    • 96-well black, clear-bottom plates

    • Fluorescence microplate reader or fluorescence microscope

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Induce oxidative stress by treating cells with an appropriate agent (e.g., H₂O₂).

    • Pre-treat cells with varying concentrations of DMLB or control compounds for a specified duration.

    • Remove the treatment medium and wash the cells twice with warm PBS.

    • Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.

    • Wash the cells twice with warm PBS to remove excess dye.

    • Add 100 µL of PBS to each well.

    • Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.

2. Cell Viability Assessment using MTT Assay

This assay is used to determine the cytoprotective effect of DMLB against oxidative stress-induced cell death.

  • Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by mitochondrial dehydrogenases of viable cells to a purple formazan product. The amount of formazan is proportional to the number of living cells.

  • Materials:

    • MTT solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (DMSO) or solubilization buffer

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate and treat with the oxidative stressor and DMLB as described for the ROS assay.

    • After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

3. Western Blot Analysis for Nrf2 and HO-1

This technique is used to quantify the protein expression levels of Nrf2 and its downstream target HO-1, providing insight into the mechanism of action of DMLB.

  • Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.

  • Materials:

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membrane

    • Primary antibodies (anti-Nrf2, anti-HO-1, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Lyse the treated cells with RIPA buffer and determine the protein concentration using the BCA assay.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities and normalize to the loading control.

Conclusion

The available data strongly supports the potent antioxidant effects of this compound, primarily mediated through the activation of the Nrf2/HO-1 signaling pathway. While direct comparative studies with other antioxidants are limited, the evidence from the L-NAME-induced hypertension model suggests that DMLB is a highly effective compound for mitigating oxidative stress, comparable to or potentially exceeding the effects of established antioxidants like NAC and ALA in certain parameters. Further head-to-head comparative studies are warranted to fully elucidate its relative potency. The detailed experimental protocols provided in this guide offer a framework for researchers to further validate and explore the therapeutic potential of DMLB and other novel antioxidant compounds.

References

Safety Operating Guide

Proper Disposal of Dimethyl Lithospermate B: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This document provides essential guidance on the proper disposal procedures for Dimethyl lithospermate B, a derivative of the naturally occurring compound Lithospermic Acid B.

Chemical and Physical Properties

A summary of the known properties of related compounds is provided below to inform handling and disposal decisions.

PropertyValueSource
Chemical Name This compoundN/A
Synonyms Lithospermic acid B dimethyl esterN/A
CAS Number 875313-64-7N/A
Molecular Formula C38H34O16N/A
Molecular Weight 746.67 g/mol N/A
Appearance Solid (assumed)N/A
Solubility Soluble in Methanol, Ethyl Acetate, WaterN/A
Storage Store at -20°CN/A

Disposal Procedures

The following step-by-step procedures are recommended for the disposal of this compound, assuming it is not contaminated with other hazardous materials.

Step 1: Personal Protective Equipment (PPE) Before handling this compound, ensure you are wearing appropriate personal protective equipment, including:

  • Safety glasses or goggles

  • Laboratory coat

  • Chemical-resistant gloves (e.g., nitrile)

Step 2: Waste Characterization

  • Uncontaminated Waste: If the this compound is in its pure form or dissolved in a non-hazardous solvent, it can likely be treated as non-hazardous waste.

  • Contaminated Waste: If the waste is mixed with hazardous substances (e.g., toxic solvents, heavy metals), it must be treated as hazardous waste according to the specific hazards of the contaminants.

Step 3: Disposal of Small Quantities (Milligram to Gram Scale) For small quantities of uncontaminated this compound:

  • Solid Waste:

    • Carefully sweep the solid material into a designated, labeled waste container for non-hazardous chemical waste.

    • Avoid generating dust.

    • This container can typically be disposed of in the regular laboratory trash, but always confirm with your institution's Environmental Health and Safety (EHS) office.

  • Aqueous Solutions:

    • Small quantities of dilute aqueous solutions may be permissible for drain disposal with copious amounts of water.[3][4] However, given the potential for aquatic toxicity, this should be confirmed with your local EHS guidelines.[2]

    • It is generally preferable to collect aqueous waste in a designated container for non-hazardous liquid waste.

  • Organic Solvent Solutions:

    • Solutions in organic solvents should be collected in a designated container for flammable or halogenated waste, depending on the solvent.

    • Never dispose of organic solvents down the drain.

Step 4: Disposal of Large Quantities For larger quantities of this compound waste, or for any contaminated waste, contact your institution's EHS office for guidance on proper collection, labeling, and disposal procedures. They will arrange for pickup and disposal by a licensed waste management contractor.

Step 5: Decontamination of Empty Containers

  • Triple rinse empty containers that held this compound with a suitable solvent (e.g., water or ethanol).

  • The first rinseate should be collected as chemical waste.[5] Subsequent rinses can often be disposed of down the drain.

  • Deface the label on the empty container before disposal in the appropriate recycling or trash receptacle.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste is_contaminated Is the waste contaminated with hazardous substances? start->is_contaminated hazardous_waste Treat as Hazardous Waste Contact EHS for disposal is_contaminated->hazardous_waste Yes is_large_quantity Is it a large quantity? is_contaminated->is_large_quantity No end End of Disposal Process hazardous_waste->end contact_ehs_large Contact EHS for disposal guidance is_large_quantity->contact_ehs_large Yes waste_form What is the physical form? is_large_quantity->waste_form No contact_ehs_large->end solid_waste Dispose in designated non-hazardous solid waste container waste_form->solid_waste Solid aqueous_solution Dispose in designated non-hazardous aqueous waste container waste_form->aqueous_solution Aqueous Solution organic_solution Dispose in designated solvent waste container waste_form->organic_solution Organic Solution solid_waste->end aqueous_solution->end organic_solution->end

Caption: Disposal decision workflow for this compound.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the relevant Safety Data Sheets for all chemicals involved in your work. Local, state, and federal regulations for chemical waste disposal must be followed.

References

Personal protective equipment for handling Dimethyl lithospermate B

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Dimethyl Lithospermate B

Audience: Researchers, scientists, and drug development professionals.

This guide provides crucial safety and logistical information for the handling and disposal of this compound. The following procedures are based on best practices for managing flammable and potentially hazardous chemicals in a laboratory setting.

Quantitative Data Summary
PropertyValueCitation
Physical State Liquid[1]
Color Colorless to light yellow[1]
Flash Point 26 °C[1]
Ignition Temperature 458 °C[1]
Solubility in Water Fully miscible[1]
Hazards Flammable liquid and vapor. Harmful if swallowed or in contact with skin.[1]

Experimental Protocols: Safe Handling of this compound

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any signs of damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the chemical name and hazard symbols.

  • Storage: Store in a well-ventilated, cool, dry place away from heat, sparks, open flames, and other ignition sources. The storage area should be designated for flammable liquids. Keep the container tightly closed.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to minimize exposure.[2]

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[3][4]

  • Hand Protection: Wear chemical-resistant gloves.[3][5] The specific glove material should be chosen based on its resistance to the chemical. Consult the glove manufacturer's recommendations.

  • Body Protection: A flame-retardant lab coat or gown should be worn.[5]

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[6] If significant vapor concentrations are expected, a suitable respirator may be necessary.[1]

Handling and Use
  • Work Area: All work with this compound should be conducted in a chemical fume hood to minimize inhalation exposure.[4]

  • Ignition Sources: Eliminate all potential ignition sources from the work area, including open flames, hot plates, and spark-producing equipment.[7]

  • Grounding: Ground and bond containers and receiving equipment to prevent static discharge.

  • Spills: In the event of a spill, immediately alert others in the area. For small spills, absorb the material with a non-combustible absorbent (e.g., sand, earth) and place it in a sealed container for disposal. For larger spills, evacuate the area and follow emergency procedures.

Disposal Plan
  • Waste Collection: Collect all waste containing this compound in a designated, properly labeled, and sealed container.[8][9] Do not mix with other waste streams unless compatibility is known.

  • Container Rinsing: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[8][9]

  • Disposal Method: Dispose of chemical waste through your institution's Environmental Health and Safety (EHS) office.[8] Do not pour down the drain.

Visual Workflow for Safe Handling

The following diagram illustrates the key steps and decision points for the safe handling of this compound from receipt to disposal.

cluster_receiving Receiving & Storage cluster_handling Handling & Use cluster_disposal Disposal cluster_emergency Emergency Procedures receive Receive Shipment inspect Inspect Container receive->inspect store Store in Flammable Cabinet inspect->store ppe Don Appropriate PPE store->ppe fume_hood Work in Fume Hood ppe->fume_hood experiment Conduct Experiment fume_hood->experiment spill Spill Occurs fume_hood->spill waste Collect Waste experiment->waste dispose Dispose via EHS waste->dispose evacuate Evacuate Area spill->evacuate notify Notify Supervisor/EHS evacuate->notify cleanup Follow Spill Cleanup Protocol notify->cleanup

Caption: Workflow for the safe handling of this compound.

References

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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。